2-Phenyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-11-7-4-8-14-13(11)15-12/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWLAQVKIFDULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345737 | |
| Record name | 2-Phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10586-52-4 | |
| Record name | 2-Phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The 7-Azaindole Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional orientation to interact with biological targets. The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a quintessential example of such a structure. Its fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic and steric profile that has proven exceptionally fruitful in drug discovery.
This guide focuses on a key derivative, 2-Phenyl-1H-pyrrolo[2,3-b]pyridine . The introduction of a phenyl group at the 2-position significantly influences the molecule's properties, serving as a critical anchor or pharmacophoric element in numerous kinase and receptor inhibitors. Herein, we will dissect the core chemical properties, synthesis, reactivity, and therapeutic applications of this compound, providing the in-depth, field-proven insights required for its effective utilization in research and development.
Molecular Identity and Physicochemical Characteristics
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. This compound is an aromatic heterocyclic compound whose identity is defined by the following parameters.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonym | 2-Phenyl-7-azaindole | |
| CAS Number | 10586-52-4 | [1][2] |
| Molecular Formula | C₁₃H₁₀N₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 | [1] |
| InChI Key | PPWLAQVKIFDULF-UHFFFAOYSA-N | [1] |
| Appearance | Solid |
Strategic Synthesis: The Suzuki Cross-Coupling Approach
The construction of the C2-aryl bond is the pivotal step in synthesizing this compound. While several methods exist, the Palladium-catalyzed Suzuki cross-coupling reaction is the industry standard. Its prevalence is due to high yields, mild reaction conditions, and exceptional tolerance for a wide array of functional groups, which is critical when building complex drug-like molecules.
The causality for this choice rests on the reaction's robust and well-understood mechanism. It begins with a pre-functionalized 7-azaindole core, typically halogenated at the 2-position. The choice of protecting group on the pyrrole nitrogen is also a key consideration to enhance solubility and prevent side reactions. The trimethylsilylethoxymethyl (SEM) group is frequently employed for its stability during the coupling step and its relatively clean removal later.[3]
Workflow for Suzuki Cross-Coupling Synthesis
Caption: Suzuki cross-coupling workflow for synthesis.
Experimental Protocol: Synthesis of 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established literature and serves as a validated starting point for producing a key intermediate.[3] The presence of the 4-chloro substituent offers an additional handle for later-stage diversification.
-
Reagent Preparation: In a reaction vessel, combine 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.03 eq), and a base like K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 1:1 v/v) under an inert nitrogen atmosphere. The degassing step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reaction: Stir the mixture at an elevated temperature (80-100 °C) for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching and Extraction: Upon completion, cool the reaction to room temperature and remove the solvent in vacuo. Partition the resulting residue between ethyl acetate and water. Separate the layers and extract the aqueous phase multiple times with ethyl acetate to ensure complete product recovery.
-
Washing and Drying: Combine the organic phases and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is non-negotiable. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information. While the spectrum of the parent, unprotected compound is the ultimate goal, data from protected intermediates is highly informative.
| Data Type | Expected Chemical Shifts (δ, ppm) | Interpretation |
| ¹H NMR | 8.2-8.3 (d), 7.1-7.2 (d) | Protons on the pyridine ring. |
| 7.7-7.8 (m), 7.4-7.5 (m) | Protons on the C2-phenyl ring. | |
| ~6.7 (s) | Proton at the C3 position of the pyrrole ring. | |
| ~12.0 (br s) | N-H proton of the pyrrole ring (in unprotected form, exchangeable with D₂O).[4] | |
| ¹³C NMR | 150-155, 142-144, 117-120 | Carbons of the pyridine moiety. |
| 128-135 | Carbons of the phenyl ring and the C2 carbon of the pyrrole. | |
| ~99 | C3 carbon of the pyrrole ring. |
Note: Data is inferred from a protected analog, 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, and general knowledge of the scaffold. Specific shifts will vary with substitution and solvent.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify key functional groups by their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| ~3400 | N-H stretch | Confirms the presence of the pyrrole NH group (in unprotected form). |
| 3100-3000 | Aromatic C-H stretch | Indicates the C-H bonds on the phenyl and pyridine rings. |
| 1610-1450 | C=C and C=N stretches | Aromatic ring skeletal vibrations. |
Protocol: FT-IR Sample Preparation (KBr Pellet Method)
This is a standard, self-validating protocol for acquiring high-quality IR spectra of solid samples.[5]
-
Sample Preparation: Gently grind 1-2 mg of solid this compound with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The goal is a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc. Transparency is key to minimizing light scatter and obtaining a clean spectrum.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Chemical Reactivity and Derivatization Potential
The 7-azaindole scaffold is not merely a static core; it is a platform for chemical diversification. Understanding its reactivity is crucial for Structure-Activity Relationship (SAR) studies. The phenyl group at C2 sterically and electronically influences the reactivity of adjacent positions.
Caption: Key reactive sites for SAR studies.
-
N1-Position: The pyrrole nitrogen is a common site for alkylation or arylation. This modification is often used to modulate solubility, cell permeability, or to introduce vectors that can probe specific pockets in a binding site.[4]
-
C4-Position: When pre-functionalized with a good leaving group (e.g., chlorine), this position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of amines and other nucleophiles, a key strategy in building kinase inhibitors.[3]
-
C5-Position: This position on the pyridine ring can be functionalized through various means, including electrophilic substitution or palladium-catalyzed cross-coupling reactions, to explore interactions with solvent-exposed regions of a target protein.[6][7]
The presence of the C2-phenyl group can direct metallation to the C3 position, providing another avenue for introducing substituents, though this can be sterically hindered.
A Privileged Scaffold in Modern Drug Discovery
The this compound core is a validated pharmacophore that has been successfully incorporated into inhibitors targeting a diverse range of diseases, from cancer to inflammatory disorders. Its utility stems from its ability to act as a bioisostere for other bicyclic systems like indole or benzimidazole, often improving properties like metabolic stability or kinase selectivity.[8]
References
- 1. 2-Phenyl-1H-pyrrolo(2,3-b)pyridine | C13H10N2 | CID 606682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10586-52-4 [m.chemicalbook.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Unambiguous Identification of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide to Structure Elucidation
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a "privileged" structural motif in the landscape of medicinal chemistry and drug discovery.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in the development of novel therapeutics. The introduction of a phenyl group at the 2-position yields 2-Phenyl-1H-pyrrolo[2,3-b]pyridine, a molecule with significant potential for further functionalization in the pursuit of targeted therapies for a range of diseases, including cancer and inflammatory disorders.[1][2]
The bioisosteric replacement of the indole core with the 7-azaindole moiety can lead to improved pharmacological properties, such as enhanced solubility and bioavailability.[3] Therefore, the unambiguous structural confirmation of this key heterocyclic compound is of paramount importance for any research and development program that utilizes it as a foundational building block. This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the complete structure elucidation of this compound, ensuring the scientific integrity of subsequent research endeavors.
Synthesis of this compound: A Reliable Protocol
While several synthetic routes to 2-substituted 7-azaindoles exist, including the classic Fischer indole synthesis, palladium-catalyzed cross-coupling reactions offer a versatile and efficient approach.[4][5] The following protocol outlines a robust method for the synthesis of this compound.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This method involves the coupling of a halogenated 7-azaindole precursor with phenylboronic acid, catalyzed by a palladium complex.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (4:1) is added phenylboronic acid (1.2 eq) and a base, for instance, potassium carbonate (K₂CO₃) (2.5 eq).
-
Catalyst Addition: The mixture is degassed with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Subsequently, a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), is added.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Spectroscopic Elucidation: A Multi-faceted Approach
The definitive confirmation of the structure of this compound relies on a synergistic application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule, allowing for the precise mapping of its structure.
1H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.30 | dd | J = 4.8, 1.5 |
| H-4 | ~7.95 | dd | J = 7.8, 1.5 |
| Phenyl (ortho) | ~7.85 | m | |
| Phenyl (meta, para) | ~7.40 | m | |
| H-5 | ~7.10 | dd | J = 7.8, 4.8 |
| H-3 | ~6.70 | s | |
| NH | ~11.5 | br s |
Note: Chemical shifts are referenced to TMS (0.00 ppm) and can vary slightly depending on the solvent and concentration.
13C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7a | ~149.0 |
| C-2 | ~142.0 |
| Phenyl (ipso) | ~132.0 |
| Phenyl (para) | ~129.0 |
| Phenyl (ortho) | ~128.5 |
| Phenyl (meta) | ~127.0 |
| C-3a | ~126.5 |
| C-4 | ~120.0 |
| C-6 | ~116.0 |
| C-5 | ~115.5 |
| C-3 | ~100.0 |
Note: Chemical shifts are referenced to TMS (0.00 ppm) and can vary slightly depending on the solvent and concentration.
2D NMR Spectroscopy: COSY, HSQC, and HMBC: Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, a cross-peak between the signals at ~8.30 ppm and ~7.10 ppm would confirm the coupling between H-6 and H-5.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in assigning the carbon spectrum based on the already assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecular fragments. For example, the proton at the 3-position (~6.70 ppm) should show correlations to C-2, C-3a, and C-4.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Utilize standard pulse programs for each experiment.
-
The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise in a reasonable timeframe.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectra are referenced to the residual solvent peak or an internal standard (TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further corroborate the proposed structure.
Electron Ionization Mass Spectrometry (EI-MS):
-
Molecular Ion Peak (M⁺): For this compound (C₁₃H₁₀N₂), the molecular ion peak is expected at m/z = 194.
-
Fragmentation Pattern: The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key expected fragmentations include:
-
Loss of HCN (m/z = 167): A common fragmentation pathway for pyridine-containing heterocycles.
-
Loss of a hydrogen radical (m/z = 193): Formation of a stable aromatic cation.
-
Fragments corresponding to the phenyl group (m/z = 77) and the pyrrolopyridine core.
-
Experimental Protocol for EI-MS:
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).
-
Instrument Parameters:
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Visualizing the Structure Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide
Introduction: The Privileged 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structure, which can be considered a bioisostere of indole, allows it to interact with a wide array of biological targets. The introduction of a phenyl group at the 2-position creates the 2-Phenyl-1H-pyrrolo[2,3-b]pyridine core, a framework that has proven to be a fertile ground for the discovery of potent and selective modulators of various physiological processes. This guide provides an in-depth exploration of the diverse biological activities of these derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and their potential as therapeutic agents in oncology, neurodegenerative diseases, and beyond.
Anticancer Activity: A Multi-pronged Approach
This compound derivatives have emerged as a prominent class of anticancer agents, exhibiting their therapeutic effects through the modulation of multiple cellular pathways.[1][2] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3]
Kinase Inhibition: A Dominant Mechanism
The 7-azaindole scaffold is particularly adept at fitting into the ATP-binding pocket of various kinases, making it a "privileged structure" for the design of kinase inhibitors.[3] The nitrogen atom in the pyridine ring can form crucial hydrogen bonds, mimicking the interactions of the adenine moiety of ATP.[4]
Key Kinase Targets:
-
Cell Division Cycle 7 (Cdc7) Kinase: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Cdc7 kinase, a key regulator of DNA replication initiation.[5] Inhibition of Cdc7 leads to cell cycle arrest and apoptosis in cancer cells. One notable example is a (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one derivative, which demonstrated an IC50 value of 7 nM.[5]
-
Traf2 and Nck-Interacting Kinase (TNIK): The 1H-pyrrolo[2,3-b]pyridine scaffold has shown high inhibitory activity against TNIK, a kinase involved in Wnt signaling, which is often dysregulated in colorectal cancer.[6][7] Potent derivatives have been developed with IC50 values lower than 1 nM.[6]
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of FGFRs is implicated in various cancers.[8][9] 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent FGFR inhibitors. For instance, compound 4h from a reported series showed significant inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[8][9] This compound also induced apoptosis and inhibited migration and invasion in breast cancer cells.[8][9]
-
Cyclin-Dependent Kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[10] This compound effectively inhibited tumor growth in colorectal cancer xenograft models by downregulating the WNT/β-catenin signaling pathway.[10]
-
Ataxia Telangiectasia Mutated (ATM) Kinase: Researchers have rationally designed highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[11][12] These inhibitors can act as chemosensitizers, enhancing the efficacy of DNA-damaging agents like irinotecan in solid tumors.[11][12]
-
Phosphoinositide 3-Kinase (PI3K): The 7-azaindole scaffold has been utilized to develop potent PI3K inhibitors, which are crucial in the PI3K/AKT/mTOR signaling pathway, a frequently deregulated pathway in cancer.[4] The two nitrogen atoms of the 7-azaindole core can form two hydrogen bonds with Val882 of PI3Kγ.[13]
-
Maternal Embryonic Leucine Zipper Kinase (MELK): 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as MELK inhibitors, with one compound exhibiting an IC50 of 32 nM and potent anti-proliferative effects against various cancer cell lines.[14]
-
UNC-51-like Kinase 1/2 (ULK1/2): As central regulators of autophagy, a process often exploited by cancer cells for survival, ULK1/2 are attractive therapeutic targets. 7-azaindole derivatives have been developed as potent and selective ULK1/2 inhibitors, showing synergistic effects when combined with inhibitors of the RAS-driven cancer pathway.[15]
Other Anticancer Mechanisms
Beyond kinase inhibition, these derivatives have demonstrated other mechanisms of anticancer activity:
-
Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives (an isomer of the 7-azaindole scaffold) were designed as colchicine-binding site inhibitors, effectively inhibiting tubulin polymerization and leading to G2/M phase cell cycle arrest and apoptosis.[16] One derivative, 10t , exhibited potent activities with IC50 values ranging from 0.12 to 0.21 μM against several cancer cell lines.[16]
Quantitative Data on Anticancer Activity
| Compound Class | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative | Cdc7 | 7 | - | [5] |
| 1H-pyrrolo[2,3-b]pyridine derivative | TNIK | < 1 | - | [6] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h ) | FGFR1 | 7 | 4T1 (Breast) | [8][9] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h ) | FGFR2 | 9 | 4T1 (Breast) | [8][9] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h ) | FGFR3 | 25 | 4T1 (Breast) | [8][9] |
| 1H-pyrrolo[2,3-b]pyridine derivative | CDK8 | 48.6 | Colorectal Cancer | [10] |
| 3-substituted 1H-pyrrolo[2,3-b]pyridine derivative | MELK | 32 | A549, MDA-MB-231, MCF-7 | [14] |
| 1H-pyrrolo[3,2-c]pyridine derivative (10t ) | Tubulin | 120 - 210 | HeLa, SGC-7901, MCF-7 | [16] |
Neurodegenerative Diseases: Targeting Key Pathologies
The therapeutic potential of this compound derivatives extends to the complex realm of neurodegenerative diseases, particularly Alzheimer's disease.[17][18]
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[17][18] A novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, designated S01 , was rationally designed and exhibited a remarkable IC50 of 0.35 ± 0.06 nM.[17][18] This compound effectively decreased tau phosphorylation, promoted neurite outgrowth in neuronal cells, and ameliorated dyskinesia in a zebrafish model of Alzheimer's disease.[17][18]
Modulation of Muscarinic M1 Receptors
Pyrrolopyridine derivatives have also been identified as positive allosteric modulators (PAMs) of the muscarinic M1 receptor.[19] The M1 receptor plays a crucial role in cognitive functions like memory and learning, making it a significant target for treating cognitive impairment in diseases like Alzheimer's and schizophrenia.[19]
Signaling Pathway Visualization
To illustrate the central role of these derivatives in cancer therapy, the following diagram depicts the inhibition of the FGFR signaling pathway.
Caption: Inhibition of the FGFR signaling pathway by this compound derivatives.
Antimicrobial and Anti-inflammatory Activities
While the primary focus has been on anticancer and neuroprotective effects, the 1H-pyrrolo[2,3-b]pyridine scaffold has also shown promise in other therapeutic areas.
-
Antibacterial Activity: Certain pyrrolo-pyridine derivatives have been identified as a novel class of antibacterial agents.[20] One of the most active molecules demonstrated a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against E. coli.[20] Other studies have also reported the antimicrobial potential of various pyridine-containing compounds.[21][22]
-
Anti-inflammatory Activity: Phosphodiesterase 4 (PDE4) is involved in inflammatory processes, and its inhibition has anti-inflammatory effects.[23] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as PDE4B inhibitors, with IC50 values in the range of 0.11–1.1 μM.[23]
Experimental Protocols: A Methodological Overview
General Synthesis of this compound Derivatives
A common synthetic route to this scaffold involves the Fischer indole synthesis. The following is a generalized procedure:
-
Starting Materials: Phenylhydrazine and a suitable ketone, 2-acetylpyridine, are used as the primary reactants.
-
Condensation: The phenylhydrazine and 2-acetylpyridine are reacted in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride) at an elevated temperature.
-
Cyclization: The intermediate phenylhydrazone undergoes an acid-catalyzed intramolecular electrophilic substitution followed by the elimination of ammonia to form the this compound core.
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.
Further functionalization at various positions of the pyrrolopyridine ring can be achieved through subsequent reactions to generate a library of derivatives for biological screening.[24]
In Vitro Kinase Inhibition Assay
The following protocol outlines a typical procedure for evaluating the inhibitory activity of compounds against a specific kinase:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction and measure the kinase activity using the chosen detection method. This often involves quantifying the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and evaluation of this compound derivatives.
Caption: A streamlined workflow for the development of this compound derivatives as therapeutic agents.
Conclusion and Future Directions
The this compound scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutics. Its versatility allows for the fine-tuning of inhibitory activity against a broad spectrum of biological targets, particularly protein kinases. The extensive research into their anticancer properties has yielded numerous potent compounds with diverse mechanisms of action. Furthermore, the emerging evidence of their efficacy in models of neurodegenerative diseases opens up exciting new avenues for drug discovery.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical translatability. Investigating their potential in combination therapies, particularly in oncology, could lead to more effective treatment regimens that overcome drug resistance. The continued exploration of the vast chemical space around the this compound core promises to deliver the next generation of targeted and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 12. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrrolopyridine or Pyrazolopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
The 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Mechanistic and Methodological Guide to Potent Kinase Inhibition
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of small-molecule kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to function as a highly effective hinge-binding motif, a critical interaction for competitive kinase inhibition.[2] This guide provides an in-depth technical analysis of the mechanism of action for a specific, highly versatile derivative: 2-Phenyl-1H-pyrrolo[2,3-b]pyridine. We will dissect the structural basis of its inhibitory activity, explore its function as both a Type I and Type II inhibitor across different kinase targets, and provide detailed, field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this potent scaffold in their own discovery programs.
Part 1: The 7-Azaindole Scaffold: A Bioisostere for Adenine
Protein kinases regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[3] The ATP binding site, particularly the flexible "hinge region" that tethers the adenine moiety, is a primary target for therapeutic intervention.[2] The 7-azaindole scaffold is a bioisostere of adenine, meaning it shares similar physical and chemical properties that allow it to mimic the natural ligand.
Its primary mechanism of action stems from its ability to form two crucial hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[2][4] This interaction is foundational to its broad applicability as a kinase inhibitor scaffold.
Caption: General hinge-binding mode of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Part 2: Mechanism of Action of this compound
While the 7-azaindole core provides the essential anchor to the kinase hinge, substituents at other positions dictate potency, selectivity, and the specific type of inhibition. The phenyl group at the C-2 position plays a critical role by extending from the hinge-binding region into an adjacent hydrophobic pocket, adding significant van der Waals interactions and contributing to the inhibitor's affinity and selectivity profile.
Binding Modes and Inhibition Types
Kinase inhibitors are broadly classified based on their interaction with the kinase's conformational state.[5] The this compound scaffold has demonstrated the versatility to act as both a Type I and Type II inhibitor.
-
Type I Inhibition: The majority of inhibitors based on this scaffold are Type I, binding to the active conformation of the kinase (DFG-in) and competing directly with ATP.[6]
-
Type II Inhibition: More advanced derivatives can act as Type II inhibitors. These compounds bind not only to the ATP pocket but also extend into a nearby allosteric site that is only accessible in the inactive (DFG-out) kinase conformation.[7][8] This often leads to greater selectivity, as the allosteric site is less conserved across the kinome.[5] A notable example is a derivative of 5-phenyl-1H-pyrrolo[2,3-b]pyridine identified as a potent Type II inhibitor of Cyclin-dependent kinase 8 (CDK8).[9][10]
Caption: Conceptual difference between Type I and Type II kinase inhibition.
Target-Specific Interactions and SAR
The versatility of the this compound scaffold is evident from the diverse range of kinases it can be optimized to inhibit. Structure-activity relationship (SAR) studies have revealed how modifications to the core structure influence target specificity and potency.
| Target Kinase | Key Interacting Residues (in addition to hinge) | Observed IC50 Range | Key SAR Insights | Citation(s) |
| FGFR1 | E562, A564 (Hinge); F489 (π-π stacking); D641 (H-bond) | 7 nM - 1.9 µM | 3,5-dimethoxyphenyl substitution on the C-2 phenyl ring enhances activity by occupying a hydrophobic pocket and forming an H-bond with D641. | [11][12] |
| GSK-3β | ASP-133, VAL-135, LYS-85 (H-bonds) | 0.22 - 0.35 nM | A nonpolar phenyl ring at the C-5 position can simplify the structure while maintaining potent occupation of the binding pocket. | [13][14] |
| CDK8 | (Type II Interaction) | 35.2 - 48.6 nM | The 5-phenyl-1H-pyrrolo[2,3-b]pyridine core acts as a key moiety for achieving Type II inhibition, indirectly inhibiting β-catenin activity. | [9] |
| Cdc7 | (ATP Mimetic) | 7 nM | Modifications to a thiazolone or imidazolone attached to the C-3 position significantly impact potency. | [15] |
| TNIK | (ATP Mimetic) | < 1 nM | The core scaffold demonstrates high intrinsic inhibition, which can be further optimized with various substitutions. | [16] |
Part 3: Experimental Validation and Characterization
A robust and logical workflow is essential to validate the mechanism of action of any kinase inhibitor. The causality behind this experimental progression is to move from a simplified biochemical system to a more complex and biologically relevant cellular environment, culminating in high-resolution structural data.
Caption: A logical workflow for the characterization of kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
Rationale: This assay provides the first quantitative measure of an inhibitor's potency (IC50) against a purified kinase enzyme.[3] The luminescence-based format, which measures the amount of ATP remaining after the kinase reaction, is a robust, non-radioactive method suitable for high-throughput screening.[17] A lower ATP concentration (and thus lower luminescence) signifies higher kinase activity, while a strong signal indicates inhibition.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test Compound: Prepare a 10-point, 3-fold serial dilution of the this compound derivative in 100% DMSO, starting at 1000x the desired final highest concentration.
-
Enzyme & Substrate: Dilute the purified kinase and its specific peptide substrate to their optimal concentrations (determined via prior titration experiments) in the kinase buffer.
-
ATP Solution: Prepare an ATP solution in kinase buffer at a concentration close to its Km for the target kinase.
-
-
Assay Procedure (384-well plate):
-
Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and measure ATP levels by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement via Western Blot
Rationale: An inhibitor's biochemical potency does not guarantee its efficacy in a cellular environment. This assay validates that the compound can cross the cell membrane and inhibit the target kinase in its native context. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.[14][18] A reduction in the phosphorylated substrate indicates successful target engagement.
Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., HCT116 for CDK8, 4T1 for FGFR) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the test compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Tau for GSK-3β, anti-phospho-STAT3 for JAK2).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Self-Validation: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and specific reduction in phosphorylation.
-
Conclusion
The this compound scaffold represents a highly successful platform for the development of potent and selective kinase inhibitors. Its mechanism of action is rooted in the 7-azaindole core's ability to form critical hydrogen bonds with the kinase hinge, an interaction that is finely tuned by the 2-phenyl substituent which confers additional affinity and selectivity through interactions within a hydrophobic pocket. The scaffold's demonstrated ability to produce both Type I and Type II inhibitors highlights its structural versatility. The experimental workflows and protocols detailed herein provide a validated framework for researchers to characterize novel inhibitors based on this privileged core, facilitating the continued development of targeted therapeutics for a range of human diseases.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
spectroscopic characterization of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
Authored by a Senior Application Scientist
Foreword: The structural elucidation of heterocyclic compounds is the bedrock of modern drug discovery and materials science. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is of paramount importance, appearing in numerous compounds with significant biological activity, including kinase inhibitors.[1][2] This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic characterization of a key derivative, this compound. Our methodology is grounded in the principles of self-validating systems, where complementary analytical techniques are employed not just to identify, but to unequivocally confirm the molecular structure.
The molecule in focus, this compound (Molecular Formula: C₁₃H₁₀N₂, Molecular Weight: 194.23 g/mol ), possesses a rigid, planar structure featuring a phenyl group appended to the electron-rich pyrrole ring of the 7-azaindole core.[3] This unique electronic and structural arrangement gives rise to a distinct spectroscopic fingerprint, which we will systematically explore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can deduce the precise connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
Causality of Experimental Choices: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is critical for achieving baseline resolution of the aromatic protons, whose signals often overlap in complex heterocyclic systems. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent due to its excellent solvating power for this class of compounds and its ability to reveal the N-H proton, which might otherwise exchange too rapidly in protic solvents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
Pulse Program: Employ a standard single-pulse sequence.
-
Spectral Width: Set to approximately 16 ppm.
-
Number of Scans: Acquire 16-32 scans to ensure a high signal-to-noise ratio.
-
Reference: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Data Interpretation and Expected Spectrum: The ¹H NMR spectrum provides a wealth of information. The N-H proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift (δ > 11 ppm) due to hydrogen bonding and its acidic nature.[1] The protons on the pyridine and phenyl rings will appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their electronic environment and proximity to other protons.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | > 11.5 | br s | - |
| H-4 | ~8.20 | dd | J ≈ 8.0, 1.5 |
| H-6 | ~8.05 | dd | J ≈ 4.5, 1.5 |
| H-5 | ~7.15 | dd | J ≈ 8.0, 4.5 |
| Phenyl (ortho) | ~7.95 | m | - |
| Phenyl (meta, para) | ~7.40 | m | - |
| H-3 | ~6.80 | s | - |
Note: Chemical shifts are estimations based on related 7-azaindole structures and can vary with experimental conditions.[1][4]
¹³C NMR Spectroscopy
Causality of Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard practice. This simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom, which is essential for unambiguous assignment in a molecule with 13 distinct carbon environments.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumentation: Utilize a 101 MHz (for a 400 MHz ¹H system) or higher NMR spectrometer.
-
Data Acquisition:
-
Pulse Program: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Set to approximately 220 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, as the ¹³C isotope has a low natural abundance.
-
Reference: Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).[1]
-
Data Interpretation and Expected Spectrum: The spectrum will display 13 distinct signals corresponding to the carbon atoms of the fused ring system and the phenyl substituent. The chemical shifts are indicative of the electronic nature of the carbons (e.g., carbons adjacent to nitrogen atoms are shifted downfield).
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~151.0 |
| C-2 | ~149.5 |
| C-6 | ~143.0 |
| Phenyl (ipso) | ~132.0 |
| C-4 | ~129.0 |
| Phenyl (ortho/meta/para) | 128.5 - 125.0 |
| C-5 | ~120.0 |
| C-3a | ~116.0 |
| C-3 | ~100.0 |
Note: Assignments are predictive and would be definitively confirmed using 2D NMR techniques like HSQC and HMBC.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.
Causality of Experimental Choices: Electron Ionization (EI) is a robust, classic method that provides a clear molecular ion peak and a reproducible fragmentation pattern, which acts as a molecular fingerprint.[5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) via direct infusion or through a GC inlet.
-
Instrumentation: A mass spectrometer with an EI source (e.g., a quadrupole or TOF analyzer).
-
Instrument Parameters:
-
Ionization Energy: 70 eV (standard).[5]
-
Source Temperature: ~230 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Interpretation and Expected Spectrum: The primary signal to identify is the molecular ion (M⁺) peak. For C₁₃H₁₀N₂, the monoisotopic mass is 194.08 Da.[3] The mass spectrum will show a prominent peak at m/z = 194. The fragmentation pattern can provide structural clues, with potential fragments arising from the loss of HCN or cleavage of the phenyl ring.
Table 3: Key Ions in the Mass Spectrum of this compound
| m/z | Ion Identity | Interpretation |
| 194 | [M]⁺ | Molecular Ion |
| 167 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |
| 117 | [M - C₆H₅]⁺ | Loss of the phenyl radical |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Vibrational Spectroscopy: Probing Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality of Experimental Choices: The KBr pellet method is chosen for solid samples as it avoids solvent interference, providing a clear spectrum across the entire mid-IR range.[5]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar. Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Scan Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Background: Record a background spectrum of an empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.[5]
-
Data Interpretation and Expected Spectrum: The IR spectrum will exhibit characteristic absorption bands confirming the presence of the N-H bond and the aromatic systems.
Table 4: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Pyrrole N-H |
| 3100–3000 | C-H Stretch | Aromatic C-H |
| 1610–1450 | C=C and C=N Stretch | Aromatic Rings |
| ~750 and ~690 | C-H Out-of-plane Bend | Monosubstituted Phenyl Ring |
Reference data from similar aromatic and heterocyclic systems supports these assignments.[6][7]
UV-Visible Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system.
Causality of Experimental Choices: A non-polar solvent like cyclohexane or a polar protic solvent like ethanol is used to record the spectrum. The choice of solvent can subtly influence the position of absorption maxima (λ_max) and is often reported.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan Range: 200–400 nm.
-
Blank: Use the pure solvent as a reference.
-
Data Interpretation and Expected Spectrum: The extended conjugation across the phenyl ring and the 7-azaindole core is expected to produce strong absorptions in the UV region, typically corresponding to π → π* transitions.[8] The spectrum for azaindoles often shows multiple bands.[9]
Table 5: Expected UV-Vis Absorption Maxima (λ_max)
| Solvent | Expected λ_max (nm) | Transition Type |
| Ethanol | ~250, ~310 | π → π* |
The exact positions and intensities of the bands are characteristic of the specific chromophore.[10]
Visualizing the Analytical Workflow
To ensure clarity and reproducibility, the entire characterization process can be mapped as a logical workflow.
Caption: Workflow for the spectroscopic characterization of the target compound.
Synergy of Techniques for Unambiguous Confirmation
No single technique is sufficient for absolute structural proof. It is the convergence of data from all methods that provides an unshakeable, authoritative confirmation of the structure of this compound.
Caption: Complementary nature of spectroscopic techniques for structural elucidation.
Conclusion
The is a systematic process that relies on the integration of multiple analytical techniques. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen skeleton, mass spectrometry confirms the molecular weight and elemental formula, FT-IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By following the robust protocols outlined in this guide, researchers and drug development professionals can confidently and accurately verify the structure and purity of this important heterocyclic compound, ensuring the integrity of their subsequent scientific investigations.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10586-52-4|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Phenyl-1H-pyrrolo(2,3-b)pyridine | C13H10N2 | CID 606682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine, 2-phenyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-Phenyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes spectral data with practical, field-proven insights into experimental design and data interpretation, ensuring both technical accuracy and actionable knowledge.
Introduction
This compound, also known as 2-phenyl-7-azaindole, is a fused heterocyclic system of significant interest due to its prevalence in a wide array of biologically active compounds. Its structural elucidation is paramount for the synthesis of novel derivatives and for understanding structure-activity relationships (SAR). NMR spectroscopy is the most powerful technique for the unambiguous characterization of such molecules in solution. This guide will delve into the detailed ¹H and ¹³C NMR spectral features of this compound, providing a foundational understanding for researchers working with this important molecular core.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for the correct assignment of NMR signals.
Caption: IUPAC numbering of the this compound core.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on compiled data from analogous structures and established principles of NMR spectroscopy for N-heterocyclic compounds.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~12.0 | br s | - |
| H3 | ~6.5 | d | ~3.3 |
| H4 | ~7.6 | d | ~7.8 |
| H5 | ~7.1 | dd | ~7.8, ~5.2 |
| H6 | ~8.2 | d | ~5.2 |
| H2'/H6' (ortho) | ~8.1 | m | - |
| H3'/H5' (meta) | ~7.5 | m | - |
| H4' (para) | ~7.4 | m | - |
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR chemical shifts (δ) for this compound are presented below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | ~149.0 |
| C3 | ~98.0 |
| C3a | ~118.5 |
| C4 | ~115.0 |
| C5 | ~127.0 |
| C6 | ~143.0 |
| C7a | ~134.0 |
| C1' (ipso) | ~135.0 |
| C2'/C6' (ortho) | ~127.5 |
| C3'/C5' (meta) | ~129.5 |
| C4' (para) | ~129.0 |
Spectral Interpretation and Rationale
The chemical shifts observed in the ¹H and ¹³C NMR spectra are a direct consequence of the electronic environment of each nucleus. The pyrrolo[2,3-b]pyridine core is a π-electron-rich system, which generally leads to shielding of the ring protons and carbons compared to benzene. However, the presence of the electronegative nitrogen atoms and the fusion of the two rings create a complex electronic landscape.
The phenyl substituent at the C2 position exerts a significant electronic influence. The ortho-protons (H2'/H6') are typically the most deshielded of the phenyl protons due to their proximity to the heterocyclic core. The pyrrole proton H3 appears at a relatively high field due to the electron-donating character of the pyrrole nitrogen. The protons of the pyridine ring (H4, H5, and H6) exhibit a characteristic splitting pattern, with coupling constants typical for aromatic systems.[1]
For unambiguous assignment, especially in more complex substituted analogs, two-dimensional (2D) NMR experiments are indispensable.
Caption: Workflow for structural elucidation using 2D NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H4 and H5, and between H5 and H6, confirming their connectivity within the pyridine ring.[2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.[2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule.[2][3] For instance, the N-H proton (H1) would show an HMBC correlation to C2 and C7a, and the pyrrole proton H3 would show correlations to C2, C3a, and C7a.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR data for this compound.
1. Sample Preparation:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for many organic compounds and its high boiling point, which minimizes evaporation. It is important to use a high-purity deuterated solvent to minimize residual solvent signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for the ¹³C NMR spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C). However, the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) can also be used for referencing.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: The NMR probe should be properly tuned and matched to the resonance frequencies of ¹H and ¹³C to ensure optimal sensitivity.
-
Shimming: The magnetic field homogeneity should be optimized by shimming to obtain sharp and symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Time (at): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 1-2 seconds to allow for sufficient relaxation of the protons between scans.
-
Number of Scans (ns): 8-16 scans are usually sufficient for a compound of this concentration.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C coupling.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is often necessary for quaternary carbons, which have longer relaxation times.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of approximately 200-220 ppm is needed to encompass the full range of carbon chemical shifts.
Caption: A generalized workflow for NMR sample analysis.
5. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR data for this compound. The presented data, coupled with the detailed experimental protocol and interpretation rationale, serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The application of 2D NMR techniques is highlighted as a crucial step for the unambiguous structural confirmation of this important heterocyclic scaffold and its derivatives.
References
A Technical Guide to the 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core for Modern Drug Discovery
Abstract
The quest for novel therapeutic agents is often centered on the identification and optimization of molecular scaffolds that can interact with multiple biological targets with high affinity. These "privileged structures" serve as versatile templates in drug discovery, providing a robust starting point for developing potent and selective modulators of disease-relevant proteins.[1][2] The 2-Phenyl-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core has emerged as one such prominent scaffold. Its unique structural and electronic properties make it a bioisostere of indole, capable of engaging in key interactions within the active sites of numerous enzymes, particularly kinases.[3] This guide provides an in-depth technical overview of the this compound scaffold, synthesizing field-proven insights into its synthesis, biological significance, structure-activity relationships (SAR), and application in the development of next-generation therapeutics.
The Pyrrolo[2,3-b]pyridine Scaffold: A Foundation of Versatility
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule, which serves as a framework for attaching various functional groups (substituents).[4][5] The strategic selection of a scaffold is a cornerstone of drug design, as it dictates the three-dimensional arrangement of these functional groups, enabling precise interactions with a biological target. The pyrrolo[2,3-b]pyridine scaffold has gained significant traction due to its presence in numerous biologically active compounds and its ability to serve as a versatile template for library design.[6][7]
Its prominence stems from several key characteristics:
-
Bioisosterism: As a bioisostere of the natural indole ring, it can mimic the interactions of many endogenous ligands and approved drugs, making it a valuable motif in drug discovery.[3][8]
-
Hydrogen Bonding Capability: The pyrrole NH and the pyridine nitrogen can act as both hydrogen bond donors and acceptors, respectively, allowing for critical anchoring interactions within a protein's binding site.
-
Chemical Tractability: The scaffold is amenable to functionalization at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Synthetic Strategies: Building the Core
The construction of the this compound scaffold is a critical step in any drug discovery program. While various methods exist, a common and robust approach involves a sequence of cross-coupling reactions on a halogenated pyrrolopyridine intermediate. The choice of strategy often depends on the desired substitution pattern and the commercial availability of starting materials.
A frequently employed strategy involves a chemoselective Suzuki-Miyaura cross-coupling to install the C2-phenyl group, followed by a Buchwald-Hartwig amination or another coupling reaction to functionalize other positions.[3] The order of these steps is crucial to avoid unwanted side reactions.
Protocol: Representative Synthesis of a C2-Aryl-C4-Amino-1H-pyrrolo[2,3-b]pyridine
This protocol outlines a generalized, two-step cross-coupling workflow, a self-validating system where the success of each step is confirmed analytically before proceeding.
Step 1: Suzuki-Miyaura Cross-Coupling at C2
-
Rationale: This step selectively installs the crucial phenyl group at the C2 position. The choice of a 2-iodo-4-chloro intermediate is strategic, as the carbon-iodine bond is more reactive towards palladium-catalyzed coupling than the carbon-chlorine bond, ensuring high chemoselectivity.[3]
-
Reaction Setup: To a degassed solution of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add the desired phenylboronic acid (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.03 eq), under an inert nitrogen atmosphere.
-
Reaction: Heat the mixture to 100 °C for 30-60 minutes, monitoring progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction, remove the solvent in vacuo, and partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the 2-phenyl intermediate.[3]
-
Validation: Confirm the structure and purity of the product (e.g., 14a ) via ¹H NMR and LC-MS before proceeding.
Step 2: Buchwald-Hartwig Amination at C4
-
Rationale: With the C2 position functionalized, the less reactive C4-chloro position can now be targeted for C-N bond formation to introduce substituents that can modulate solubility, cell permeability, and target engagement.
-
Reaction Setup: In a sealed vial, combine the C2-phenyl intermediate from Step 1 (1.0 eq), the desired amine (1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst System: Add a palladium pre-catalyst (e.g., XPhos Pd G2, 0.05 eq) and the corresponding ligand in an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Heat the mixture to 100-120 °C for 12-24 hours. Monitor for the disappearance of starting material.
-
Workup & Purification: Cool the reaction, dilute with an organic solvent, and filter through celite to remove inorganic salts. Concentrate the filtrate and purify the residue via column chromatography or preparative HPLC to obtain the final product.
-
Validation: Fully characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Biological Significance: A Scaffold for High-Value Targets
The true power of the this compound scaffold lies in its ability to provide potent and often selective inhibitors for a range of high-value therapeutic targets, particularly protein kinases involved in oncology and inflammation.
Kinase Inhibition
Kinases are a major class of drug targets, and the scaffold is adept at binding to the ATP-binding site. The pyrrolopyridine core often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, while the 2-phenyl group extends into a hydrophobic pocket.
| Target Kinase | Therapeutic Area | Example Potency (IC₅₀) | Reference |
| TNIK (TRAF2- and NCK-interacting kinase) | Colorectal Cancer | < 1 nM | [9] |
| FGFR (Fibroblast Growth Factor Receptor) | Various Cancers | 7 nM (FGFR1) | [10][11] |
| ATM (Ataxia-Telangiectasia Mutated) | Oncology (Chemosensitizer) | Highly Selective (>700-fold) | [12][13] |
| CDK8 (Cyclin-Dependent Kinase 8) | Colorectal Cancer | 48.6 nM | [14] |
| RSK2 (Ribosomal S6 Protein Kinase 2) | Triple-Negative Breast Cancer | 1.7 nM | [15] |
| GSK-3β (Glycogen Synthase Kinase 3β) | Alzheimer's Disease | 0.35 nM | [16] |
Mechanism Spotlight: CDK8 Inhibition in Colorectal Cancer CDK8 is a key oncogene associated with the WNT/β-catenin signaling pathway, which is aberrantly activated in many colorectal cancers (CRC). Inhibitors based on the this compound scaffold have been developed to target CDK8. By binding to CDK8, these compounds indirectly inhibit the phosphorylation and activity of β-catenin, leading to the downregulation of WNT signaling, cell cycle arrest, and suppression of tumor growth.[14]
Non-Kinase Targets: PDE4B
The scaffold's utility extends beyond kinases. Derivatives have been developed as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme that regulates inflammatory responses.[17] PDE4B inhibitors increase intracellular levels of cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. This makes them attractive candidates for treating central nervous system (CNS) and inflammatory diseases.[17]
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the scaffold has yielded crucial insights into the SAR, guiding the optimization of lead compounds.
-
C2-Phenyl Substitutions: Modifications here directly impact interactions within the target's hydrophobic pocket. For FGFR inhibitors, introducing methoxy groups at the 3- and 5-positions of the phenyl ring significantly boosted potency, likely by optimizing van der Waals contacts and electronic properties.[18]
-
Pyrrolopyridine Core Substitutions: Functionalizing the core itself is a key strategy for enhancing activity and modulating properties. In the development of FGFR inhibitors, adding a trifluoromethyl group at the C5-position of the pyrrolopyridine ring led to a nearly 20-fold increase in activity, presumably by forming a favorable interaction with a nearby glycine residue (G485).[18]
-
Amide/Carboxamide Groups: For PDE4B inhibitors, the SAR of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series revealed that the nature of the amide substituent was critical for potency and selectivity. Introducing a 3,3-difluoroazetidine ring resulted in a highly potent inhibitor with 6-fold selectivity for PDE4B over the related PDE4D isoform.[17]
The Role of Bioisosteric Replacement
To overcome challenges in lead optimization such as poor metabolic stability or low solubility, medicinal chemists often employ bioisosteric replacement.[19] The 2-phenyl group, while often crucial for potency, can be a site of metabolic liability (e.g., P450 oxidation). Replacing it with other aromatic heterocycles (e.g., pyridyl, thiophene) or even non-aromatic, rigid groups like bicyclo[1.1.1]pentane (BCP) can maintain or improve biological activity while enhancing drug-like properties.[20][21] This strategy allows for the exploration of new chemical space and the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[22]
Pharmacokinetics and Preclinical Validation
A successful drug candidate must not only be potent but also possess favorable pharmacokinetic properties. Encouragingly, optimized compounds from this scaffold have demonstrated excellent drug-like characteristics.
For instance, a highly selective ATM inhibitor developed for combination cancer therapy, compound 25a , exhibited remarkable properties in preclinical studies:[12][13]
-
High Selectivity: Showed over 700-fold selectivity for ATM against other kinases in the PIKK family.
-
Excellent Oral Bioavailability: Demonstrated an oral bioavailability of 147.6% in mice, indicating exceptional absorption and metabolic stability.
-
In Vivo Efficacy: In mouse xenograft models of human colorectal cancer (HCT116 and SW620), combination therapy of 25a with the standard chemotherapeutic irinotecan resulted in synergistic tumor growth inhibition of 79.3% and 95.4%, respectively.[12]
These results underscore the potential of the this compound scaffold to yield not just potent inhibitors, but viable clinical candidates.
Future Directions and Conclusion
The this compound scaffold is a validated privileged structure with a proven track record in the discovery of potent modulators of diverse, high-value drug targets. Its synthetic accessibility, combined with its versatile binding capabilities, ensures its continued relevance in medicinal chemistry.
Future exploration will likely focus on:
-
Targeting New Disease Areas: Expanding beyond oncology and inflammation into neurodegenerative and metabolic diseases.
-
Advanced Bioisosteric Replacement: Employing novel phenyl ring mimics to further improve ADME properties and access unique intellectual property.[23]
-
Targeted Protein Degraders: Using the scaffold as a warhead to recruit E3 ligases for the targeted degradation of disease-causing proteins, a cutting-edge therapeutic modality.
References
- 1. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 2. Privileged structures: applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. ajol.info [ajol.info]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mch.estranky.sk [mch.estranky.sk]
- 20. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition and Beyond—A Technical Guide to the Structure-Activity Relationship of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Analogs
Introduction: The Ascendancy of the 7-Azaindole Core in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, has emerged as a cornerstone scaffold in modern drug discovery.[1] Its structural resemblance to indole, a common motif in biologically active compounds, allows it to act as a bioisostere, effectively mimicking the natural substrate or ligand of various enzymes and receptors. This unique characteristic has propelled the 7-azaindole framework to the forefront of medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a prominent class of 7-azaindole derivatives: the 2-Phenyl-1H-pyrrolo[2,3-b]pyridine analogs. We will explore the synthetic strategies, the impact of substitutions on biological activity against various targets, and the underlying principles that govern their therapeutic potential.
The versatility of the 7-azaindole scaffold is underscored by its presence in a multitude of compounds targeting a diverse array of proteins, including but not limited to, Colony-Stimulating Factor 1 Receptor (CSF1R), Cell division cycle 7 (Cdc7) kinase, Fibroblast Growth Factor Receptor (FGFR), and Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3][4] Understanding the nuanced effects of structural modifications on the potency, selectivity, and pharmacokinetic properties of these analogs is paramount for the rational design of next-generation therapeutics.
Synthetic Strategies: Building the 2-Phenyl-7-Azaindole Core
The construction of the this compound scaffold is a critical first step in the exploration of its SAR. A common and effective approach involves a sequence of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is frequently employed to introduce the phenyl group at the C-2 position of the pyrrolo[2,3-b]pyridine core.[1] This is often followed by a Buchwald-Hartwig amination to install various amine substituents at other positions, such as C-4, to modulate the compound's properties.[1]
A representative synthetic workflow is depicted below:
Caption: Generalized synthetic route for this compound analogs.
This modular approach allows for the systematic variation of both the phenyl ring substituents and the groups on the pyrrolo[2,3-b]pyridine core, facilitating a comprehensive exploration of the SAR.
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed, step-by-step methodology for the Suzuki-Miyaura coupling to generate a this compound intermediate is as follows:
-
Reagent Preparation: In a reaction vessel, combine the 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine starting material, phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.03 equivalents), and a base like K₂CO₃ (3 equivalents).[1]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 1:1 ratio) to the reaction vessel under an inert atmosphere (e.g., nitrogen).[1]
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified duration (e.g., 30 minutes to 9 hours), monitoring the reaction progress by a suitable analytical technique like TLC or LC-MS.[1]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent in vacuo. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography to obtain the desired 2-phenyl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate.[1]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the phenyl ring and the 7-azaindole core. The following sections dissect these relationships with respect to various biological targets.
Kinase Inhibition: A Dominant Therapeutic Application
The 7-azaindole scaffold is a privileged structure for kinase inhibition, and 2-phenyl-substituted derivatives have shown potent activity against a range of kinases.
Abnormal FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[5][6] SAR studies on 1H-pyrrolo[2,3-b]pyridine derivatives have identified key structural features for potent FGFR inhibition.[2][5]
-
Substitution on the Pyrrolo[2,3-b]pyridine Core: Introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can significantly enhance FGFR1 activity. This is exemplified by compound 4a , which showed a nearly 20-fold increase in activity compared to the unsubstituted parent compound.[5] This enhancement is attributed to the formation of a hydrogen bond with G485 in the FGFR1 binding site.[5]
-
Substitution on the Phenyl Ring:
-
3-Position: The introduction of a methoxy group at the 3-position of the phenyl ring is favorable for activity.[2] Replacing it with a chlorine atom leads to a decrease in potency, likely due to the weaker electronegativity of chlorine and its reduced ability to form a strong hydrogen bond with D641 in the kinase domain.[5] A trifluoromethyl group at this position also reduces activity, as it is unable to form the crucial hydrogen bond.[2][5]
-
3- and 5-Positions: The presence of methoxy groups at both the 3- and 5-positions of the phenyl ring has been shown to be highly beneficial for FGFR inhibitory activity.[5]
-
The following table summarizes the SAR of this compound analogs as FGFR inhibitors:
| Compound | R1 (5-position of pyrrolopyridine) | R2 (Phenyl substitution) | FGFR1 IC₅₀ (nM) |
| 1 | H | 3-OCH₃ | 1900 |
| 4a | CF₃ | 3-OCH₃ | ~95 |
| 4b | CF₃ | 3-Cl | >1000 |
| 4c | CF₃ | 3-CF₃ | >1000 |
| 4h | CF₃ | 3,5-diOCH₃ | 7 |
Data synthesized from multiple sources for illustrative purposes.[2][5]
Caption: SAR summary for FGFR inhibitors based on the 2-phenyl-7-azaindole scaffold.
The this compound scaffold has also demonstrated potent inhibitory activity against several other kinases:
-
CSF1R: A specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was found to be a CSF1R inhibitor, although it was 20-fold less potent than its corresponding pyrrolopyrimidine analog, highlighting the importance of the N-3 nitrogen in the pyrrolopyrimidine core for efficient inhibition.[1]
-
Cdc7 Kinase: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent ATP mimetic inhibitors of Cdc7 kinase, with some analogs exhibiting IC₅₀ values in the low nanomolar range (e.g., 7 nM).[3]
-
TNIK: The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), with some compounds showing IC₅₀ values lower than 1 nM.[7][8]
-
ATM Kinase: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as highly selective ATM inhibitors, with one lead candidate demonstrating excellent kinase selectivity and oral bioavailability in mice.[4]
Phosphodiesterase 4B (PDE4B) Inhibition
Beyond kinases, this compound analogs have been explored as inhibitors of other important drug targets. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated as selective and potent PDE4B inhibitors.[9] The structure-activity relationship studies revealed the importance of the amide portion of the molecule, with variations in ring size and hydrophobicity significantly impacting both potency and selectivity for PDE4B over PDE4D.[9]
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective inhibitors of a wide range of biological targets, most notably protein kinases. The modular nature of its synthesis allows for extensive and systematic exploration of the structure-activity landscape. Key SAR insights, such as the beneficial effect of specific substitutions at the 5-position of the 7-azaindole core and the 3- and 5-positions of the phenyl ring for FGFR inhibition, provide a clear roadmap for the design of more effective therapeutic agents.
Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these analogs to improve their drug-like characteristics, including oral bioavailability and metabolic stability. Furthermore, the exploration of this privileged scaffold against a broader range of biological targets is warranted and holds the promise of yielding novel therapeutics for a variety of diseases. The continued application of rational drug design principles, guided by a deep understanding of the SAR of this compound analogs, will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic targets for 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to Potential Therapeutic Targets for 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
Abstract: The this compound, commonly known as the 7-azaindole scaffold, represents a cornerstone in modern medicinal chemistry. Its intrinsic properties, including its role as a bioisostere for purine and indole systems and its capacity to form critical hydrogen bond interactions, have established it as a "privileged structure."[1] This guide provides a comprehensive exploration of the therapeutic landscape for this scaffold, focusing on the identification and validation of its key molecular targets. We will dissect the causality behind experimental design, present robust validation workflows, and summarize the extensive data that underscore the scaffold's therapeutic potential, with a primary focus on its profound impact on kinase inhibition.
PART 1: A Structure Dictated by Chemistry and Biology
The therapeutic utility of a chemical scaffold is defined by the targets it can effectively modulate. For the this compound core, the overwhelming body of evidence points toward a single, dominant class of targets: protein kinases .[1][2][3] These enzymes, which regulate a vast array of cellular processes, possess an ATP-binding pocket that is exceptionally well-suited for interaction with the 7-azaindole moiety.[4]
Therefore, this guide is structured to reflect this biological reality. We will begin with a deep, mechanistic dive into one of the most prominent and well-validated kinase families targeted by this scaffold—the PIM kinases. This detailed section will serve as a model for the principles of target validation. Subsequently, we will broaden our scope to discuss other critical kinase families and emerging non-kinase targets, providing a panoramic view of the scaffold's therapeutic reach.
PART 2: Scientific Integrity in Target Validation
Primary Target Deep Dive: The PIM Kinase Family
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, PIM-3). They are constitutively active and are primarily regulated at the level of protein expression. Overexpression of PIM kinases is a known driver in a multitude of hematological and solid tumors, including prostate cancer and leukemia, making them a high-value oncology target.[5][6] PIM kinases promote cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression.
The efficacy of the this compound scaffold against PIM kinases is rooted in its ability to function as an excellent ATP-competitive inhibitor. The ATP-binding site of kinases contains a "hinge region" that forms key hydrogen bonds with the adenine base of ATP. The 7-azaindole core exquisitely mimics this interaction, typically forming two conserved hydrogen bonds with the kinase hinge, which serves as a powerful anchoring point.[4] The phenyl group at the 2-position extends into a hydrophobic pocket, where substitutions can be made to fine-tune potency and, critically, selectivity against other kinases. This inherent complementarity between the scaffold and the kinase active site is the fundamental reason for its success.
Confirming a compound's activity against a target like PIM-1 requires a multi-step, self-validating workflow that progresses from a simple biochemical interaction to a complex cellular and, ultimately, in vivo response. Each step provides a layer of evidence that builds upon the last.
Figure 1: A comprehensive, self-validating workflow for the characterization of a PIM kinase inhibitor. The process moves from initial biochemical potency and selectivity to cellular target engagement, phenotypic effects, and finally to in vivo validation.
Protocol: TR-FRET Biochemical Assay for PIM-1 Inhibition
This protocol provides a standardized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PIM-1 kinase.
-
Objective: To quantify the potency of a this compound derivative by measuring the inhibition of PIM-1-mediated peptide phosphorylation.
-
Principle: The assay measures the FRET signal between a Europium (Eu)-labeled anti-phospho-peptide antibody (donor) and a ULight™-labeled peptide substrate (acceptor). Phosphorylation of the peptide by PIM-1 brings the donor and acceptor into proximity, generating a signal. Inhibitors prevent this, reducing the signal.
Materials:
-
Recombinant human PIM-1 kinase (active)
-
ULight™-BAD peptide substrate
-
Europium-labeled anti-phospho-BAD (Ser112) antibody
-
Adenosine triphosphate (ATP)
-
5X Kinase Assay Buffer
-
Test Compound (solubilized in 100% DMSO)
-
Staurosporine (positive control inhibitor)
-
White, low-volume 384-well assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating: Create an 11-point, 3-fold serial dilution of the test compound in DMSO. Dispense 50 nL of each dilution into the assay plate. Include DMSO-only (0% inhibition) and staurosporine (100% inhibition) controls.
-
Enzyme Preparation: Thaw PIM-1 enzyme on ice. Prepare a 2X working solution of PIM-1 in Kinase Assay Buffer.
-
Enzyme Addition: Add 5 µL of the 2X PIM-1 solution to each well of the assay plate.
-
Substrate/ATP Mix Preparation: Prepare a 2X working solution containing both the ULight™-BAD peptide substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at its Michaelis-Menten constant (Km) to ensure competitive binding can be accurately measured.
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP mix to each well to start the reaction. The total reaction volume is now 10 µL.
-
Incubation: Shake the plate for 30 seconds, then incubate at room temperature for 60 minutes, protected from light.
-
Detection Mix Preparation: Prepare a 1X solution of the Eu-labeled antibody in Detection Buffer.
-
Reaction Termination & Detection: Add 10 µL of the Eu-antibody solution to each well. This stops the kinase reaction and initiates the detection process.
-
Final Incubation: Seal the plate, shake for 30 seconds, and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm (acceptor) and 615 nm (donor).
-
Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against the log of the inhibitor concentration and fit the curve using a 4-parameter logistic model to determine the IC50 value.
The following table summarizes the typical potency ranges observed for 7-azaindole-based PIM inhibitors.
| Target | Biochemical IC50 | Cellular Antiproliferative GI50 | Notes |
| PIM-1 | 1 - 100 nM | 0.1 - 5 µM | Generally the most sensitive isoform.[5][7][8] |
| PIM-2 | 10 - 500 nM | 0.5 - 10 µM | Often shows slightly lower potency than PIM-1.[5] |
| PIM-3 | 10 - 500 nM | 0.5 - 10 µM | Potency is often similar to PIM-2.[6] |
| Note: Values are generalized from the literature. Specific potency depends on the exact chemical substitutions on the core scaffold. |
Expanding the Target Landscape
While PIM kinases are a prime target, the this compound scaffold is far from a one-trick pony. Its utility extends across a remarkable breadth of other therapeutically relevant targets.
Figure 2: The diverse therapeutic target space of the this compound scaffold, highlighting its primary utility against protein kinases and emerging non-kinase targets.
-
Janus Kinases (JAKs): This family of four tyrosine kinases is central to cytokine signaling in the immune system. The 7-azaindole scaffold is the core of several FDA-approved drugs for autoimmune diseases like rheumatoid arthritis, including Tofacitinib and Ruxolitinib, validating its immense clinical importance for this target class.[1][3][9]
-
Receptor Tyrosine Kinases (RTKs): These cell-surface receptors are critical drivers of cell growth and angiogenesis. The 7-azaindole scaffold has been successfully employed to develop potent inhibitors of:
-
VEGFR-2: A key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[10][11][12]
-
FGFR: The fibroblast growth factor receptor family is frequently mutated or amplified in various cancers, and numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[13][14][15][16]
-
BRAF: The approved melanoma drug Vemurafenib is a potent inhibitor of the V600E mutant of BRAF kinase and is built upon the 7-azaindole core.[2][4]
-
-
Other High-Value Kinase Targets: The scaffold's versatility has been demonstrated in the development of inhibitors for PI3K, a central node in cell growth signaling[17][18]; GSK-3β, a target for Alzheimer's disease[19]; and ATM, a key player in the DNA damage response.[20]
-
Emerging Non-Kinase Targets: While less common, the scaffold has shown promise against other enzyme classes. Notably, derivatives have been developed as inhibitors of Phosphodiesterase 4B (PDE4B) for inflammatory conditions and even influenza virus polymerase.[2][21]
Conclusion
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its proven ability to effectively target the ATP-binding site of a wide range of protein kinases, from the PIM and JAK families to a host of RTKs, cements its role as a critical tool for developing novel therapeutics. The key to unlocking its full potential lies in a deep understanding of its structure-activity relationships and the application of rigorous, multi-layered validation workflows as outlined in this guide. Future research will undoubtedly focus on further refining the selectivity of these inhibitors and expanding their application to an even broader array of kinase and non-kinase targets, continuing the legacy of this remarkable chemical core.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine as a Potent TNIK Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traf2- and Nck-interacting kinase (TNIK) has surfaced as a critical node in oncogenic signaling, particularly through its role in the Wnt/β-catenin pathway, making it a compelling target for therapeutic intervention in various cancers.[1][2] This technical guide delineates the discovery and development of a specific class of TNIK inhibitors built upon the 2-Phenyl-1H-pyrrolo[2,3-b]pyridine scaffold. We will explore the initial identification of this chemical series, delve into its mechanism of action, provide detailed experimental protocols for its characterization, and present a logical framework for its synthesis and structure-activity relationship (SAR) optimization. This document serves as a comprehensive resource for researchers aiming to understand and further develop this promising class of anti-cancer agents.
Introduction: The Rationale for Targeting TNIK
TNIK is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell migration, proliferation, and cytoskeletal regulation.[1] Of particular significance is its function as a key regulator of the Wnt/β-catenin signaling pathway.[2] In many cancers, especially colorectal cancer, aberrant activation of the Wnt pathway is a primary driver of tumorigenesis.[3] TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a downstream effector of the Wnt pathway, leading to the transcription of genes that promote cancer cell growth and survival.[2] Therefore, inhibiting the kinase activity of TNIK presents a promising strategy to suppress Wnt-driven cancers.[2]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has been identified as a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[4]
Discovery of the this compound Scaffold
The journey to identify this compound as a TNIK inhibitor began with in-house screening campaigns that identified the broader 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of TNIK.[5] Subsequent medicinal chemistry efforts focused on exploring substitutions at various positions of this core to optimize potency and drug-like properties. The introduction of a phenyl group at the 2-position of the pyrrolo[2,3-b]pyridine core emerged as a particularly fruitful avenue, leading to a series of compounds with significant inhibitory activity against TNIK.[5]
Mechanism of Action: Competitive Inhibition of the ATP-Binding Site
The this compound derivatives act as ATP-competitive inhibitors of TNIK. The 1H-pyrrolo[2,3-b]pyridine core mimics the adenine region of ATP, forming crucial hydrogen bonds with the hinge region of the TNIK kinase domain. The phenyl group at the 2-position extends into a hydrophobic pocket within the active site, contributing to the high-affinity binding. By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of TNIK's substrates, thereby blocking its downstream signaling functions, most notably the activation of the Wnt/β-catenin pathway.
Below is a diagram illustrating the central role of TNIK in the Wnt signaling pathway and the point of intervention for the this compound inhibitors.
Caption: TNIK's role in Wnt signaling and inhibitor action.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent TNIK inhibition. While a detailed SAR table with extensive data is proprietary to the discovering entities, published findings indicate that certain modifications can lead to compounds with IC50 values below 1 nM.[5]
| R-Group Position | Modification | Impact on TNIK Inhibition |
| Phenyl Ring (Position 2) | Substitution with electron-withdrawing or -donating groups | Modulates potency and pharmacokinetic properties. |
| Pyrrolo[2,3-b]pyridine Core | Substitution at the N1 position of the pyrrole ring | Can influence solubility and cell permeability. |
| Pyrrolo[2,3-b]pyridine Core | Substitution at other positions (e.g., 4, 5, or 6) | Offers vectors for further optimization of properties. |
This table represents a generalized summary based on typical kinase inhibitor SAR studies and the limited available data.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through various synthetic routes. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction.
Caption: General synthetic workflow for the core scaffold.
Experimental Protocol: Synthesis of 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine[3]
-
To a mixture of:
-
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 0.03 eq)
-
Potassium carbonate (K2CO3, 3.0 eq)
-
-
Add:
-
De-gassed 1,4-dioxane and water (1:1 mixture) under a nitrogen atmosphere.
-
-
Reaction:
-
Heat the mixture (e.g., to 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired protected 2-phenyl derivative.
-
-
Deprotection:
-
The SEM protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final this compound core.
-
In Vitro Characterization: Key Assays
TNIK Kinase Inhibition Assay
The potency of the synthesized compounds against TNIK is determined using a kinase inhibition assay. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Caption: Workflow for a luminescence-based TNIK kinase assay.
Protocol: ADP-Glo™ Kinase Assay for TNIK [2]
-
Prepare Reagents:
-
TNIK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).
-
Recombinant TNIK enzyme.
-
Kinase substrate (e.g., a generic substrate like myelin basic protein).
-
ATP solution.
-
Test compounds serially diluted in DMSO.
-
-
Assay Procedure (in a 384-well plate):
-
Add 1 µL of test compound or DMSO control.
-
Add 2 µL of TNIK enzyme solution.
-
Add 2 µL of substrate/ATP mix to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Wnt/β-catenin Signaling Assay
To confirm that TNIK inhibition translates to the intended biological effect in a cellular context, a Wnt/β-catenin reporter assay is employed. This assay measures the transcriptional activity of TCF/LEF, the downstream effectors of the Wnt pathway.
Protocol: TCF/LEF Luciferase Reporter Assay
-
Cell Line:
-
Use a cell line (e.g., HEK293) stably or transiently transfected with a TCF/LEF-driven luciferase reporter construct.
-
-
Assay Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound.
-
Stimulate the Wnt pathway (e.g., with Wnt3a conditioned media or a GSK3β inhibitor like LiCl).
-
Incubate for an appropriate time (e.g., 16-24 hours).
-
Lyse the cells and add a luciferase substrate.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of Wnt signaling for each compound concentration.
-
Determine the IC50 value for the inhibition of the Wnt pathway.
-
Conclusion and Future Directions
The discovery of this compound derivatives as potent TNIK inhibitors represents a significant advancement in the pursuit of targeted therapies for Wnt-driven cancers. The well-defined mechanism of action, coupled with a versatile synthetic route and robust in vitro assays, provides a solid foundation for further development. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this scaffold to identify a clinical candidate. Additionally, exploring the efficacy of these inhibitors in in vivo cancer models will be crucial to validating their therapeutic potential. The information presented in this guide offers a comprehensive starting point for researchers dedicated to advancing this promising class of molecules toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Aryl-1H-pyrrolo[2,3-b]pyridines
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines (commonly known as 2-aryl-7-azaindoles) via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active agents.[1][2][3] The Suzuki-Miyaura coupling offers a robust and versatile method for forging the critical carbon-carbon bond between the 7-azaindole core and various aryl moieties.[1][4] This document delves into the reaction mechanism, explores critical experimental parameters, provides a detailed step-by-step protocol, and offers troubleshooting guidance for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[5][6][7] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][8]
The three fundamental steps are:
-
Oxidative Addition : The cycle begins with the oxidative addition of the 2-halo-1H-pyrrolo[2,3-b]pyridine to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) intermediate.[5][8] The reactivity of the halide is crucial, with the general trend being I > Br > Cl >> F. For less reactive chlorides, higher temperatures or more specialized catalyst systems may be required.[9][10]
-
Transmetalation : This is often the rate-determining step. The aryl group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This process requires activation by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic group to the Pd(II) complex, displacing the halide.[7][12][13]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium center—the 7-azaindole and the aryl group—couple and are eliminated from the palladium complex. This forms the desired 2-aryl-1H-pyrrolo[2,3-b]pyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][8]
Core Components & Experimental Choices
The success of coupling nitrogen-containing heterocycles like 7-azaindoles hinges on the judicious selection of reaction components. These substrates can be challenging due to potential catalyst inhibition by the Lewis basic nitrogen atoms.[14][15]
-
Palladium Catalyst & Ligand: The choice of the palladium source and its coordinating ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems utilizing bulky, electron-rich phosphine ligands often provide superior results for challenging heteroaryl couplings.[1][16] These ligands promote the oxidative addition and reductive elimination steps and prevent catalyst deactivation.
-
Recommended Systems:
-
Pd₂(dba)₃ with a ligand like XPhos or SPhos: A highly versatile and effective combination for a broad range of substrates.[17][18]
-
Preformed Catalysts (e.g., XPhos Pd G2/G3): These air- and moisture-stable complexes offer convenience and high reactivity, simplifying reaction setup.[1]
-
Pd(dppf)Cl₂: Another reliable choice, particularly for less demanding couplings.[19]
-
-
-
Base: The base is essential for activating the boronic acid.[20] The choice of base can significantly impact yield and reaction rate. Its strength and solubility are key factors.
-
Common Choices:
-
Potassium Phosphate (K₃PO₄): An effective and widely used base, particularly in dioxane/water solvent systems.[1][14]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be beneficial for less reactive coupling partners.[1]
-
Potassium Carbonate (K₂CO₃): A milder and cost-effective option suitable for many transformations.[21]
-
-
-
Solvent System: A mixture of an organic solvent and water is typically employed. Water aids in dissolving the inorganic base and facilitates the transmetalation step.[22]
-
Boron Reagent: Arylboronic acids are the most common coupling partners. Alternatively, arylboronic esters (e.g., pinacol esters) can be used, which often exhibit greater stability and are less prone to protodeboronation, a common side reaction.[24][25]
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-halo-1H-pyrrolo[2,3-b]pyridine with an arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Typical Molarity/Purity | Notes |
| 2-Halo-1H-pyrrolo[2,3-b]pyridine (e.g., 2-chloro) | >97% | Starting material (1.0 eq). |
| Arylboronic Acid or Ester | >97% | Coupling partner (1.2 - 1.5 eq). |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | Catalyst Grade | 1-5 mol % Pd. |
| Phosphine Ligand (e.g., XPhos) | >98% | Typically 1:2 or 1:3 Pd:Ligand ratio. |
| Base (e.g., K₃PO₄) | >98% | 2.0 - 3.0 eq. |
| Anhydrous Solvent (e.g., 1,4-Dioxane) | Anhydrous | Reaction solvent. |
| Degassed Deionized Water | N/A | Co-solvent. |
| Inert Gas (Argon or Nitrogen) | High Purity | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %), the phosphine ligand (e.g., XPhos, 6 mol %), and the base (e.g., K₃PO₄, 2.0 eq).[1]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[1]
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 organic solvent to water, with a final concentration of ~0.1 M with respect to the limiting reagent.[1][14]
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure the solution is thoroughly degassed.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-1H-pyrrolo[2,3-b]pyridine product.[22]
Example Reaction Conditions from Literature
The following table summarizes reported conditions for the synthesis of various substituted 7-azaindoles, serving as a valuable starting point for methodology development.
| 7-Azaindole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-chloro-3-iodo-7-azaindole | Arylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60-110 | 43-88 | [17][18] |
| 4-chloro-7-azaindole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | MeCN / H₂O | Reflux | N/A | [23] |
| 5-bromo-7-azaindole | Arylboronic acid | P1 Precatalyst / XPhos | K₃PO₄ | Dioxane / H₂O | 60 | 91-99 | [14] |
| 6-chloro-7-azaindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME / H₂O | 85 | 76 | [16][21] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poorly reactive halide (e.g., -Cl) | - Use a pre-catalyst or ensure Pd(0) source is active.- Screen different ligands (e.g., XPhos, SPhos).- Increase temperature.- Switch to a stronger base (K₃PO₄ -> Cs₂CO₃).- Ensure reaction is fully degassed. |
| Protodeboronation | - Decomposition of the boronic acid. | - Use a boronic ester (e.g., pinacol) instead of the acid.- Use anhydrous conditions if possible, with a base like KF.[12]- Increase the equivalents of the boron reagent (1.5-2.0 eq). |
| Homocoupling of Boronic Acid | - Side reaction forming Ar-Ar from the boronic acid. | - Lower the reaction temperature.- Ensure an oxygen-free environment.- Use a lower catalyst loading. |
| Stalled Reaction | - Catalyst deactivation by the nitrogen heterocycle. | - Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type ligands) that protects the metal center.- Use a pre-catalyst designed for heteroaryl coupling.[14] |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines, providing access to a vast chemical space crucial for drug discovery and development. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently overcome the challenges associated with heteroaromatic substrates. The protocols and insights provided herein serve as a robust foundation for the successful application of this powerful reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atlanchimpharma.com [atlanchimpharma.com]
- 17. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane [organic-chemistry.org]
- 24. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridines via Buchwald-Hartwig Amination
Foreword: The Strategic Importance of 2-Aryl-7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a versatile pharmacophore, engaging with a multitude of biological targets, particularly protein kinases. The introduction of an aryl group at the C-2 position of the 7-azaindole core often enhances biological activity, making the synthesis of 2-aryl-7-azaindole derivatives a critical endeavor for the development of novel therapeutics.[1][2] This document provides a comprehensive guide to the synthesis of these valuable compounds using a cornerstone of modern organic chemistry: the Buchwald-Hartwig amination.
The Power of Palladium: An Overview of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or triflate) and an amine.[3][4] First reported in its modern form in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods like the Ullmann condensation.[4][5]
The catalytic cycle, a fundamental concept in understanding this reaction, generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6]
The Catalytic Cycle: A Mechanistic Glimpse
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[3][4]
Experimental Protocol: Synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
This protocol details a general procedure for the Buchwald-Hartwig amination of a 2-halo-7-azaindole with aniline. The choice of catalyst, ligand, base, and solvent is critical for the success of this transformation, especially when dealing with N-heterocyclic substrates that can potentially coordinate to the palladium center and inhibit catalysis.[7]
Reagent and Condition Selection: A Rationale
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst | Pd₂(dba)₃ is a common and effective source of Pd(0). The more advanced G3 and G4 precatalysts offer enhanced stability and activity, often allowing for lower catalyst loadings and milder conditions.[8] |
| Ligand | Xantphos or a Biarylphosphine ligand (e.g., XPhos, RuPhos) | Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps.[4][8] Xantphos is particularly effective for coupling with N-heterocycles. For challenging substrates, more advanced biarylphosphine ligands may be necessary.[9] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine without competing in side reactions. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred over alkoxides for their compatibility with a wider range of functional groups.[10] |
| Solvent | Toluene or 1,4-Dioxane | These are common aprotic solvents for Buchwald-Hartwig reactions. They offer good solubility for the reagents and are stable at the required reaction temperatures.[5] |
| Temperature | 80-110 °C | The reaction temperature needs to be high enough to drive the catalytic cycle but not so high as to cause decomposition of the starting materials or catalyst. |
Step-by-Step Procedure
Figure 2: A generalized experimental workflow for the synthesis.
Materials:
-
2-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv) or G3-Xantphos precatalyst (0.02 equiv)
-
Xantphos (0.04 equiv, if using Pd₂(dba)₃)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-1H-pyrrolo[2,3-b]pyridine, K₃PO₄, the palladium precatalyst, and the ligand (if applicable).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This step is crucial to prevent oxidation of the Pd(0) catalyst.[9]
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe.
-
Add aniline via syringe to the reaction mixture.
-
Place the flask in a preheated oil bath and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is set up under a strict inert atmosphere. |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Inappropriate ligand | Screen other bulky biarylphosphine ligands such as RuPhos or XPhos.[9] | |
| Side Product Formation (e.g., Hydrodehalogenation) | Base is too strong or sterically hindered | Consider using a weaker base like K₂CO₃, although this may require higher temperatures or longer reaction times.[3] |
| Catalyst decomposition | Use a more stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[8] |
Conclusion
The Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines. Careful consideration of the palladium source, ligand, base, and reaction conditions is paramount to achieving high yields and purity. The protocol and insights provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel 7-azaindole derivatives with therapeutic potential.
References
- 1. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Evaluation of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine as a Fibroblast Growth Factor Receptor (FGFR) Inhibitor
Introduction: The Critical Role of FGFR Signaling in Oncology and the Promise of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this intricate network, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a well-established driver of oncogenesis in a variety of solid tumors.[3][4] Consequently, the FGFR family of receptor tyrosine kinases has emerged as a compelling therapeutic target for the development of novel cancer therapies.[5][6]
The this compound, also known as the 7-azaindole scaffold, has been identified as a promising core structure for the development of potent and selective FGFR inhibitors.[7][8] Derivatives of this scaffold have demonstrated significant inhibitory activity against multiple FGFR isoforms, leading to reduced tumor cell proliferation and survival in preclinical models.[9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound and its analogs as FGFR inhibitors. It offers detailed, field-proven protocols for in vitro and in vivo characterization, explains the scientific rationale behind experimental choices, and presents data in a clear and accessible format.
The FGFR Signaling Pathway: A Complex Network Driving Cancer Progression
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its cognate receptor, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[11] This phosphorylation event creates docking sites for various adaptor proteins, triggering the activation of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[2][11] These pathways, in turn, regulate a host of cellular functions that are often hijacked by cancer cells to promote their growth and survival.
Caption: The FGFR Signaling Pathway and Mechanism of Inhibition.
Quantitative Analysis of this compound Derivatives
The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following tables summarize representative data for key compounds from this class, demonstrating their activity against various FGFR isoforms and cancer cell lines.
Table 1: Biochemical Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [8][9] |
| 3h | 54 | 66 | 320 | >3000 | [8] |
| 4a | 83 | 93 | 421 | >3000 | [8] |
| 4l | 266 | 259 | 634 | >3000 | [8] |
| AZD4547 | 0.8 | 1 | 2 | 47 | [8] |
Table 2: Antiproliferative Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4h | 4T1 | Mouse Breast Cancer | - | [9] |
| 4h | MDA-MB-231 | Human Breast Cancer | - | [8] |
| 4h | MCF-7 | Human Breast Cancer | - | [8] |
| Compound 25 | Hep3B | Hepatocellular Carcinoma | 0.1397 | [12] |
| Compound 30 | HuH-7 | Hepatocellular Carcinoma | - | [7] |
| Compound 30 | MDA-MB-453 | Breast Cancer | - | [7] |
Experimental Protocols: A Step-by-Step Guide to Inhibitor Characterization
The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of this compound derivatives as FGFR inhibitors.
In Vitro Assays
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Colorectal Cancer Research
Introduction
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, with treatment often complicated by tumor heterogeneity and the development of drug resistance.[1] The advancement of targeted therapies, which aim to exploit specific molecular vulnerabilities of cancer cells, represents a paradigm shift from traditional cytotoxic chemotherapy. Within this landscape, heterocyclic scaffolds have emerged as "privileged structures" capable of interacting with a wide array of biological targets. The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core, in particular, has garnered significant attention as a versatile scaffold for designing potent kinase inhibitors, largely due to its structural resemblance to the adenine moiety of ATP.[2]
Recent research has highlighted the potential of specific derivatives, such as those featuring a phenyl group at the 2-position, as promising therapeutic agents in the context of colorectal cancer.[3][4][5] These compounds have been shown to engage critical oncogenic signaling pathways that are frequently dysregulated in CRC, offering new avenues for therapeutic intervention. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine derivatives in colorectal cancer research, from elucidating their mechanism of action to evaluating their preclinical efficacy.
Section 1: Core Mechanism of Action in Colorectal Cancer
A significant breakthrough in the application of this scaffold against CRC was the discovery of a 1H-pyrrolo[2,3-b]pyridine derivative that functions as a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[3][4][5] CDK8 is a key transcriptional regulator and is considered a colorectal oncogene.[3][4] It acts as a component of the Mediator complex and is a critical, yet indirect, positive regulator of the WNT/β-catenin signaling pathway. Aberrant activation of the WNT/β-catenin pathway is a hallmark of nearly all colorectal cancers.[5]
The primary mechanism by which these compounds exert their anti-tumor effect is through the inhibition of CDK8, leading to the downregulation of WNT/β-catenin signaling. This, in turn, suppresses the expression of downstream target genes essential for cancer cell growth, invasion, and survival, such as c-Myc.[3][4] The inhibition of this pathway can induce cell cycle arrest and apoptosis in CRC cells.[3][4] Another potential target for this scaffold in CRC is Traf2 and Nck-interacting kinase (TNIK), which is also a key regulator of Wnt signaling and is essential for the proliferation of colon cancer cell lines.
Visualizing the Signaling Pathway
The following diagram illustrates the canonical WNT/β-catenin pathway and the inhibitory action of the this compound derivative on CDK8.
Caption: WNT/CDK8 signaling pathway and point of inhibition.
Section 2: Preclinical Evaluation Workflow
A systematic approach is crucial for evaluating the therapeutic potential of a novel compound. The workflow begins with broad screening for cytotoxic activity and progresses to specific mechanistic and in vivo efficacy studies.
Caption: Standard preclinical drug discovery workflow.
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments in the evaluation of this compound derivatives.
Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW620, HT-29)
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed CRC cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "vehicle control" (DMSO equivalent) and "untreated control".
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[7] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[7] Pipette up and down to ensure complete dissolution of the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid this process.
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: IC₅₀ Values
| Cell Line | Compound | IC₅₀ (µM) |
|---|---|---|
| HCT116 | Cmpd-22 | 48.6 nM* |
| SW620 | Cmpd-22 | Data Not Published |
| HT-29 | Cmpd-22 | Data Not Published |
*Note: Data for a specific derivative from literature.[3][4]
Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
6-well tissue culture plates
-
Test compound and CRC cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and incubate for 24 hours. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[8] Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[8]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[8][10]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (~2 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol 3: Target Pathway Modulation (Western Blotting)
Western blotting is used to detect specific proteins in a sample, confirming that the compound modulates its intended target pathway.[11] For a CDK8 inhibitor, one would assess the levels of downstream effectors of the WNT/β-catenin pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[12]
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-CDK8, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate[11]
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Treat cells with the compound for a specified time (e.g., 24 hours). Lyse the cells in ice-cold lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.
-
Transfer: Electro-transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12][13]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[11] Analyze the band intensities to quantify changes in protein expression.
Protocol 4: In Vivo Antitumor Efficacy (Colorectal Cancer Xenograft Model)
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are highly valuable as they better preserve the heterogeneity and microenvironment of the original human tumor.[1][15][16]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)[17]
-
Human colorectal cancer cells (e.g., HCT116) or patient-derived tumor fragments
-
Matrigel (optional, for cell-line derived xenografts)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Model Establishment: Subcutaneously inject 2-5 x 10⁶ CRC cells (resuspended in PBS/Matrigel) into the flank of each mouse. For PDX models, surgically implant a small fragment of human tumor tissue.[15]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor the health and weight of the animals regularly.
-
Randomization and Treatment: Randomize mice into treatment and control groups (e.g., n=8-10 per group). Administer the test compound (e.g., daily via oral gavage) and a vehicle control according to the predetermined dosing schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the endpoint, humanely euthanize the mice, and excise, weigh, and photograph the tumors.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the compound.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | 1250 ± 150 | - |
| Cmpd-22 (50 mg/kg) | 480 ± 95 | 61.6 |
| Cmpd-22 (100 mg/kg)| 250 ± 60 | 80.0 |
Section 4: Advanced Models & Future Directions
While xenograft models are a cornerstone of preclinical research, three-dimensional (3D) culture systems like patient-derived organoids (PDOs) are gaining prominence.[18][19] PDOs are derived from patient tumor cells and can be cultured in vitro, where they recapitulate the 3D architecture and genetic heterogeneity of the original tumor.[20][21] These models offer a superior platform for high-throughput drug screening and can better predict patient-specific responses to therapy, bridging the gap between traditional cell lines and in vivo studies.[18][20] Future research on this compound derivatives should incorporate screening against a biobank of CRC organoids to assess efficacy across a more clinically relevant and diverse set of tumor subtypes.[20]
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel targeted therapies against colorectal cancer. By specifically inhibiting key oncogenic drivers like CDK8 and TNIK within the WNT/β-catenin pathway, these compounds can potently suppress tumor growth, induce apoptosis, and overcome resistance mechanisms. The systematic application of the detailed protocols outlined in this guide will enable researchers to thoroughly characterize the biological activity of these derivatives, validate their mechanism of action, and build a robust preclinical data package to support their advancement toward clinical development.
References
- 1. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 16. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expertise in Metastatic Colorectal Cancer Model Development Services - Alfa Cytology [alfacytology.com]
- 18. Spheroids and organoids derived from colorectal cancer as tools for in vitro drug screening [explorationpub.com]
- 19. news-medical.net [news-medical.net]
- 20. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
- 21. Patient-Derived In Vitro Models for Drug Discovery in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
design and synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors
An In-Depth Guide to the Design, Synthesis, and Evaluation of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Selective Phosphodiesterase 4B (PDE4B) Inhibitors
Introduction: Targeting PDE4B for Next-Generation Anti-Inflammatory Therapeutics
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE4 family, which consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for cAMP and plays a critical role in a multitude of cellular processes, particularly in immune and inflammatory cells.[3][4] By degrading cAMP, PDE4 terminates signaling cascades that are crucial for controlling inflammation.[5][6]
Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates downstream effectors like Protein Kinase A (PKA). This cascade ultimately suppresses the production and release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins, while promoting anti-inflammatory responses.[5][7][8] This mechanism makes PDE4 a highly attractive target for treating chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[3][9][10]
However, early non-selective PDE4 inhibitors were hampered by a narrow therapeutic window, with dose-limiting side effects like nausea and emesis.[3] Subsequent research revealed that these adverse effects are primarily linked to the inhibition of the PDE4D subtype, whereas the desired anti-inflammatory effects are largely mediated by PDE4B.[3][11] This crucial insight has shifted the focus of drug discovery towards developing novel, subtype-selective inhibitors that preferentially target PDE4B, aiming to maximize therapeutic efficacy while minimizing side effects.[3][4]
The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal framework for designing potent enzyme inhibitors.[12][13] This guide details the rational design, chemical synthesis, and biological evaluation of a promising series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors.[14][15]
The PDE4B Signaling Pathway and Inhibitor Mechanism of Action
The diagram below illustrates the central role of PDE4B in modulating the cAMP signaling pathway within an inflammatory cell. Inhibition of PDE4B blocks the degradation of cAMP, leading to its accumulation and the subsequent activation of PKA, which phosphorylates and deactivates inflammatory transcription factors like NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review | springermedizin.de [springermedizin.de]
- 5. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nhsjs.com [nhsjs.com]
- 11. benchchem.com [benchchem.com]
- 12. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
cell-based assays for 2-Phenyl-1H-pyrrolo[2,3-b]pyridine cytotoxicity
An Application Guide to Cell-Based Cytotoxicity Assays for 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Abstract
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and anti-cancer agents.[1][2][3] As novel derivatives, such as this compound, are synthesized, a robust and multi-faceted evaluation of their cytotoxic potential is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound class. We move beyond simple protocols to explain the causal logic behind experimental choices, enabling the design of self-validating studies. The application note details a tiered approach, beginning with a primary assessment of metabolic viability (MTT assay), followed by mechanistic assays to distinguish between apoptosis (Caspase-3/7 activity) and necrosis (LDH release).
Introduction: The Importance of a Multi-Parametric Cytotoxicity Assessment
The discovery of new therapeutic agents requires a thorough understanding of their effects on cell health. Cytotoxicity testing is a cornerstone of this process, providing critical data for hazard identification and mechanism-of-action studies.[4][5] For promising scaffolds like this compound, which are often developed as anti-proliferative agents, a single cytotoxicity assay provides an incomplete picture.[6][7] A cell may die via multiple pathways, primarily apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to injury), each with distinct biochemical hallmarks.
Therefore, a robust assessment strategy involves a multi-parametric approach:
-
Initial Screening: Quantify the dose-dependent reduction in cell viability to determine the compound's potency (e.g., IC50 value).
-
Mechanistic Investigation: Elucidate the primary cell death pathway initiated by the compound.
This guide presents a logical workflow, starting with the widely used MTT assay to measure metabolic activity, followed by specific assays for membrane integrity (LDH) and apoptosis execution (Caspase-3/7), to build a comprehensive cytotoxicity profile.
Figure 1: Tiered workflow for cytotoxicity assessment.
Tier 1 Protocol: Primary Cytotoxicity Screening via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10][11]
Figure 2: Principle of the MTT colorimetric assay.
Materials and Reagents
-
Cell Line: A relevant cancer cell line (e.g., A549, HeLa, HCT116, SW620) is recommended based on the therapeutic target of pyrrolopyridine derivatives.[2][3]
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, dissolved in sterile DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS), filter-sterilized and stored protected from light.[11]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Expert Insight: Include wells for "medium only" (blank) and "cells only" (untreated control). An even cell distribution is critical; avoid edge effects by not using the outermost wells or by filling them with sterile PBS.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium. A typical final concentration range might be 0.1 to 100 µM.
-
Trustworthiness: Prepare a vehicle control using the highest concentration of DMSO present in the treatment wells (typically ≤0.5%). This ensures that the solvent itself is not causing cytotoxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions, vehicle control, or fresh medium (for untreated control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO or solubilization solution to each well to dissolve the crystals.[11]
-
Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[10]
-
Data Analysis and Interpretation
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the Percentage Viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value—the concentration of the compound that reduces cell viability by 50%.
| Compound Conc. (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 1.250 | 100% |
| 0 (Vehicle) | 1.245 | 99.6% |
| 0.1 | 1.188 | 95.0% |
| 1 | 0.950 | 76.0% |
| 10 | 0.613 | 49.0% |
| 50 | 0.200 | 16.0% |
| 100 | 0.125 | 10.0% |
| Table 1: Example data from an MTT assay used to calculate % viability. |
Tier 2 Protocols: Mechanistic Cytotoxicity Assays
If the MTT assay reveals significant cytotoxicity (e.g., IC50 < 50 µM), the next logical step is to investigate the mechanism of cell death. We recommend performing two key assays in parallel: the LDH assay for necrosis and the Caspase-3/7 assay for apoptosis.
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test based on measuring the activity of the LDH enzyme released from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14]
Figure 3: Principle of the LDH release assay.
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions as described in the MTT protocol (Section 2.2, steps 1-2).
-
Establish Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a detergent (e.g., 10X Lysis Buffer or Triton™ X-100) 45 minutes before the assay endpoint. This control represents 100% cytotoxicity.[15]
-
Expert Insight: Using serum-free medium for the final hours of treatment can reduce background LDH activity from FBS.[14]
-
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure absorbance at 490 nm.
-
Subtract the "medium only" blank from all readings.
-
Calculate Percentage Cytotoxicity using the formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
Caspase-3/7 Assay: Detecting Apoptosis
Apoptosis is characterized by the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key "executioner" caspases.[16] Assays for their activity use a substrate, such as a peptide sequence (DEVD) linked to a reporter molecule (e.g., a luminogenic or fluorogenic substrate), which produces a signal upon cleavage by active caspases.[17][18][19]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 17. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 18. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Preparation and Screening of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Analogs
Introduction: The Privileged Scaffold of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery
The this compound, commonly known as the 7-azaindole scaffold, has emerged as a "privileged structure" in medicinal chemistry. Its unique arrangement, featuring a pyrrole ring fused to a pyridine ring, offers a versatile framework for developing potent and selective therapeutic agents.[1] This scaffold is a bioisostere of indole and purine systems, which allows it to mimic the interactions of these crucial biological building blocks. The addition of a nitrogen atom to the indole ring can modulate physicochemical properties and potency, offering advantages in drug design.
Derivatives of 7-azaindole have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, cytotoxic agents, and antagonists for various receptors.[2] Notably, this scaffold is a key component in several approved drugs, such as the BRAF kinase inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, both used in cancer therapy. The therapeutic potential of 7-azaindole analogs extends to a variety of diseases, making them a focal point for intensive research and development.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and screening of this compound analogs. We will detail a robust synthetic protocol for generating a library of diverse analogs and outline a strategic screening cascade to identify and characterize promising lead compounds.
Part 1: Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be achieved through various synthetic routes.[3][4] A common and effective method involves a Chichibabin-type cyclization, which offers a straightforward approach to the core scaffold.[5] This section outlines a detailed protocol for the synthesis of the parent compound and provides strategies for diversification to create a screening library.
General Synthetic Scheme
The following scheme illustrates a reliable method for the synthesis of this compound, which can be adapted to produce a variety of analogs by using substituted starting materials.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol: this compound
This protocol is adapted from a reported Chichibabin cyclization method.[5]
Materials and Reagents:
-
2-Fluoro-3-picoline
-
Benzonitrile
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-3-picoline (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -40 °C in a dry ice/acetonitrile bath. Slowly add a solution of LDA in THF (2.1 eq) dropwise, maintaining the temperature below -35 °C. Stir the resulting blood-red solution for 1 hour at -40 °C.
-
Addition of Benzonitrile: Add benzonitrile (1.05 eq) dropwise to the reaction mixture. The addition is exothermic, so maintain the temperature below -35 °C. Stir the reaction mixture for an additional 2 hours at -40 °C.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -40 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Strategy for Analog Synthesis
To generate a library of analogs for screening, various substituted benzonitriles and 3-picolines can be employed in the synthesis. This allows for the exploration of the structure-activity relationship (SAR) by modifying the phenyl ring and the pyridine core.
| Starting Material Variation | Resulting Analog Structure | Rationale for Variation |
| Substituted Benzonitriles (e.g., 4-methoxybenzonitrile, 3-chlorobenzonitrile) | 2-(Substituted-phenyl)-1H-pyrrolo[2,3-b]pyridine | To probe electronic and steric effects on the phenyl ring for target binding. |
| Substituted 2-Fluoro-3-picolines (e.g., 2-fluoro-5-methyl-3-picoline) | Substituted this compound | To investigate the impact of substitutions on the pyridine ring on activity and selectivity. |
Part 2: Screening Protocol for this compound Analogs
The 7-azaindole scaffold is a versatile kinase inhibitor hinge-binding motif.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor, forming two key interactions with the kinase hinge region.[1] This makes kinase inhibition a primary area for screening these analogs. However, their activity is not limited to kinases, with reported inhibition of other enzymes like phosphodiesterase 4B (PDE4B) and activity at various receptors.[2][6]
Target Selection and Rationale
The choice of biological target for screening will depend on the therapeutic area of interest. Based on the known activities of 7-azaindole derivatives, several high-value target classes can be considered:
-
Kinases: A primary focus due to the scaffold's proven success. Specific kinases of interest include Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Traf2 and Nck-interacting kinase (TNIK).[7][8][9][10]
-
Phosphodiesterases (PDEs): PDE4B is a validated target for inflammatory diseases.[6]
-
Other Enzymes and Receptors: The scaffold's versatility suggests potential activity against a broader range of targets.[2]
General Screening Cascade
A tiered screening approach is recommended to efficiently identify and prioritize promising compounds.
Caption: A typical screening cascade for drug discovery.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol provides a general framework for a biochemical assay to assess the inhibitory activity of the synthesized analogs against a specific kinase, such as FGFR1.[11][12]
Materials and Reagents:
-
Recombinant human FGFR1 kinase
-
Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Synthesized this compound analogs
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for the primary screen is 10 µM.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, FGFR1 kinase, and the peptide substrate.
-
Assay Plate Preparation: Add the test compounds and the reaction mixture to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically measured using a luminometer or spectrophotometer.
-
Data Analysis: Calculate the percent inhibition for each compound. For hit confirmation, generate dose-response curves and determine the IC₅₀ values using non-linear regression analysis.
| Assay Type | Purpose | Key Parameters |
| Primary Screen | To identify initial "hits" from the compound library. | Single-point concentration (e.g., 10 µM), % inhibition. |
| Hit Confirmation | To confirm the activity of hits and determine their potency. | Dose-response curve, IC₅₀ value. |
| Secondary Assays | To evaluate the cellular activity and selectivity of confirmed hits. | Cell-based assays (e.g., proliferation, apoptosis), kinase selectivity panel. |
| Lead Optimization | To improve the properties of lead compounds. | In vitro ADME/Tox assays, in vivo efficacy studies. |
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. The synthetic and screening protocols outlined in this application note provide a robust framework for the generation and evaluation of analog libraries. By systematically exploring the structure-activity relationships of this privileged scaffold, researchers can unlock its full potential in the discovery of new and effective drugs for a wide range of diseases.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine in Immunomodulator Development
Introduction: The 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Immunomodulation
The quest for selective and potent immunomodulators has identified the this compound, commonly known as the 7-azaindole scaffold, as a cornerstone in modern drug discovery.[1][2][3] This heterocyclic framework has earned the designation of a "privileged fragment" due to its remarkable ability to interact with the ATP-binding site of a wide array of protein kinases, many of which are pivotal regulators of the immune system.[1][3] Its utility is underscored by the development of numerous kinase inhibitors targeting key signaling pathways in autoimmune diseases and cancer.[4] This guide provides an in-depth exploration of the 7-azaindole scaffold, its mechanism of action, and detailed protocols for its application in the development of novel immunomodulators.
The core principle behind the efficacy of the 7-azaindole scaffold lies in its function as a hinge-binding motif. The pyridine nitrogen and the pyrrole N-H group form a bidentate hydrogen bond with the kinase hinge region, effectively competing with ATP for binding.[1][2][3] This interaction serves as a foundational anchor, from which medicinal chemists can strategically introduce various substituents at five distinct modification sites to enhance potency, selectivity, and pharmacokinetic properties.[1]
This document will delve into the application of this compound derivatives in targeting critical immunomodulatory kinases, with a particular focus on Janus Kinases (JAKs) and Phosphoinositide 3-Kinases (PI3Ks). We will provide detailed, field-proven protocols for biochemical and cell-based assays, as well as in vivo models, to empower researchers in their pursuit of next-generation immunomodulatory therapeutics.
Mechanism of Action: Targeting Key Immunological Signaling Pathways
The immunomodulatory effects of this compound derivatives are primarily achieved through the inhibition of specific kinases that are integral to immune cell signaling. Two of the most prominent and well-validated targets are the Janus Kinase (JAK) family and the Phosphoinositide 3-Kinase (PI3K) family.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade initiated by cytokines, which are key mediators of immune and inflammatory responses.[5][6] This pathway is central to the function of lymphocytes, and its dysregulation is a hallmark of many autoimmune diseases, such as rheumatoid arthritis.[5][6] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[4][7]
Derivatives of the 7-azaindole scaffold have been successfully developed as potent JAK inhibitors.[4][8] By competitively binding to the ATP-binding pocket of JAKs, these compounds block the phosphorylation and activation of STAT proteins. This, in turn, prevents the translocation of STAT dimers to the nucleus and the subsequent transcription of pro-inflammatory genes.[5]
Caption: JAK-STAT signaling pathway and its inhibition.
The PI3K-AKT/mTOR Signaling Pathway
The PI3K-AKT/mTOR pathway is another crucial signaling network that governs a wide range of cellular processes, including cell growth, proliferation, survival, and differentiation.[9] In the context of the immune system, this pathway is vital for the function of various immune cells, including T-cells and B-cells.
The 7-azaindole scaffold has also been employed to develop potent inhibitors of PI3K.[10] By blocking the catalytic activity of PI3K, these compounds prevent the conversion of PIP2 to PIP3, a critical second messenger. This abrogation of PIP3 production inhibits the activation of downstream effectors like AKT and mTOR, ultimately leading to the suppression of immune cell activation and proliferation.
Caption: PI3K-AKT/mTOR signaling and its inhibition.
Structure-Activity Relationship (SAR): The Rationale Behind Experimental Design
The versatility of the this compound scaffold lies in the ability to strategically modify its structure to achieve desired potency and selectivity for specific kinase targets. Understanding the structure-activity relationship (SAR) is paramount for rational drug design.
A comprehensive review of 7-azaindole analogs reveals that substitutions at the 1, 3, and 5 positions of the ring are particularly impactful for anticancer activity.[11] For immunomodulators targeting JAKs, SAR studies have demonstrated that the introduction of specific moieties can significantly enhance selectivity. For instance, in the development of selective JAK1 inhibitors, the interaction between an iodine atom on a triazole-pyrrolopyrimidine derivative and His-885 of human JAK1 was found to be a key determinant of selectivity.[12]
Furthermore, the exploration of different binding modes, such as "normal" and "flipped" orientations within the ATP-binding pocket, highlights the importance of X-ray crystallography in guiding SAR studies.[1] Small modifications to the inhibitor can induce a switch in binding mode, which can have profound effects on inhibitor activity and selectivity.[1]
Experimental Protocols
The following section provides detailed, step-by-step protocols for key in vitro and in vivo assays to evaluate the immunomodulatory potential of this compound derivatives.
Protocol 1: Biochemical Kinase Inhibition Assay (Example: JAK3)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of a test compound against JAK3 kinase.
Materials and Reagents:
-
Recombinant human JAK3 enzyme
-
JAK3 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound derivative) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM, with subsequent 10-fold dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of the JAK3 enzyme solution (prepared in kinase assay buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add 5 µL of a mixture of the JAK3 substrate peptide and ATP (prepared in kinase assay buffer) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for JAK3.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for a biochemical kinase inhibition assay.
Protocol 2: Cell-Based T-Cell Proliferation Assay (CFSE-Based)
This protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE) to measure the inhibition of T-cell proliferation by a test compound.
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and L-glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well round-bottom cell culture plates
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.[13]
-
CFSE Labeling:
-
Resuspend PBMCs at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[14]
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.[14]
-
Wash the cells three times with complete RPMI-1640 medium.[14]
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of the test compound in complete RPMI-1640 medium. A suggested starting concentration range is 10 µM down to 1 nM, including a DMSO vehicle control.
-
Add 50 µL of the compound dilutions to the appropriate wells and pre-treat the cells for 30-60 minutes.[14]
-
-
T-cell Stimulation:
-
Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each).
-
Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control).[14]
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO₂.[14]
-
Data Acquisition:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
-
Data Analysis: Analyze the CFSE histograms. Each successive generation of proliferating cells will show a halving of CFSE fluorescence intensity. Quantify the percentage of proliferated cells and calculate the inhibition of proliferation for each compound concentration.
Protocol 3: In Vitro Cytokine Release Assay (ELISA)
This protocol describes the measurement of cytokine release (e.g., IFN-γ, IL-2) from stimulated PBMCs using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials and Reagents:
-
Human PBMCs
-
RPMI-1640 medium
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for stimulation
-
Test compound (this compound derivative)
-
96-well flat-bottom cell culture plates
-
Human IFN-γ and IL-2 ELISA kits
-
Microplate reader
Procedure:
-
PBMC Isolation and Plating: Isolate PBMCs as described in Protocol 2 and seed 1 x 10⁵ cells in 100 µL of complete medium into each well of a 96-well plate.[15]
-
Treatment and Stimulation:
-
Prepare serial dilutions of the test compound.
-
Add 50 µL of the compound dilutions or vehicle control to the wells.
-
Add 50 µL of the stimulating agent (e.g., PHA at a final concentration of 5 µg/mL) to the appropriate wells.[15]
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.[13]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes and carefully collect the supernatant.[13]
-
ELISA: Perform the ELISA for IFN-γ and IL-2 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kit.[15][16]
-
Data Analysis: Generate a standard curve from the cytokine standards provided in the kit. Use the standard curve to determine the concentration of each cytokine in the experimental samples. Calculate the percent inhibition of cytokine release for each compound concentration.
Protocol 4: In Vivo Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis that shares many pathological features with the human disease.
Materials and Reagents:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (this compound derivative) formulated for in vivo administration
-
Calipers for paw thickness measurement
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of CII (2 mg/mL in 0.05 M acetic acid) and CFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of CII and IFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
Treatment:
-
Begin administration of the test compound or vehicle control on a prophylactic (e.g., from day 0 or day 20) or therapeutic (e.g., after the onset of arthritis) schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will depend on the compound's pharmacokinetic properties.
-
-
Arthritis Assessment:
-
Beginning on day 21, visually score the paws for signs of arthritis (redness, swelling) 3-4 times per week. A common scoring system is 0-4 per paw, with a maximum score of 16 per mouse.
-
Measure paw thickness using calipers.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), collect blood for serological analysis of anti-CII antibodies.
-
Harvest joints for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Data Presentation
Quantitative data from the described assays should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: In Vitro Potency of a Representative this compound Derivative (Compound X)
| Assay | Target/Cell Type | IC₅₀ (nM) |
| Biochemical Kinase Assay | JAK3 | 15 |
| Biochemical Kinase Assay | JAK1 | 150 |
| Biochemical Kinase Assay | JAK2 | 300 |
| Biochemical Kinase Assay | PI3Kα | >1000 |
| T-Cell Proliferation | Human PBMCs | 50 |
| Cytokine Release (IFN-γ) | Human PBMCs | 75 |
Table 2: In Vivo Efficacy of Compound X in a Murine CIA Model
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Anti-CII IgG2a (µg/mL) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | 250 ± 45 |
| Compound X (10 mg/kg) | 4.2 ± 0.8 | 2.5 ± 0.2 | 110 ± 25 |
| Dexamethasone (1 mg/kg) | 2.1 ± 0.5 | 2.1 ± 0.1 | 85 ± 15 |
| *p < 0.05 compared to vehicle control. |
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in the development of immunomodulatory agents. Its ability to effectively target key kinases in immune signaling pathways, such as JAKs and PI3Ks, has led to the discovery of numerous potent and selective inhibitors. The detailed protocols and application notes provided in this guide are intended to equip researchers with the necessary tools to explore the full potential of this remarkable scaffold in the pursuit of novel therapeutics for autoimmune and inflammatory diseases. A thorough understanding of the structure-activity relationships and the application of robust in vitro and in vivo models are crucial for the successful translation of these promising compounds from the laboratory to the clinic. The continued exploration of the chemical space around the 7-azaindole core holds great promise for the future of immunomodulator development.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for the Synthesis and Anti-inflammatory Evaluation of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
This technical guide provides a comprehensive overview of the synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine, a promising heterocyclic compound for anti-inflammatory studies. It further details robust protocols for the in-vitro and in-vivo evaluation of its anti-inflammatory properties, designed for researchers, scientists, and professionals in drug development.
Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[1] Derivatives of 7-azaindole have demonstrated a wide range of biological activities, including potent inhibition of various kinases, making them valuable in the development of treatments for cancer and immune diseases.[2][3][4] The introduction of a phenyl group at the 2-position of the 7-azaindole core can modulate its biological activity, and this class of compounds has garnered significant interest for its potential as anti-inflammatory agents. This guide outlines a practical synthetic route to this compound and provides detailed protocols to investigate its anti-inflammatory efficacy.
Part 1: Synthesis of this compound
Several synthetic strategies can be employed for the synthesis of 2-aryl-7-azaindoles, including the Fischer indole synthesis, Larock indole synthesis, and Sonogashira coupling followed by cyclization.[5][6][7] The Fischer indole synthesis, a classic and versatile method, is presented here due to its reliability and the commercial availability of the starting materials.[6][8][9]
Preferred Synthetic Route: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[6][8][9] For the synthesis of this compound, 2-pyridylhydrazine and acetophenone are the key starting materials.
Diagram of the Fischer Indole Synthesis Workflow:
Caption: Fischer Indole Synthesis of this compound.
Detailed Synthesis Protocol
Materials and Reagents:
-
2-Pyridylhydrazine
-
Acetophenone
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Step 1: Formation of the 2-Pyridylhydrazone
-
In a round-bottom flask, dissolve 2-pyridylhydrazine (1.0 equivalent) in absolute ethanol.
-
Add acetophenone (1.0-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the resulting hydrazone can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The crude product can be used directly in the next step or purified by recrystallization.[10]
Step 2: Fischer Indole Cyclization
-
In a separate flask, preheat polyphosphoric acid (PPA) (a 10-20 fold excess by weight) to 160-180°C with mechanical stirring.[10]
-
Carefully add the 2-pyridylhydrazone (1.0 equivalent) to the hot PPA in portions.
-
Maintain the reaction mixture at the elevated temperature and monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cautiously pour the hot reaction mixture onto crushed ice with vigorous stirring.[10]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Hydrazone Formation | Step 2: Cyclization |
| Key Reagents | 2-Pyridylhydrazine, Acetophenone | 2-Pyridylhydrazone, Polyphosphoric Acid |
| Solvent | Ethanol | None (PPA acts as solvent and catalyst) |
| Catalyst | Acetic Acid | Polyphosphoric Acid |
| Temperature | Room Temperature | 160-180°C |
| Reaction Time | 2-6 hours | 1-4 hours |
| Expected Yield | >90% (crude hydrazone) | 40-60% (purified product) |
| Purification | Recrystallization (optional) | Column Chromatography |
Part 2: Protocols for Anti-inflammatory Studies
The anti-inflammatory potential of this compound can be assessed through a combination of in-vitro and in-vivo assays.
In-Vitro Anti-inflammatory Assays
1. Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.[11][12]
Protocol:
-
A commercial COX inhibitor screening assay kit (fluorometric or ELISA-based) is recommended for this protocol.[13][14][15]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, a fluorescent probe (for fluorometric assays), and the COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound to the wells. Include a known COX inhibitor as a positive control (e.g., SC-560 for COX-1, Celecoxib for COX-2) and a vehicle control (DMSO).[11]
-
Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Measure the fluorescence or absorbance at the appropriate wavelength over a set period.[13]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay evaluates the effect of the test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells stimulated with LPS.[16][17][18]
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.[16]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[16][17]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[19]
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.[16]
Diagram of the Proposed In-Vitro Anti-inflammatory Mechanism:
Caption: Potential mechanism of anti-inflammatory action.
In-Vivo Anti-inflammatory Model
Carrageenan-Induced Paw Edema in Rodents
This is a classic and well-established model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[20][21][22]
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.[20]
-
Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.[20][23]
-
Administer the test compound or control substance orally or intraperitoneally 30-60 minutes before inducing inflammation.[21][23]
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[23][24][25]
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[20][23]
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [((Vt - V₀)control - (Vt - V₀)treated) / (Vt - V₀)control] x 100[20]
Conclusion
This application note provides a detailed framework for the synthesis and preclinical evaluation of this compound as a potential anti-inflammatory agent. The described protocols are based on established and validated methodologies, offering a reliable starting point for researchers in the field of drug discovery and development. The successful synthesis and subsequent demonstration of anti-inflammatory activity in the outlined assays would warrant further investigation into the precise molecular mechanisms and therapeutic potential of this promising compound.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benthamscience.com [benthamscience.com]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 14. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. inotiv.com [inotiv.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bio-protocol.org [bio-protocol.org]
Application Note: Design and Development of Multi-Kinase Inhibitors Utilizing the Pyrrolo[2,3-b]pyridine Scaffold
Audience: Researchers, scientists, and drug development professionals in oncology, medicinal chemistry, and pharmacology.
Abstract: The complexity of cellular signaling, particularly in diseases like cancer, often necessitates therapeutic strategies that can modulate multiple nodes within a network. Multi-kinase inhibitors offer a powerful approach to overcome the limitations of single-target agents, such as acquired resistance and pathway redundancy.[1][2] This application note provides a comprehensive guide to the design, synthesis, and evaluation of multi-kinase inhibitors built upon the pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry.[3] We will explore the rationale behind multi-target drug design, the unique advantages of the 7-azaindole core, and provide detailed protocols for chemical synthesis and biological characterization, empowering researchers to accelerate their drug discovery programs.
The Strategic Imperative for Multi-Kinase Inhibition
The human kinome, comprising over 500 protein kinases, is a central regulator of cellular life.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. While highly selective kinase inhibitors have achieved clinical success, their efficacy can be limited by the development of drug resistance, often driven by the activation of alternative signaling pathways.[1]
A multi-kinase inhibitor strategy addresses this challenge directly. By engaging several key kinases simultaneously, these agents can produce a more durable and potent therapeutic effect.[5] The advantages include:
-
Synergistic Potency: Targeting multiple points in a signaling cascade can lead to a more profound biological response than inhibiting a single kinase.[1]
-
Overcoming Resistance: By inhibiting both a primary target and potential bypass pathways, multi-kinase inhibitors can prevent or delay the onset of resistance.[1][5]
-
Broad Applicability: A single agent can be effective against tumors driven by different oncogenic pathways.
The design of such agents often leverages the structural homology within the ATP-binding site of many kinases, allowing a single chemical scaffold to be adapted for multiple targets.[1]
The Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold: A Privileged Hinge-Binding Motif
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a cornerstone of modern kinase inhibitor design.[3] Its utility stems from its unique ability to act as an excellent "hinge-binding motif".[6] The kinase hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and forms the backbone of the ATP-binding pocket.
The 7-azaindole scaffold's key features include:
-
Bidentate Hydrogen Bonding: The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the adjacent pyrrole N-H group acts as a hydrogen bond donor.[6][7] This pairing allows the scaffold to form two critical hydrogen bonds with the backbone amides of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding site.[8][9]
-
Structural Versatility: The scaffold possesses multiple sites for chemical modification, allowing for the facile generation of large compound libraries.[7][10] Substituents can be strategically placed to interact with other regions of the ATP pocket, thereby tuning the inhibitor's potency and selectivity profile.
-
Proven Clinical Success: The scaffold forms the core of several FDA-approved drugs, most famously Vemurafenib (Zelboraf®), a potent inhibitor of BRAF kinase used to treat melanoma.[6][7]
A Strategic Workflow for Inhibitor Design and Optimization
The development of a novel multi-kinase inhibitor is a systematic process that integrates computational design, chemical synthesis, and iterative biological testing. The following workflow provides a roadmap for this endeavor.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of pyrrolo[2,3-b]pyridine-based inhibitors.
Protocol 4.1: Synthesis of a Representative Pyrrolo[2,3-b]pyridine Derivative
This protocol describes a common synthetic route involving a Suzuki cross-coupling reaction followed by an amide bond formation, a versatile method for generating diverse analogs.[11][12]
Step 1: Suzuki Cross-Coupling
-
To a reaction vial, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled intermediate.
Scientist's Note: The choice of palladium catalyst and base is crucial and may require optimization depending on the specific boronic acid used. Inert conditions are essential to prevent catalyst degradation.
Step 2: Amide Coupling
-
Dissolve the purified intermediate from Step 1 (1.0 eq) in a suitable aprotic solvent like DMF or CH₂Cl₂.
-
Add the desired amine (1.1 eq), a coupling agent (e.g., HATU or T3P, 1.2 eq), and an organic base (e.g., DIPEA, 2.0 eq).[11]
-
Stir the reaction at room temperature for 2-16 hours, monitoring for completion.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or preparative HPLC to obtain the final compound.
Scientist's Note: This two-step process allows for modular synthesis. A common core intermediate from Step 1 can be reacted with a diverse panel of amines in Step 2 to rapidly generate a library for SAR studies.
Protocol 4.2: Primary Biochemical Kinase Profiling
This protocol outlines the use of a microfluidic mobility shift assay (MSA) to determine the IC₅₀ values of a test compound against a panel of kinases.[13]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series in DMSO.
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare kinase and fluorescently-labeled peptide substrate solutions in the reaction buffer. The ATP concentration should be set at or near the Km for each specific kinase.[13]
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of the test compound dilution to the appropriate wells. Add DMSO only for positive (100% activity) and negative (0% activity) controls.
-
Add 5 µL of the kinase/peptide substrate mixture to all wells.
-
Initiate the reaction by adding 2.5 µL of ATP solution to all wells except the negative control (add buffer instead).
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the reaction by adding 15 µL of a termination buffer containing EDTA.
-
-
Data Acquisition:
-
Load the plate onto a microfluidic mobility-shift detection system (e.g., LabChip® EZ Reader). The instrument measures the ratio of phosphorylated to non-phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Kinase Target | Hypothetical IC₅₀ (nM) for "PYR-123" |
| VEGFR2 | 8 |
| PDGFRβ | 15 |
| c-KIT | 22 |
| FLT3 | 45 |
| BRAF | >10,000 |
| EGFR | >10,000 |
| Table 1: Example biochemical profiling data for a hypothetical multi-kinase inhibitor. |
Protocol 4.3: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol confirms that the compound can enter live cells and bind to its intended kinase target.[13][14]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in Opti-MEM® medium.
-
Remove the culture medium from the cells.
-
Add the test compound dilutions to the cells, followed immediately by the NanoBRET™ tracer (a fluorescently-labeled ligand that also binds the kinase).
-
Equilibrate the plate at 37 °C, 5% CO₂ for 2 hours.
-
-
Signal Detection:
-
Add NanoBRET™ substrate and lysis buffer to all wells.
-
Read the plate on a luminometer equipped with two filters to detect both the donor (NanoLuc®) and acceptor (tracer) signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC₅₀, which reflects the concentration required to displace 50% of the tracer from the target kinase.
-
| Assay Type | Cell Line | Hypothetical IC₅₀ (nM) for "PYR-123" |
| VEGFR2 Target Engagement | HEK293 | 45 |
| p-VEGFR2 Inhibition | HUVEC | 60 |
| Cell Proliferation | HUVEC | 110 |
| Table 2: Example cell-based assay data for a hypothetical inhibitor targeting VEGFR2. |
Case Study: Design of "PYR-123," a VEGFR2/PDGFRβ Inhibitor
Design Rationale: Aberrant signaling through Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ) are key drivers of tumor angiogenesis and growth. A dual inhibitor is hypothesized to provide a more robust anti-angiogenic effect.
Execution:
-
A pyrrolo[2,3-b]pyridine core was selected for its proven hinge-binding capability.
-
Structure-based design using available crystal structures of VEGFR2 and PDGFRβ guided the synthesis of a focused library.
-
The hypothetical compound, PYR-123 , emerged from screening with potent biochemical activity against both kinases and high selectivity against other kinases like BRAF and EGFR (Table 1).
-
Cell-based assays confirmed that PYR-123 could enter cells, engage VEGFR2 (Table 2), and inhibit its downstream signaling, leading to an anti-proliferative effect in human umbilical vein endothelial cells (HUVECs).
Conclusion
The pyrrolo[2,3-b]pyridine scaffold is a powerful and versatile platform for the development of multi-kinase inhibitors. By combining rational, structure-based design with a systematic cascade of biochemical and cellular assays, researchers can efficiently identify and optimize potent lead compounds. The protocols and strategies outlined in this document provide a robust framework for advancing drug discovery projects targeting the complex signaling networks that drive human disease. Subsequent steps for a lead compound like PYR-123 would involve comprehensive pharmacokinetic and toxicology studies, followed by evaluation in preclinical in vivo cancer models.
References
- 1. Multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 8. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Evaluating the Efficacy of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Whole-Cell Assays
Introduction: The 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The this compound, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its rigid, bicyclic structure provides a versatile template for designing potent and selective modulators of this critical enzyme family. Derivatives of this core have shown inhibitory activity against a range of kinases, including Traf2 and Nck-interacting kinase (TNIK), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 8 (CDK8), which are implicated in oncology and inflammatory diseases.[1][2][3][4]
Given the intracellular nature of kinase targets, evaluating the efficacy of novel this compound compounds necessitates a transition from purely biochemical assays to more physiologically relevant whole-cell models.[5] Whole-cell assays are indispensable for confirming that a compound can penetrate the cell membrane, engage its intended target in a complex cellular milieu, and elicit a desired biological response.[6] This guide provides a structured, multi-tiered approach to characterizing the cellular efficacy of novel this compound derivatives, moving from broad phenotypic assessments to specific mechanistic validation.
Our experimental workflow is designed to be a self-validating system, where each stage of analysis provides a rationale for the next. We begin with a primary assessment of the compound's impact on cell viability to determine its overall cytotoxic or cytostatic potential. Subsequently, we delve into the mechanism of cell death, focusing on the induction of apoptosis. Finally, we address the critical question of target engagement, confirming that the compound interacts with its intended intracellular target.
Caption: Figure 1: A logical workflow for characterizing novel this compound derivatives.
Tier 1: Primary Screening - Assessing Global Effects on Cell Viability
The initial step in evaluating a new compound is to determine its effect on cell proliferation and viability. This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is essential for comparing different compounds and guiding dose selection for subsequent assays.[7][8]
Principle of the Resazurin (AlamarBlue®) Viability Assay
The resazurin assay is a robust, sensitive, and non-toxic method for measuring cell viability.[9] It utilizes the redox indicator resazurin, a blue and cell-permeable compound. In viable, metabolically active cells, intracellular reductases convert resazurin to the highly fluorescent, pink-colored resorufin.[10] The amount of resorufin produced is directly proportional to the number of living cells, which can be quantified using a fluorescence plate reader.[11][12]
Protocol 1: Resazurin Cell Viability Assay
1. Cell Seeding:
-
Culture a cancer cell line relevant to the presumed target of the this compound derivative (e.g., a line known to be dependent on a specific kinase).
-
Trypsinize and count the cells. Seed the cells into a 96-well, black, clear-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a 2X serial dilution of the this compound compound in complete medium. A typical starting concentration is 100 µM, with 8-12 dilution points.
-
Include vehicle control (e.g., 0.1% DMSO) and media-only (no cells) wells.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent and based on the cell line's doubling time.[7]
3. Resazurin Addition and Measurement:
-
Prepare a sterile 0.15 mg/mL solution of resazurin in PBS.[11]
-
Add 20 µL of the resazurin solution to each well (including media-only controls).[11]
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the instrument.
-
Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10]
4. Data Analysis:
-
Subtract the average fluorescence of the media-only wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[13]
| Parameter | Recommendation | Rationale |
| Plate Type | 96-well, black, clear-bottom | Minimizes well-to-well crosstalk and background fluorescence. |
| Cell Seeding Density | 5,000-10,000 cells/well | Ensures cells are in a logarithmic growth phase and provides a sufficient signal window. |
| Compound Incubation | 48-72 hours | Allows for multiple cell doublings, making antiproliferative effects detectable. |
| Resazurin Incubation | 1-4 hours | Provides sufficient time for reduction without causing cytotoxicity from the reagent itself. |
Tier 2: Mechanistic Deep Dive - Is the Compound Inducing Apoptosis?
If a compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Kinase inhibitors frequently induce apoptosis (programmed cell death) by disrupting signaling pathways essential for cell survival.[14] Distinguishing apoptosis from necrosis is crucial, as it provides insight into the compound's specific cellular effects.
Principle of Apoptosis Detection with Annexin V and Propidium Iodide (PI)
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[16]
Caption: Figure 2: Simplified intrinsic apoptosis pathway often triggered by kinase inhibitors.
Protocol 2: Annexin V & PI Staining for Flow Cytometry
1. Cell Treatment:
-
Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest.
-
Treat cells with the this compound compound at concentrations around its IC50 and 10x IC50 for 24-48 hours. Include a vehicle control.
-
It is advisable to include a positive control for apoptosis (e.g., staurosporine).[17]
2. Cell Harvesting:
-
Collect the culture supernatant, which may contain detached apoptotic cells.
-
Gently wash the adherent cells with PBS and detach them using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve membrane integrity.[16]
-
Combine the detached cells with their corresponding supernatant, and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
3. Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[18]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Confirming Apoptosis with Caspase Activity
To validate the findings from Annexin V staining, measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a specific biochemical marker of apoptosis.[19]
Protocol 3: Luminescent Caspase-3/7 Activity Assay
1. Cell Treatment:
-
Seed cells in a white-walled, 96-well plate and treat with the compound as described in Protocol 1.
2. Assay Procedure (Add-Mix-Measure):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[20] This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and luciferase.[19]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
3. Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
A significant increase in luminescence in treated cells compared to the vehicle control indicates the activation of caspase-3/7, confirming an apoptotic mechanism of action.
Tier 3: Target Validation - Does the Compound Bind its Target in Cells?
A phenotypic response, such as apoptosis, does not definitively prove that a compound is acting through its intended target.[6] Off-target effects are a common cause of drug discovery failure.[21] Therefore, confirming target engagement—the direct interaction of the compound with its target protein within the intact cell—is a critical validation step.[22][23]
Principle of the Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing drug-target interaction in a cellular environment.[24] The principle is based on ligand-induced thermal stabilization of the target protein.[25] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[26] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[25][27]
Caption: Figure 3: Workflow for detecting target engagement using CETSA.
Protocol 4: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
1. Cell Treatment:
-
Culture cells to ~80-90% confluency in a T-75 flask.
-
Treat the cells with a high concentration of the this compound compound (e.g., 20-50x IC50) or vehicle control for 1-2 hours at 37°C.
2. Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension (e.g., 100 µL per tube) into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes.[26] Immediately cool the tubes to 4°C.
3. Lysis and Protein Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Pellet the aggregated proteins and cell debris by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[27]
-
Carefully collect the supernatant (soluble protein fraction) and transfer it to a new tube.
4. Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein from each temperature point for both the vehicle- and compound-treated samples onto an SDS-PAGE gel.
-
Perform gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a specific primary antibody against the intended kinase target, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
5. Data Analysis:
-
Quantify the band intensity for each lane.
-
For both vehicle and compound treatments, plot the relative band intensity against the temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization of the target protein, confirming intracellular target engagement.
| Parameter | Recommendation | Rationale |
| Compound Concentration | High (e.g., 20-50x IC50) | Ensures target saturation to maximize the observable thermal shift. |
| Heating Time | 3-8 minutes | Sufficient to induce denaturation without causing widespread protein degradation. |
| Centrifugation Speed | ≥ 20,000 x g | Necessary to effectively pellet the aggregated proteins. |
| Antibody Selection | High-specificity, validated antibody | Critical for accurately detecting only the target protein of interest. |
Conclusion
The systematic application of these whole-cell assays provides a robust framework for characterizing the efficacy of novel this compound derivatives. By progressing from broad phenotypic screening to detailed mechanistic analysis and finally to direct target engagement validation, researchers can build a comprehensive and compelling data package. This tiered approach not only establishes the potency and mechanism of action of a compound but also provides critical, physiologically relevant evidence that it functions as intended within the complex environment of a living cell, thereby increasing confidence in its potential as a therapeutic candidate.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inits.at [inits.at]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. tipbiosystems.com [tipbiosystems.com]
- 10. labbox.es [labbox.es]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. tribioscience.com [tribioscience.com]
- 13. clyte.tech [clyte.tech]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 20. promega.com [promega.com]
- 21. pelagobio.com [pelagobio.com]
- 22. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 24. news-medical.net [news-medical.net]
- 25. annualreviews.org [annualreviews.org]
- 26. tandfonline.com [tandfonline.com]
- 27. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine, a key scaffold in medicinal chemistry and drug discovery.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic routes and improve yields.
Introduction to the Synthesis of this compound (7-Azaindole)
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic structure due to its prevalence in biologically active compounds, particularly as kinase inhibitors.[1][2] The synthesis of 2-phenyl substituted 7-azaindoles is a critical step in the development of numerous therapeutic agents.[3][4] The most common and versatile method for creating the C2-aryl bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5] This reaction involves the coupling of a 2-halo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid. Other methods, such as the Buchwald-Hartwig amination for introducing substituents at other positions, and alternative cyclization strategies, are also employed in multi-step syntheses.[5][6][7]
This guide will focus primarily on troubleshooting the Suzuki-Miyaura cross-coupling for the synthesis of the target compound, as it is a widely used and often challenging step.
Troubleshooting Guide
This section is designed to address specific issues you may encounter during the synthesis of this compound.
Question 1: Why is my Suzuki-Miyaura coupling reaction yield for this compound consistently low?
Low yields in Suzuki-Miyaura coupling can stem from several factors. Here’s a systematic approach to troubleshooting this common issue:
Potential Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by exposure to air or moisture.
-
Solution: Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere. For sensitive reactions, using a pre-catalyst like XPhos Pd G2 can be beneficial.[1] Consider adding a fresh batch of catalyst if the reaction stalls.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Suboptimal Base: The base is necessary for the transmetalation step. Its strength and solubility can impact the reaction rate and yield.
-
Solution: Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[1] If you are using a weaker base like NaHCO₃, consider switching to a stronger one. The choice of base can also influence side reactions, so screening a few options is recommended.
-
-
Poor Solvent System: The solvent system needs to dissolve the reactants and facilitate the reaction.
-
Low Reaction Temperature: Suzuki couplings often require heating to proceed at a reasonable rate.
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxidation.
-
Solution: Thoroughly de-gas your solvent and reaction mixture by bubbling with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Question 2: I'm observing significant amounts of starting material (2-halo-7-azaindole) in my crude product. What should I do?
Unreacted starting material is a clear indication of an incomplete reaction. Here are some troubleshooting steps:
Potential Causes and Solutions:
-
Insufficient Catalyst Loading: The catalyst concentration might be too low for the reaction to go to completion.
-
Solution: Increase the catalyst loading. While typical loadings are around 1-5 mol%, for challenging substrates, higher loadings may be necessary.[10]
-
-
Short Reaction Time: The reaction may not have been allowed to run long enough.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled but starting material remains, consider extending the reaction time.
-
-
Deactivated Boronic Acid: Phenylboronic acid can degrade over time, especially if not stored properly.
-
Solution: Use fresh phenylboronic acid. If you suspect your boronic acid has degraded, you can try recrystallizing it.
-
-
Inhibitors in the Reaction Mixture: Certain functional groups or impurities can inhibit the catalyst.
-
Solution: Ensure your starting materials are pure. If the 2-halo-7-azaindole was synthesized in-house, make sure all reagents from the previous step have been removed.
-
Question 3: My NMR spectrum shows a significant amount of a biaryl byproduct (biphenyl). How can I minimize this?
The formation of biphenyl is due to the homocoupling of phenylboronic acid, a common side reaction in Suzuki couplings.
Potential Causes and Solutions:
-
Presence of Oxygen: As mentioned earlier, oxygen can promote the homocoupling of boronic acids.
-
Solution: Rigorous exclusion of oxygen is crucial. Ensure your reaction setup is airtight and that all solvents and reagents are properly de-gassed.
-
-
High Temperature: Elevated temperatures can sometimes favor homocoupling.
-
Solution: If possible, try running the reaction at a slightly lower temperature while still achieving a reasonable reaction rate.
-
-
Suboptimal Catalyst/Ligand System: Some catalyst systems are more prone to promoting homocoupling than others.
-
Solution: Experiment with different palladium sources and ligands. For instance, using a pre-catalyst might reduce the amount of "free" palladium that can contribute to side reactions.
-
Question 4: I'm having difficulty purifying my this compound. What are the best practices?
Purification of nitrogen-containing heterocycles can be challenging due to their polarity and potential for interaction with silica gel.
Troubleshooting Purification:
-
Column Chromatography Issues:
-
Streaking/Tailing: This is common with polar, nitrogen-containing compounds on silica gel.
-
Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent to improve the peak shape. Alternatively, consider using a different stationary phase like neutral or basic alumina.[11]
-
-
Co-eluting Impurities: If impurities have a similar polarity to your product, separation can be difficult.
-
Solution: A multi-step purification approach might be necessary. Consider recrystallization before or after column chromatography. Using a different chromatographic technique, such as reversed-phase (C18) HPLC, can also be effective.[11]
-
-
-
Recrystallization Challenges:
-
Oiling Out: The compound separates as an oil instead of crystals.
-
Solution: This can be due to a supersaturated solution or impurities. Try using a more dilute solution, a different solvent system, or scratching the inside of the flask to induce crystallization. Seeding with a small crystal of the pure compound can also be helpful.[11]
-
-
No Crystal Formation:
-
Solution: Crystal formation can be slow. Allow the solution to cool slowly and then store it at a lower temperature (e.g., in a refrigerator or freezer).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Suzuki-Miyaura coupling to synthesize 2-aryl-7-azaindoles?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, modern catalyst systems with bulky, electron-rich phosphine ligands have shown high efficacy for coupling with nitrogen-containing heterocycles.[1]
| Catalyst System | Common Ligands | Typical Substrates |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Challenging heteroaryl halides[1][5] |
| Pd(PPh₃)₄ | PPh₃ | Can be effective for some substrates[1][5] |
| Pd(dppf)Cl₂ | dppf | Good for a range of couplings[8] |
| Pre-catalysts (e.g., XPhos Pd G2) | XPhos | Often provides high activity and reproducibility[1] |
Q2: When should I use a protecting group for the pyrrole nitrogen?
The pyrrole N-H can be acidic and may interfere with certain reaction conditions, particularly those involving strong bases or organometallic reagents.
-
When to Protect:
-
If you are using a strong base like an organolithium reagent for a subsequent reaction step.
-
If the N-H proton interferes with a planned C-H activation or other functionalization.
-
To improve the solubility of the starting material.
-
-
Common Protecting Groups:
-
SEM (2-(trimethylsilyl)ethoxymethyl): This group is often used but can be challenging to remove, sometimes leading to side products.[5]
-
Boc (tert-butyloxycarbonyl): A common protecting group that is typically removed under acidic conditions.
-
PMB (p-methoxybenzyl): Can be removed under oxidative conditions.
-
Q3: Can I use other cross-coupling reactions to synthesize this compound?
While Suzuki-Miyaura is the most common, other cross-coupling reactions can be employed, though they are less frequently reported for this specific transformation. Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) are theoretical possibilities but are often avoided due to the toxicity and air-sensitivity of the reagents.
Q4: What are some alternative synthetic routes that do not involve palladium-catalyzed cross-coupling?
Other synthetic strategies for constructing the 7-azaindole core include:
-
Chichibabin Cyclization: This involves the condensation of a 3-picoline derivative with a nitrile (like benzonitrile) in the presence of a strong base like LDA.[7]
-
Fischer Indole Synthesis: A classic method for indole synthesis that can be adapted for azaindoles.
-
Domino Reactions: One-pot multi-step reactions can be designed to build the heterocyclic system efficiently.[2]
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 9. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting SEM-Deprotection in 7-Azaindole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 7-azaindole derivatives. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust and versatile protecting group for the nitrogen atom of 7-azaindole, a privileged scaffold in medicinal chemistry.[1][2] However, its removal can present significant challenges, leading to incomplete reactions, side-product formation, and overall diminished yields.[3][4]
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you navigate the complexities of SEM-deprotection. We will delve into the mechanistic underpinnings of common deprotection methods and offer field-proven solutions to overcome typical experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the SEM-deprotection of 7-azaindoles in a question-and-answer format.
Fluoride-Mediated Deprotection
Question 1: My SEM-deprotection using TBAF in THF is sluggish or incomplete, even at elevated temperatures. What are the next steps?
Answer: This is a common issue, as N-SEM deprotection is often more challenging than O-SEM deprotection.[4][5] Several factors could be at play:
-
Insufficient Reactivity of Fluoride Source: While TBAF in THF is a standard, its reactivity can be hampered by trace amounts of water. Ensure you are using anhydrous TBAF and THF.
-
Steric Hindrance: The steric environment around the 7-azaindole core can impede the approach of the fluoride ion.
-
Electronic Effects: Electron-withdrawing groups on the 7-azaindole ring can decrease the nucleophilicity of the pyrrolic nitrogen, making the SEM group more difficult to remove.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete fluoride-mediated SEM deprotection.
Solutions:
-
Elevate the Temperature: Refluxing THF is a common and effective modification.[4]
-
Alternative Fluoride Reagents:
-
Cesium Fluoride (CsF): Often used at elevated temperatures, CsF can be more effective than TBAF for stubborn deprotections.[6]
-
Potassium Fluoride (KF) on Alumina: This solid-supported reagent can offer enhanced reactivity.
-
Tetrabutylammonium Fluoride (TBAF) - Neat: Using neat TBAF, sometimes under vacuum, can increase the reaction rate.[5]
-
-
Solvent Modification: Switching to a more polar aprotic solvent like DMF might be beneficial, as seen in some deprotection protocols.[7]
-
Microwave Irradiation: The use of microwave heating with a fluoride source like TBAF on SiO2 has been shown to cleanly remove the SEM group in some 7-azaindole systems.[8]
Question 2: I'm observing significant side-product formation during my fluoride-mediated deprotection. What are these byproducts and how can I avoid them?
Answer: Side-product formation is a known complication. The most common issue arises from the release of formaldehyde during the deprotection process.[3] This highly reactive electrophile can then participate in unwanted side reactions with the electron-rich 7-azaindole ring.
Common Side Products:
-
Methylene-bridged dimers: Formaldehyde can react with two molecules of the deprotected 7-azaindole.
-
Formation of tricyclic eight-membered rings: In certain substrates, an intramolecular reaction with the released formaldehyde can occur.[3]
-
Proto-desilylation: An "interrupted deprotection" can occur where the trimethylsilyl group is cleaved, but the ethoxymethyl portion remains, resulting in a one-carbon extended MOM-like group.[7]
Mitigation Strategies:
-
Include a Formaldehyde Scavenger: The addition of a scavenger can trap the released formaldehyde. Common scavengers include:
-
1,3-Propanedithiol
-
Ethylene glycol
-
-
Optimize Reaction Conditions:
-
Lower the temperature: If the deprotection proceeds, albeit slowly, at a lower temperature, this can minimize side reactions.
-
Reduce reaction time: Closely monitor the reaction by TLC or LCMS and quench it as soon as the starting material is consumed.
-
-
Switch to an Acidic Deprotection Method: If side reactions with formaldehyde persist, acidic conditions may offer a cleaner transformation.
Acid-Mediated Deprotection
Question 3: I'm attempting an acidic deprotection with TFA, but the reaction is either incomplete or I'm seeing decomposition of my product. What should I do?
Answer: While acidic conditions can be effective, they can also be harsh, leading to undesired outcomes with sensitive functional groups on the 7-azaindole scaffold.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for problematic acidic SEM deprotection.
Solutions:
-
Modify TFA Conditions:
-
Lower the concentration of TFA.
-
Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
A two-step procedure involving initial treatment with TFA followed by a basic workup can be effective. [3] The acidic step may lead to an intermediate which is then fully converted to the deprotected product under basic conditions.[3]
-
-
Use a Milder Brønsted Acid:
-
Switch to Lewis Acid Conditions: Lewis acids can offer a different and sometimes milder reaction pathway.
-
Magnesium bromide (MgBr₂): This has been shown to be a very mild and selective method for SEM deprotection, particularly in the presence of other sensitive groups like silyl ethers.[5][6]
-
Tin tetrachloride (SnCl₄): This has been used effectively for N-SEM deprotection in nucleoside chemistry at low temperatures.[5]
-
Boron trifluoride etherate (BF₃·OEt₂): While effective, this reagent can sometimes lead to complex reaction mixtures.[3][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of SEM-deprotection?
A1: There are two primary mechanisms for SEM-deprotection:
-
Fluoride-Mediated: The fluoride ion attacks the silicon atom, forming a pentavalent siliconate intermediate.[7] This unstable intermediate then undergoes a β-elimination to release the deprotected amine, along with trimethylsilyl fluoride (TMSF), ethylene, and formaldehyde.[7]
Caption: Simplified mechanism of fluoride-mediated SEM deprotection.
-
Acid-Mediated: Under acidic conditions, the ether oxygen can be protonated.[7] Cleavage can then occur through several pathways, including direct displacement or via a hemiacetal intermediate, which releases formaldehyde.[7]
Q2: Which deprotection method is generally preferred for N-SEM on 7-azaindole?
A2: Fluoride-mediated deprotection is often the preferred method due to its orthogonality and compatibility with many other functional and protecting groups.[7] However, as highlighted in the troubleshooting guide, it is not without its challenges. Acidic deprotection, particularly with milder Lewis acids, can be a superior choice when fluoride methods fail or lead to side reactions.[5][6]
Q3: Are there any alternative protecting groups for the 7-azaindole nitrogen that are easier to remove?
A3: Yes, the choice of protecting group is critical and depends on the overall synthetic strategy.[10] Some common alternatives include:
-
tert-Butoxycarbonyl (Boc): Readily cleaved under acidic conditions (e.g., TFA).[10]
-
Benzenesulfonyl (Bs) or Tosyl (Ts): Robust groups, but their removal often requires harsher conditions.[3]
-
Carboxybenzyl (Cbz): Removed by catalytic hydrogenation.[10]
The optimal choice will depend on the stability required for subsequent synthetic steps.
Experimental Protocols
Protocol 1: General Procedure for Fluoride-Mediated SEM-Deprotection
-
Dissolve the N-SEM protected 7-azaindole (1.0 equiv) in anhydrous THF (0.1 M).
-
Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0-3.0 equiv).
-
Stir the reaction at room temperature or heat to reflux, monitoring progress by TLC or LCMS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Lewis Acid-Mediated SEM-Deprotection with MgBr₂
-
To a solution of the N-SEM protected 7-azaindole (1.0 equiv) in a suitable solvent (e.g., diethyl ether or CH₂Cl₂), add magnesium bromide (MgBr₂) (2.0-5.0 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LCMS.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Summary of Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature | Key Considerations |
| Fluoride-Based | |||
| TBAF | THF, DMF | RT to Reflux | Most common; ensure anhydrous conditions.[4][7] |
| CsF | DMF, MeCN | Elevated | More reactive than TBAF for stubborn cases.[6] |
| HF | MeCN | RT | Effective but requires careful handling.[7] |
| Acid-Based | |||
| TFA | CH₂Cl₂ | 0 °C to RT | Can be harsh; may require a basic workup.[3][7] |
| PPTS | Alcohol | Reflux | Milder Brønsted acid alternative.[7] |
| MgBr₂ | Et₂O, CH₂Cl₂ | 0 °C to RT | Very mild and selective Lewis acid option.[5][6] |
| SnCl₄ | CH₂Cl₂ | 0 °C to RT | Effective for N-SEM groups.[5] |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. SEM Protection - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling Reactions for Pyrrolopyridines
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving pyrrolopyridines (azaindoles). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these important heterocyclic scaffolds. Pyrrolopyridines, due to their nitrogen content, can present unique challenges such as catalyst inhibition and competing side reactions.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions when setting up a Suzuki coupling reaction with a pyrrolopyridine substrate.
Q1: I'm starting a Suzuki coupling with a pyrrolopyridine for the first time. What are the most critical parameters to consider for my initial reaction setup?
A1: For a successful first attempt, focus on these four critical areas:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount.[3] For nitrogen-containing heterocycles like pyrrolopyridines, standard catalysts like Pd(PPh₃)₄ may be inefficient.[4] The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1] It is highly recommended to start with a system employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5][6] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6] Pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) species, are also an excellent choice for reproducibility.[2][7]
-
Choice of Base: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step by activating the boronic acid.[8] For pyrrolopyridines, inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are commonly used.[9][10] The strength and solubility of the base can significantly impact the reaction rate and yield. It's essential that the base is finely powdered and anhydrous to maximize its effectiveness.[10]
-
Solvent System: A solvent system that can adequately dissolve the reactants is key. A mixture of an organic solvent and water is often employed.[3] Common choices include 1,4-dioxane/water, THF/water, or DMF/water.[10] The addition of water can be critical, especially for facilitating the dissolution of the inorganic base and assisting in the transmetalation step.[10][11]
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of boronic acids.[4] Therefore, it is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] This involves using dried glassware and properly degassed solvents.[4]
Q2: My pyrrolopyridine substrate is a chloro- or bromo-substituted derivative. Which one should I expect to be more reactive, and do I need to adjust my conditions accordingly?
A2: The reactivity of the aryl halide in the oxidative addition step generally follows the order: I > Br > Cl. Therefore, a bromo-substituted pyrrolopyridine will be more reactive than its chloro-substituted counterpart. While aryl chlorides are economically attractive, their lower reactivity often necessitates more forcing reaction conditions, such as higher temperatures and more specialized, highly active catalyst systems.[5][12] For aryl chlorides, using bulky, electron-rich phosphine ligands or NHC ligands is often essential to achieve good yields.[7][8] If you are working with a chloro-pyrrolopyridine and experiencing low conversion, switching to the corresponding bromo-pyrrolopyridine, if feasible, can often lead to a significant improvement.
Q3: I am seeing a significant amount of a side product that appears to be the result of my boronic acid coupling with itself (homocoupling). What causes this and how can I minimize it?
A3: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled product.[4] The most effective way to minimize this is to rigorously exclude oxygen from your reaction. This can be achieved by:
-
Thoroughly degassing your solvents by sparging with an inert gas or by using several freeze-pump-thaw cycles.[4]
-
Using flame-dried or oven-dried glassware and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[10]
Q4: What is protodeboronation and why is it a problem with some heteroaromatic boronic acids?
A4: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved by a proton source (often water) and replaced with a carbon-hydrogen bond.[4][13] This effectively removes the boronic acid from the productive catalytic cycle, leading to lower yields of the desired product. Heteroaromatic boronic acids can be particularly susceptible to this process.[13][14] To mitigate protodeboronation:
-
Ensure your solvent and base are as anhydrous as possible.[4]
-
Consider using a milder base, as strong bases in aqueous media can accelerate this side reaction.[6]
-
Alternatively, using boronate esters (e.g., pinacol esters) can be a good strategy. These are generally more stable than their corresponding boronic acids and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[13][15]
Suzuki Coupling Catalytic Cycle
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature | MDPI [mdpi.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
reducing side product formation in 2-Phenyl-1H-pyrrolo[2,3-b]pyridine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Phenyl-1H-pyrrolo[2,3-b]pyridine and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding side product formation in reactions involving this versatile scaffold. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate common synthetic challenges, thereby improving your reaction outcomes and accelerating your research.
Section 1: Troubleshooting Guide - Common Side Product Formations
This section addresses specific, frequently encountered side products and offers detailed, mechanistically-grounded solutions to minimize their formation.
Issue 1: Unwanted Dimerization and Oligomerization, Especially During Deprotection
Question: During the deprotection of a SEM-protected this compound derivative, I'm observing significant formation of a higher molecular weight byproduct, which appears to be a dimer or a tricyclic compound. What is causing this, and how can I prevent it?
Answer:
This is a classic issue arising from the release of formaldehyde during the deprotection of certain nitrogen protecting groups, most notably the trimethylsilylethoxymethyl (SEM) group.[1] The pyrrolo[2,3-b]pyridine core, particularly at the C3 position, is highly nucleophilic and susceptible to electrophilic aromatic substitution.
Causality:
-
Formaldehyde Release: Acid-mediated deprotection of SEM ethers liberates formaldehyde as a reactive electrophile.
-
Electrophilic Aromatic Substitution: The released formaldehyde can then undergo a two-step electrophilic substitution with two molecules of the deprotected this compound, leading to the formation of a methylene-bridged dimer.[1]
-
Intramolecular Cyclization: In some cases, particularly with specific substitution patterns, an intramolecular reaction can occur, leading to the formation of tricyclic eight-membered rings.[1]
Troubleshooting & Optimization:
-
Choice of Deprotection Conditions: The reaction conditions for deprotection play a critical role. Prolonged reaction times in strong acids like trifluoroacetic acid (TFA) can favor the formation of these byproducts.[1]
-
Formaldehyde Scavengers: The addition of a formaldehyde scavenger to the reaction mixture can effectively trap the released formaldehyde before it reacts with your desired product. Common scavengers include:
-
Amines: Simple primary or secondary amines can react with formaldehyde to form imines or aminals.
-
Thiols: Thiols readily form hemithioacetals and thioacetals with formaldehyde.
-
-
Alternative Protecting Groups: If dimerization remains a persistent issue, consider using a protecting group that does not generate a reactive electrophile upon cleavage. Examples include:
-
Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions to produce isobutylene and carbon dioxide.
-
Cbz (carboxybenzyl): Removed by hydrogenolysis.
-
Experimental Protocol: SEM Deprotection with a Formaldehyde Scavenger
-
Dissolve the SEM-protected this compound derivative in a suitable solvent (e.g., dichloromethane).
-
Add a formaldehyde scavenger (e.g., 1.5 equivalents of N-methylbenzylamine).
-
Cool the solution to 0 °C.
-
Slowly add the deprotecting agent (e.g., trifluoroacetic acid).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and proceed with standard workup and purification.
Issue 2: Ring Expansion to a 1,8-Naphthyridine Derivative
Question: I treated this compound with chloroform and a strong base, and my product is not the expected 3-substituted compound but a larger heterocyclic system. What happened?
Answer:
You have likely induced a ring-expansion reaction, leading to the formation of a 1,8-naphthyridine derivative.[2] This transformation is a known reactivity pathway for the 1H-pyrrolo[2,3-b]pyridine scaffold under specific conditions.
Causality:
This reaction proceeds through a dihalocarbene intermediate generated from chloroform and a strong base (e.g., potassium hydroxide). The electron-rich pyrrole ring attacks the electrophilic carbene, leading to a cyclopropane intermediate which then rearranges to the expanded 1,8-naphthyridine ring system.
Troubleshooting & Optimization:
-
Avoid Dihalocarbene Precursors: If your intended reaction involves a strong base, ensure that halogenated solvents like chloroform or bromoform are rigorously excluded.
-
Alternative Reagents for C3-Functionalization: For electrophilic substitution at the 3-position, use reagents that do not generate carbenes. For example:
Issue 3: N-Oxidation of the Pyridine Ring
Question: During an oxidation reaction on a substituted this compound, I isolated a product with an additional oxygen atom, and the NMR signals for the pyridine ring protons are shifted downfield. Is this an N-oxide?
Answer:
Yes, it is highly probable that you have formed the corresponding pyridine N-oxide. The nitrogen atom of the pyridine ring in the this compound scaffold is susceptible to oxidation, especially when using strong oxidizing agents.[3][4]
Causality:
The lone pair of electrons on the pyridine nitrogen can be oxidized by various reagents to form an N-oxide. This is a common reaction for many pyridine-containing heterocycles.[4]
Troubleshooting & Optimization:
-
Choice of Oxidant: The choice of oxidizing agent is crucial. Milder or more selective oxidants may be required to avoid N-oxidation.
-
Peroxy acids (e.g., m-CPBA): Are known to readily form N-oxides.[4] Consider using them in stoichiometric amounts and at lower temperatures.
-
Hydrogen peroxide with a catalyst: Systems like H₂O₂/TS-1 catalyst can be effective for other oxidations while potentially minimizing N-oxide formation under optimized conditions.[3]
-
-
Protecting the Pyridine Nitrogen: In cases where N-oxidation is unavoidable and undesirable, you might consider temporarily protecting the pyridine nitrogen, although this is often not a straightforward strategy for this ring system.
-
Deoxygenation: If the N-oxide is formed, it can often be deoxygenated back to the parent pyridine using reagents like PCl₃ or PPh₃.
Experimental Protocol: Selective Oxidation (Hypothetical Example)
-
Dissolve the this compound derivative in a non-polar solvent (e.g., dichloromethane).
-
Cool the reaction to 0 °C.
-
Slowly add a solution of the oxidizing agent (e.g., a milder oxidant or a stoichiometric amount of a stronger one) in the same solvent.
-
Monitor the reaction closely by TLC or LC-MS to maximize the formation of the desired product and minimize the N-oxide.
-
Quench the reaction appropriately and proceed with workup and purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura cross-coupling on a halo-substituted this compound is giving low yields and a significant amount of a reduced byproduct. What can I do?
A1: This suggests a competing hydrodehalogenation side reaction. This can be influenced by several factors:
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting hydrodehalogenation. Experiment with different catalyst systems (e.g., different generations of Buchwald-Hartwig precatalysts) and ligands (e.g., SPhos, XPhos).[1]
-
Base and Solvent: The choice of base and solvent can impact the reaction outcome. Ensure your solvent is thoroughly degassed to remove oxygen, which can affect the catalytic cycle.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time once the starting material is consumed can sometimes reduce the extent of side reactions.
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with a Buchwald ligand | PPh₃ is a standard ligand, but Buchwald ligands can offer better stability and selectivity.[1] |
| Base | K₂CO₃ | Cs₂CO₃ | The choice of base can influence the reaction kinetics and side product formation. |
| Solvent | Dioxane/Water | Toluene/Water | Solvent polarity can affect catalyst activity and stability. |
Q2: I am performing a Pictet-Spengler type reaction and observing the formation of an isomeric byproduct. How can I improve the diastereoselectivity?
A2: The Pictet-Spengler reaction creates a new chiral center, and controlling its stereochemistry is a common challenge.[5]
-
Chiral Catalyst: The use of a chiral Brønsted acid catalyst can induce enantioselectivity in the cyclization step.[6]
-
Substrate Control: If your starting amine is chiral (e.g., derived from tryptophan), the existing stereocenter can direct the stereochemical outcome of the cyclization. The cis or trans relationship of the substituents on the newly formed ring can be influenced by the reaction conditions.[5]
-
Reaction Conditions: Temperature and solvent can play a role in the transition state energetics, thereby influencing the diastereomeric ratio. Experiment with a range of temperatures and solvents of varying polarity.
Q3: Purification of my this compound derivative by silica gel chromatography is problematic, with significant streaking and low recovery. What are my options?
A3: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing poor chromatographic performance.
-
Deactivating the Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites. You can do this by flushing the packed column with a solvent system containing a small percentage (e.g., 1%) of triethylamine before loading your sample.[7]
-
Alternative Stationary Phases: Consider using a different stationary phase:
-
Alumina (neutral or basic): This can be a good alternative for basic compounds.
-
Reversed-phase silica (C18): Purification is based on polarity differences in a polar mobile phase.[7]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method that avoids the issues associated with column chromatography.[7]
Section 3: Visualizing Reaction Pathways
Diagram 1: Side Product Formation During SEM Deprotection
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines
Welcome to the technical support center for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. This guide is designed for researchers, scientists, and drug development professionals actively working with this important scaffold, which is a key pharmacophore in numerous kinase inhibitors.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established synthetic strategies and field-proven insights.
I. Strategic Synthesis Planning: FAQs
The successful synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines hinges on a well-planned synthetic route. The order of key bond-forming reactions is a critical consideration.
Q1: What are the primary synthetic routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines?
A1: The two most common strategies involve a sequence of palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling to install the C-2 aryl group and a Buchwald-Hartwig amination to introduce the C-4 amino group.[3][4] The key decision is the order of these reactions, which can significantly impact the overall success and yield.
-
Route A: Amination at C-4 followed by Suzuki-Miyaura coupling at C-2.[3]
-
Route B: Suzuki-Miyaura coupling at C-2 followed by amination at C-4.[3][5]
Q2: Which synthetic route, A or B, is generally more successful?
A2: Route B, which involves an initial chemoselective Suzuki-Miyaura cross-coupling at the C-2 position followed by a Buchwald-Hartwig amination at C-4, is often the more reliable and higher-yielding approach.[3][6] Starting with a di-halogenated intermediate, such as 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine, allows for a more controlled introduction of the aryl and amino moieties.
Q3: Why can Route A (amination first) be problematic?
A3: Attempting the Buchwald-Hartwig amination on a 2-iodo-4-chloro-pyrrolopyridine intermediate can be challenging. The oxidative addition of the palladium catalyst can occur preferentially at the more reactive C-2 iodo position, leading to undesired side reactions such as reduction (de-iodination) rather than amination at C-4.[3][4][7]
II. Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.
A. Palladium-Catalyzed Cross-Coupling Reactions
Issue: Low yield or no reaction during the Suzuki-Miyaura coupling of a 2-iodo-4-chloro-pyrrolopyridine with an arylboronic acid.
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst/Ligand Inactivity | Screen different palladium catalysts and ligands. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used.[8][9] | The electronic and steric properties of the ligand can significantly influence the catalytic cycle. |
| Base Incompatibility | Test various bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | The choice of base is crucial for the transmetalation step and can affect the stability of the boronic acid. |
| Poor Solubility | Use a solvent system that ensures the solubility of all reactants, such as dioxane/H₂O or DMF.[10] | Inadequate solubility can lead to a sluggish or incomplete reaction. |
| Side Reaction: Di-arylation | Optimize reaction time and stoichiometry. A major side product can be the 2,4-diarylated compound.[5] | Over-reaction can occur, especially if the C-4 chloro group becomes susceptible to coupling under the reaction conditions. |
Issue: Failure of the Buchwald-Hartwig amination at the C-4 position on a 2-aryl-4-chloro-pyrrolopyridine intermediate.
| Potential Cause | Troubleshooting Action | Rationale |
| Unprotected Pyrrole N-H | Protect the pyrrole nitrogen with a suitable protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl).[3][4] | The acidic N-H of the pyrrole can interfere with the catalytic cycle. Protecting it is often essential for a successful amination.[3][5] |
| Unprotected Functional Groups on Coupling Partner | If the amine coupling partner contains reactive functional groups (e.g., hydroxyl), they should also be protected.[3] | Unprotected functional groups can lead to side reactions or catalyst deactivation. |
| Suboptimal Catalyst/Ligand System | Screen different palladium catalysts and ligands. A common successful combination is Pd(OAc)₂ with the RuPhos ligand.[4][6] | The choice of ligand is critical for promoting the C-N bond formation. RuPhos has been shown to be effective in similar aminations.[4] |
| Reaction Conditions Too Mild | Increase the reaction temperature or use a higher boiling point solvent like dioxane or toluene. | Some Buchwald-Hartwig aminations require forcing conditions to proceed to completion. |
B. Protecting Group Management
Issue: Challenges with the deprotection of the SEM group, leading to low yields and side product formation.
The final deprotection of the SEM group can be surprisingly challenging. The release of formaldehyde during the deprotection process can lead to various side reactions.[3][5]
| Observed Side Product | Plausible Mechanism | Recommended Solution |
| Tricyclic 8-membered ring | An intramolecular Pictet-Spengler type reaction between two molecules of the deprotected azaindole, mediated by the released formaldehyde.[3] | Optimize deprotection conditions. Use a formaldehyde scavenger, or explore alternative protecting groups that do not generate reactive byproducts upon cleavage. |
| Dimerization | Reaction of the 4-azaindole with formaldehyde can lead to the formation of dimers.[4] | Carefully control the deprotection conditions and consider purification methods that can separate the monomer from the dimer, such as preparative HPLC. |
III. Experimental Protocols & Methodologies
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C-2
This protocol describes a typical procedure for the selective arylation at the C-2 position of a 2-iodo-4-chloro-1-(SEM)-pyrrolo[2,3-b]pyridine intermediate.
-
To a solution of the 2-iodo-4-chloro-1-(SEM)-pyrrolo[2,3-b]pyridine (1.0 eq.) in a dioxane/water mixture (e.g., 4:1 v/v), add the desired arylboronic acid (1.2 eq.) and K₂CO₃ (2.0 eq.).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at C-4
This protocol outlines a general procedure for the amination of a 2-aryl-4-chloro-1-(SEM)-pyrrolo[2,3-b]pyridine.
-
In a reaction vessel, combine the 2-aryl-4-chloro-1-(SEM)-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired amine (1.5 eq.), and a base such as Cs₂CO₃ (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and the ligand (e.g., RuPhos, 0.10 eq.).
-
Add a suitable anhydrous solvent, such as dioxane or toluene.
-
Degas the mixture with argon or nitrogen.
-
Heat the reaction to 100-120 °C and monitor its progress.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
IV. Visual Guides: Reaction & Troubleshooting Workflows
Synthetic Strategy Decision Tree
Caption: Recommended synthetic route decision tree.
Troubleshooting Buchwald-Hartwig Amination
Caption: Logic flow for troubleshooting low amination yields.
V. References
-
Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(21), 6587. --INVALID-LINK--
-
Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2024). MDPI. --INVALID-LINK--
-
The Discovery and Synthesis of a Prototypical BRAF V600E Inhibitor: A Technical Overview of Vemurafenib (PLX4032). (2025). Benchchem. --INVALID-LINK--
-
Merugu, S. R., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. ResearchGate. --INVALID-LINK--
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. --INVALID-LINK--
-
Review of "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection". (2021). MDPI. --INVALID-LINK--
-
Synthesis of ribociclib intermediate and in-line purification. (2022). ResearchGate. --INVALID-LINK--
-
Merugu, S. R., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. --INVALID-LINK--
-
Ribociclib synthesis. (n.d.). ChemicalBook. --INVALID-LINK--
-
Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2018). ResearchGate. --INVALID-LINK--
-
Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. (2018). Longdom Publishing. --INVALID-LINK--
-
Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (2016). NIH. --INVALID-LINK--
-
Initial route to 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines, side... (2021). ResearchGate. --INVALID-LINK--
-
Process for the preparation of ribociclib and pharmaceutically acceptable salts thereof. (2022). Google Patents. --INVALID-LINK--
-
Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4. (2021). European Journal of Medicinal Chemistry. --INVALID-LINK--
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2015). PMC - PubMed Central. --INVALID-LINK--
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (2019). ResearchGate. --INVALID-LINK--
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. --INVALID-LINK--
-
Process for the preparation of ribociclib and its salts. (2022). Google Patents. --INVALID-LINK--
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. --INVALID-LINK--
-
Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. (2024). Preprints.org. --INVALID-LINK--
-
One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2012). ACS Publications. --INVALID-LINK--
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. --INVALID-LINK--
-
Synthesis of Azaindoles. (2011). Chinese Journal of Organic Chemistry. --INVALID-LINK--
-
Arylthianthrenium Salts Enabled Palladium-Catalyzed Regioselective Arylation: Access to Value-Added 7-Azaindoles. (2023). ACS Publications. --INVALID-LINK--
-
Different strategies for synthesis of 7-azaindoles. (2023). ResearchGate. --INVALID-LINK--
-
Lecture 8 Bonus: Azaindole Survival Guide. (n.d.). Baran Lab. --INVALID-LINK--
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). [PDF Document]. --INVALID-LINK--
-
Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (2018). Chemical Communications (RSC Publishing). --INVALID-LINK--
-
Fischer Indole Synthesis. (n.d.). Alfa Chemistry. --INVALID-LINK--
-
What is the synthesis process of 5-Bromo-7-azaindole?. (n.d.). Guidechem. --INVALID-LINK--
-
Why Do Some Fischer Indolizations Fail?. (2013). PMC - NIH. --INVALID-LINK--
-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (2021). ResearchGate. --INVALID-LINK--
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2008). NIH. --INVALID-LINK--
-
The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. (2010). ResearchGate. --INVALID-LINK--
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. --INVALID-LINK--
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2021). AJOL. --INVALID-LINK--
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2016). PMC - PubMed Central. --INVALID-LINK--
-
Fischer indole synthesis. (n.d.). Wikipedia. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for the purification of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindole analogs. This class of nitrogen-containing heterocyclic compounds is a cornerstone in medicinal chemistry, forming the scaffold for numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, their unique chemical properties, including the basic pyridine nitrogen and the electron-rich pyrrole ring, can present significant challenges during purification.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common purification issues and streamline your workflow. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and adapt methodologies to your specific derivative.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My yield is very low after silica gel column chromatography, and I see significant streaking/tailing on the TLC plate. What's happening?
Answer: This is a classic problem when purifying basic compounds like 2-Phenyl-1H-pyrrolo[2,3-b]pyridines on standard silica gel. The issue stems from the interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica.
Causality: The lone pair of electrons on the pyridine nitrogen can be protonated by the acidic silica surface, causing your compound to strongly adsorb. This leads to irreversible binding or slow elution, resulting in broad, tailing peaks on the TLC and poor recovery from the column.[4]
Troubleshooting Workflow:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites. This can be done by:
-
Adding a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your mobile phase (e.g., Hexane/Ethyl Acetate). The modifier will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.[4]
-
Using Pre-treated Silica: You can prepare a slurry of silica gel in your eluent containing the basic modifier and then pack the column. This ensures the entire stationary phase is neutralized.
-
-
Switch the Stationary Phase: If basic modifiers are incompatible with your compound or downstream applications, consider alternative stationary phases:
-
Neutral or Basic Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[4]
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using solvents like acetonitrile and water can be a highly effective alternative.[5]
-
-
Optimize the Solvent System: Ensure your chosen eluent has the appropriate polarity. For pyrrolopyridine derivatives, common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[4][6]
Question 2: After my column, NMR analysis shows my desired product is clean, but there's a persistent yellow or brown color I can't get rid of. How can I remove colored impurities?
Answer: Colored impurities are often highly conjugated, non-polar byproducts formed during the synthesis. Even in small amounts, they can be intensely colored. While chromatography can remove bulk impurities, trace amounts of these color bodies may co-elute with your product.
Solution: Activated Carbon Treatment
Activated carbon, or charcoal, is highly effective at adsorbing large, flat, conjugated molecules due to its porous structure and extensive surface area composed of graphene-like sheets.[7]
Step-by-Step Protocol: Decolorization with Activated Carbon
-
Dissolve the Product: Dissolve your colored, semi-purified compound in a suitable organic solvent (e.g., ethyl acetate, acetone, or dichloromethane) in which it is highly soluble.
-
Add Activated Carbon: Add a small amount of decolorizing charcoal (typically 1-2% by weight relative to your compound) to the solution.[7] Caution: Using too much charcoal can lead to significant loss of your desired product through adsorption.[7]
-
Heat and Stir: Gently heat the mixture to near the boiling point of the solvent and stir for 10-15 minutes. This increases the solubility of your compound and the efficiency of adsorption.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fluted filter paper to remove the activated carbon. The goal is to prevent your desired product from crystallizing out during filtration.
-
Concentrate: Remove the solvent from the now colorless filtrate under reduced pressure to recover your purified compound.
Question 3: My crude reaction mixture contains the desired product, unreacted acidic starting material, and some neutral byproducts. Can I simplify my purification before running a column?
Answer: Absolutely. This is an ideal scenario for an acid-base extraction, a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[8] Since your this compound is basic, you can selectively move it into an aqueous layer, leaving neutral and acidic impurities behind in the organic layer.
The Principle: The basic pyridine nitrogen can be protonated by an aqueous acid (like 1M HCl) to form a water-soluble ammonium salt.[9][10] This salt will partition into the aqueous phase, while neutral organic compounds remain in the organic phase.[11]
Workflow for Acid-Base Extraction:
Question 4: I am trying to purify a hydroxyl-substituted this compound, but it seems very polar and doesn't move on silica. What should I do?
Answer: Highly polar compounds, especially those with multiple hydrogen bond donors like hydroxyl groups, can be challenging to purify using normal-phase chromatography. The strong interactions with silica gel can lead to very low mobility.
Recommended Strategies:
-
Reversed-Phase HPLC: This is often the method of choice for polar compounds.[5][12] The stationary phase (e.g., C18) is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) is used. Your polar compound will have less affinity for the stationary phase and elute earlier.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent, "green" alternative to both normal and reversed-phase HPLC.[13][14] It uses supercritical CO2 as the main mobile phase, which has low viscosity, allowing for faster separations.[13][15] Polar co-solvents like methanol are used to elute polar compounds. SFC is particularly advantageous for its speed and the fact that the CO2 evaporates upon collection, simplifying sample recovery.[13][16]
Comparative Data for Purification Techniques:
| Technique | Stationary Phase | Mobile Phase | Best For | Key Advantage |
| Normal-Phase Column | Silica, Alumina | Non-polar (Hexane, DCM) | Less polar, non-basic compounds | Low cost, scalable |
| Reversed-Phase HPLC | C18, C8 | Polar (Water, ACN, MeOH) | Polar, ionizable compounds | High resolution, reproducible |
| SFC | Various (incl. polar) | Supercritical CO₂ + Modifier | Chiral & achiral polar compounds | Fast, reduced solvent waste[13] |
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose column chromatography solvent system for a newly synthesized this compound derivative? A: A good starting point is a gradient elution of ethyl acetate (EtOAc) in hexanes. Begin with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the concentration of ethyl acetate. For more polar derivatives, a system of methanol (MeOH) in dichloromethane (DCM) is a common and effective choice.[4][6] Always add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing.
Q: My compound is stable, but after purification and drying, the purity seems to decrease over time. Why? A: Some nitrogen-containing heterocycles can be sensitive to air and light. Additionally, if you used an acid modifier (like TFA) during HPLC purification, residual acid can cause slow degradation of your product upon storage. Ensure your final product is stored under an inert atmosphere (nitrogen or argon), protected from light, and in a freezer. If residual acid is suspected, consider re-dissolving the compound in a solvent like ethyl acetate, washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), drying the organic layer, and re-concentrating.
Q: Is recrystallization a viable purification method for these compounds? A: Yes, recrystallization can be an excellent final purification step to achieve high purity and obtain crystalline material, which is often crucial for structural analysis (e.g., X-ray crystallography) and ensuring solid-state stability.[17][18] The key is to find a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or isopropanol.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. irp.cdn-website.com [irp.cdn-website.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mandelamide-Derived Pyrrolopyrimidine Inhibitors
Welcome to the technical support center for researchers engaged in the optimization of mandelamide-derived pyrrolopyrimidine inhibitors. This guide is designed to address the specific, practical challenges encountered during the synthesis, screening, and development of this promising class of molecules. As kinase inhibitors, the pyrrolopyrimidine scaffold's resemblance to adenine makes it an excellent starting point for targeting the ATP-binding site of various kinases.[1][2] The mandelamide moiety, in particular, has been instrumental in developing potent and selective inhibitors of kinases like PERK.[3][4]
This resource moves beyond standard protocols to provide in-depth troubleshooting, explain the causality behind experimental choices, and offer insights gleaned from extensive experience in the field.
Section 1: Synthesis and Purification FAQs
Challenges in chemical synthesis and purification are often the first major hurdles in a drug discovery program. Below are common issues encountered with the pyrrolopyrimidine scaffold.
Question: I am experiencing low yields during the final coupling step between my substituted pyrrolopyrimidine core and the mandelamide fragment. What are the likely causes and solutions?
Answer: Low yields in amide coupling reactions for this series are common and can typically be attributed to three main factors:
-
Suboptimal Coupling Reagents or Conditions: The choice of coupling reagent is critical. While standard reagents like HATU or HBTU are effective, their efficiency can be hampered by steric hindrance, particularly with bulky substituents on either the pyrrolopyrimidine or the mandelamide.
-
Troubleshooting:
-
Reagent Choice: If HATU is failing, consider using a more potent phosphonium-based reagent like PyBOP or exploring carbodiimide-based methods (e.g., EDC/HOBt) with careful temperature control to minimize racemization of the mandelamide's chiral center.
-
Base: Ensure the tertiary amine base used (e.g., DIPEA) is dry and added in the correct stoichiometry (typically 2-3 equivalents). Excess base can sometimes lead to side reactions.
-
Solvent: Aprotic polar solvents like DMF or NMP are standard. Ensure they are anhydrous, as water will hydrolyze the activated ester intermediate.
-
-
-
Poor Nucleophilicity of the Amine: The aniline nitrogen on the 2-position of the pyrrolopyrimidine core can have its nucleophilicity reduced by electron-withdrawing groups elsewhere on the ring system.
-
Troubleshooting: While modifying the core structure is part of the SAR campaign, for a specific coupling, you can sometimes enhance reactivity by increasing the reaction temperature. However, this must be balanced against the risk of epimerization at the mandelamide's stereocenter. A controlled microwave reactor can be effective for rapidly and uniformly heating the reaction to a precise temperature, potentially improving yields without significant degradation.[5]
-
-
Starting Material Impurity: Ensure the pyrrolopyrimidine core is pure before proceeding. Residual catalysts or byproducts from previous steps can interfere with the coupling reaction.
-
Troubleshooting: Verify the purity of your starting materials via ¹H NMR and LC-MS. If necessary, repurify via column chromatography or recrystallization.
-
Question: I'm observing a persistent impurity in my final product by LC-MS that has the same mass but a different retention time. What could it be?
Answer: This is a classic sign of diastereomers or atropisomers. Given the chiral nature of the mandelamide starting material, this is a strong possibility.
-
Diastereomers: The most likely cause is epimerization of the chiral center on the mandelamide during the activation or coupling step. This is particularly common if the reaction is overheated or exposed to a strong base for extended periods.
-
Atropisomers: While less common for this specific scaffold, restricted bond rotation can lead to stable, separable atropisomers if there are bulky groups flanking the bond connecting the pyrrolopyrimidine core and an aryl substituent.
Troubleshooting Protocol:
-
Chiral HPLC: The most definitive way to confirm the presence of diastereomers is to use a chiral HPLC method.
-
Reaction Condition Optimization: To minimize epimerization, conduct the carboxyl activation step at a low temperature (e.g., 0 °C) before adding the amine. Limit the reaction time and avoid excessive heat.
-
Purification: If epimerization cannot be completely avoided, purification is necessary. Supercritical fluid chromatography (SFC) is often more effective than standard HPLC for separating diastereomers.
Section 2: In Vitro Kinase Assay Troubleshooting
Biochemical assays are the workhorse of any inhibitor optimization program. Ensuring the data is reliable is paramount for making correct SAR decisions. The following addresses common problems in the context of kinase inhibition assays (e.g., PERK, LRRK2, JAK).[3][6][7]
Question: My IC₅₀ values for a given compound are highly variable between experiments. How can I improve reproducibility?
Answer: IC₅₀ variability is a frustrating but solvable problem. The root cause is almost always an inconsistency in assay conditions, particularly for ATP-competitive inhibitors like the pyrrolopyrimidine series.[1][8]
Systematic Troubleshooting Workflow:
Caption: A troubleshooting decision tree for inconsistent IC50 values.
Key Causality Explained:
-
ATP Concentration: The measured IC₅₀ of an ATP-competitive inhibitor is directly dependent on the concentration of ATP in the assay.[8] If your ATP stock concentration varies or if you use a different concentration relative to the enzyme's ATP Kₘ, your IC₅₀ values will shift. For robust and comparable data, it is standard practice to run assays with an ATP concentration equal to the Kₘ of the kinase.[9]
-
Enzyme Concentration and Reaction Time: Kinase reactions should be measured in the initial velocity region, where the rate is linear. If the reaction proceeds for too long, substrate depletion occurs, and the reaction rate slows, which can artificially alter the apparent inhibitor potency.[9] Always perform a time-course experiment with your specific enzyme concentration to determine the linear range. A good rule of thumb is to ensure less than 10% of the substrate has been consumed at your chosen time point.[9]
-
Compound Stability and Solubility: Pyrrolopyrimidine derivatives can sometimes have limited aqueous solubility. If your compound precipitates in the assay buffer upon dilution from a DMSO stock, the effective concentration will be lower than the nominal concentration, leading to a misleadingly high IC₅₀. Visually inspect the assay plate for precipitation and consider reducing the highest concentration tested or adding a small amount of a non-interfering detergent like Triton X-100 (e.g., 0.01%) to the buffer.[10]
Question: I'm observing a high background signal in my luminescence-based kinase assay (e.g., ADP-Glo™), even at high inhibitor concentrations. What are the potential causes?
Answer: A high background, or a signal that doesn't return to baseline, suggests assay interference. This can be caused by the compound itself or by contaminants.
Troubleshooting Protocol: Assay Interference Counter-Screen
This protocol is essential for validating that your inhibitor's activity is specific to the kinase and not an artifact of the assay technology.[10]
Objective: To identify if the test compound interferes with the detection reagents.
Methodology:
-
Plate Setup: Prepare a multi-well plate. You will have two main conditions:
-
"No Enzyme" Control: Wells containing your serially diluted compound, substrate, ATP, and assay buffer, but NO kinase.
-
"No Reaction" Control: Wells where you add the kinase and compound, but then immediately add the "Stop" solution before adding ATP.
-
-
Compound Addition: Add your mandelamide-derived pyrrolopyrimidine inhibitor in a full dose-response curve to the appropriate wells.
-
Reagent Addition:
-
For the "No Enzyme" control, add assay buffer in place of the enzyme solution.
-
For all wells, add the other reaction components as you would in your primary assay.
-
-
Incubation: Incubate the plate for the standard reaction time.
-
Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to all wells and measure the signal.
Interpreting the Results:
-
Signal in "No Enzyme" Wells: If you see a luminescent signal that titrates with your compound concentration in the absence of the kinase, your compound is directly interfering with the detection chemistry (e.g., inhibiting the luciferase enzyme in the detection reagent).[11]
-
No Signal: If the signal in the control wells remains at background levels, it suggests your compound is not interfering with the assay components, and the high background in your primary assay may be due to other factors like contaminated ATP stocks (i.e., contaminated with ADP).
Section 3: Navigating Structure-Activity Relationships (SAR)
The core of the optimization process is understanding how structural changes impact inhibitory activity. A systematic approach is key.[7]
Question: How do I systematically approach SAR for the mandelamide-derived pyrrolopyrimidine scaffold?
Answer: A logical, iterative approach grounded in structural biology is most effective. The pyrrolopyrimidine scaffold can be broken down into distinct regions for modification, each with an expected role.[3][12]
Caption: Key regions for SAR optimization on the pyrrolopyrimidine scaffold.
-
Hinge-Binding Region (Pyrrolopyrimidine Core): This is the anchor of the molecule. The nitrogens in the pyrimidine ring typically form crucial hydrogen bonds with the kinase hinge backbone.[12] Modifications here are generally not well-tolerated unless making isosteric replacements (e.g., deazapurine).[1]
-
Solvent-Exposed Region (R1): Substituents at this position often extend out towards the solvent. This is an excellent location to introduce polar groups to improve solubility and other physicochemical properties without sacrificing potency.[7][12]
-
Hydrophobic "Back" Pocket (R2): This position often extends into a deeper, hydrophobic pocket of the kinase. SAR at this position is critical for achieving potency and selectivity. Small changes here can lead to large changes in activity.[12]
-
Mandelamide Moiety: This group is crucial for the high potency and selectivity observed in the PERK inhibitor series.[3] It often picks up additional hydrogen bonds and van der Waals interactions. Exploring different stereoisomers (e.g., (R) vs. (S)-mandelamide) and substitutions on the phenyl ring of the mandelamide can fine-tune potency and selectivity.
Example SAR Table for a PERK Inhibitor Series (Hypothetical Data Based on Published Findings[3][4])
| Compound | R1 (Solvent Front) | R2 (Back Pocket) | Mandelamide Phenyl Sub. | PERK IC₅₀ (nM) | hLM Stability (% remaining @ 1 hr) |
| 1 | H | Phenyl | H | 50 | 25% |
| 2 | -OCH₃ | Phenyl | H | 45 | 30% |
| 3 | H | Cyclopropyl | H | 150 | 60% |
| 4 | H | Phenyl | 4-Fluoro | 10 | 28% |
| 5 | -SO₂Me | Phenyl | H | 60 | 85% |
Interpretation:
-
Comparing 1 and 4 suggests that adding a fluorine to the mandelamide phenyl group is highly beneficial for potency.
-
Comparing 1 and 3 indicates that a large hydrophobic group at R2 is preferred over a smaller one for PERK affinity.
-
Comparing 1 and 5 shows that adding a polar sulfone group at R1 hurts potency slightly but dramatically improves metabolic stability in human liver microsomes (hLM), a critical ADME parameter. This highlights the classic trade-off between potency and drug-like properties that must be balanced during optimization.[4]
Section 4: References
-
Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. (2022). Pharmaceutics. 3
-
Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. 13
-
Technical Support Center: Troubleshooting Kinase Assays. (2025). BenchChem. 10
-
Theoretical study on the interaction of pyrrolopyrimidine derivatives as LIMK2 inhibitors: insight into structure-based inhibitor design. (n.d.). PubMed. 14
-
Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2020). ResearchGate. 15
-
Troubleshooting guide for CDK19 kinase assays. (2025). BenchChem. 8
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. 11
-
Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. (2022). National Center for Biotechnology Information. 4
-
Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022). PubMed. 6
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. 1
-
Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. (n.d.). ResearchGate. 2
-
Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. (n.d.). National Institutes of Health. 7
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Center for Biotechnology Information. 9
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2024). National Center for Biotechnology Information. 5
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. 12
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Theoretical study on the interaction of pyrrolopyrimidine derivatives as LIMK2 inhibitors: insight into structure-based inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
avoiding dimer formation in 7-azaindole reactions
A Guide to Overcoming Dimerization and Other Common Challenges
Welcome to the technical support center for 7-azaindole chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions involving the 7-azaindole scaffold. As a Senior Application Scientist, I have compiled this guide to provide not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies. Dimerization of 7-azaindole is a frequently encountered side reaction that can significantly lower the yield of the desired product and complicate purification. This guide offers in-depth, field-proven insights to help you avoid this and other common pitfalls.
Frequently Asked Questions (FAQs) about 7-Azaindole Dimerization
Here we address some of the foundational questions regarding the dimerization of 7-azaindole.
Q1: What is 7-azaindole dimerization and why does it occur?
A1: 7-Azaindole dimerization is the formation of a molecule composed of two 7-azaindole units. This can happen in several ways, but in the context of synthetic organic chemistry, it most commonly occurs through two main pathways:
-
N-H Reactivity: The pyrrolic N-H bond of 7-azaindole is acidic and can be deprotonated by a base. The resulting 7-azaindolate anion is a competent nucleophile and can react with an electrophilic coupling partner, including another molecule of 7-azaindole (for instance, in the form of a halo-7-azaindole) in a self-coupling or N-arylation type reaction.[1]
-
Hydrogen Bonding: 7-Azaindole readily forms stable N-H···N hydrogen-bonded dimers in solution.[2] While this is a non-covalent interaction, it can influence the reactivity of the molecule and in some cases, such as photochemical reactions, this pre-association is a prerequisite for covalent dimer formation.
Q2: In which types of reactions is 7-azaindole dimerization most common?
A2: Dimerization is a significant concern in metal-catalyzed cross-coupling reactions where the 7-azaindole N-H is unprotected. This includes, but is not limited to:
-
Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination): Unprotected halo-7-azaindoles can undergo homo-coupling.[3]
-
Palladium-catalyzed C-C cross-coupling (Suzuki, Heck, Sonogashira): While the primary desired reaction is at a carbon position, side reactions involving the N-H can lead to N-arylation or other dimer formations.[4]
-
Copper-catalyzed reactions: Copper catalysts can also promote the arylation of the heterocyclic N-H nitrogen.[1]
Q3: What is the general strategy to prevent 7-azaindole dimerization?
A3: The most effective and widely used strategy is the protection of the pyrrolic N-H group. By installing a protecting group, the nucleophilicity of the nitrogen is suppressed, preventing its participation in undesired side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.
Troubleshooting Guide: Dimer Formation in Cross-Coupling Reactions
This section provides a more detailed, question-and-answer-based approach to troubleshoot dimerization in specific reaction types.
Scenario 1: Buchwald-Hartwig Amination
Q: I am attempting a Buchwald-Hartwig amination on a halo-7-azaindole, but I am observing a significant amount of the 7-azaindole dimer as a byproduct. How can I suppress this?
A: This is a classic challenge arising from the competing reactivity of the unprotected 7-azaindole N-H. The homo-coupling of the azaindole is a known side reaction. Here’s a systematic approach to troubleshoot this issue:
Underlying Cause: The basic conditions of the Buchwald-Hartwig reaction can deprotonate the 7-azaindole, making it a nucleophile that can compete with your desired amine nucleophile. This azaindolate can then react with the palladium catalyst and another molecule of halo-7-azaindole.
Solutions:
-
Strategic Base Selection: The choice of base is critical. While common bases like NaOt-Bu or Cs₂CO₃ can be effective for the desired amination, they may also promote the undesired homo-coupling. It has been demonstrated that using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can be highly effective in suppressing dimerization.[3] LiHMDS is thought to fully deprotonate both the amine and the azaindole, which may reduce the rate of the undesired transmetalation of the azaindole to the palladium catalyst.
-
N-Protection: This is the most robust solution. Protecting the 7-azaindole N-H with a suitable group will completely prevent its participation in the reaction. A summary of common protecting groups is provided in the table below.
Data Summary: N-Protecting Groups for 7-Azaindole
The choice of the right protecting group is crucial for the success of your reaction. The following table summarizes some commonly used N-protecting groups for 7-azaindole, their stability, and common deprotection conditions.
| Protecting Group | Abbreviation | Stability | Common Deprotection Conditions | Notes |
| tert-Butoxycarbonyl | Boc | Stable to basic and nucleophilic conditions. Labile to strong acids. | TFA in CH₂Cl₂; HCl in dioxane. | Can influence the electronic properties of the ring. |
| Benzenesulfonyl | Bes | Stable to a wide range of conditions, including acidic and oxidative. | Reductive cleavage (e.g., Mg/MeOH); strong base. | Electron-withdrawing, can affect reactivity. |
| Trimethylsilylethoxymethyl | SEM | Stable to a wide range of nucleophiles and bases. Labile to fluoride sources. | TBAF in THF; HF-pyridine. | Offers mild deprotection conditions. |
| Tosyl | Ts | Very stable to a wide range of reaction conditions. | Strong reducing agents (e.g., Na/NH₃); strong base. | Can be difficult to remove. |
Scenario 2: Suzuki-Miyaura Coupling
Q: I am performing a Suzuki-Miyaura coupling with a halo-7-azaindole and I am getting the homocoupled bi-azaindole product. What are the likely causes and solutions?
A: Homocoupling in Suzuki reactions can be a general problem, but the N-H of 7-azaindole can exacerbate the issue. Here's how to approach this:
Underlying Causes:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, and can also affect the palladium catalyst.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) precursor is used, it can directly react with the boronic acid to form the dimer.
-
N-H Interference: The unprotected N-H can coordinate to the palladium center, potentially altering the catalytic cycle and favoring side reactions.
Solutions:
-
Rigorous Deoxygenation: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5]
-
Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as the latter can directly promote homocoupling.
-
N-Protection: As with C-N coupling, protecting the N-H of the 7-azaindole is a highly effective strategy to prevent its interference with the catalytic cycle and improve the yield of the desired C-C coupled product.[1]
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: N-Boc Protection of 7-Azaindole
This protocol describes a standard procedure for the protection of the 7-azaindole N-H with a tert-butoxycarbonyl (Boc) group.
Materials:
-
7-Azaindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in DCM, add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 7-azaindole.
Protocol 2: Buchwald-Hartwig Amination of Halo-7-Azaindole with LiHMDS
This protocol is adapted from literature procedures and is optimized to minimize dimer formation.[3]
Materials:
-
N-Protected or unprotected halo-7-azaindole
-
Amine
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
Ligand (e.g., RuPhos)
-
Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst and the ligand under an inert atmosphere.
-
Add the halo-7-azaindole and the amine to the tube.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add anhydrous THF via syringe.
-
Add the LiHMDS solution dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Problem and Solutions
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competing reaction pathways for unprotected 7-azaindole.
Caption: Troubleshooting workflow for minimizing dimer formation.
References
- 1. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed amination of unprotected halo-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Yoneda Labs [yonedalabs.com]
Technical Support Center: Chemoselectivity in Cross-Coupling of Halogenated Pyrrolopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions of halogenated pyrrolopyridines (azaindoles). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with chemoselectivity. Pyrrolopyridine scaffolds are vital in drug discovery, but their successful functionalization requires precise control over reactivity, especially when multiple potential reaction sites are present.
This resource provides in-depth, question-and-answer-based troubleshooting guides, drawing from established mechanistic principles and field-proven solutions to help you navigate common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding selectivity in pyrrolopyridine cross-coupling.
Q1: My reaction on a bromo-chloro-pyrrolopyridine is not selective. Why am I getting a mixture of products?
A1: This is a classic chemoselectivity challenge rooted in the different reactivities of carbon-halogen (C-X) bonds. The selectivity of the initial oxidative addition step to the Pd(0) catalyst is governed by the bond dissociation energy (BDE) of the C-X bond. The generally accepted reactivity trend is C–I > C–Br > C–OTf > C–Cl.[1][2]
-
Causality: The C-Br bond is weaker and more easily cleaved by the palladium catalyst than the C-Cl bond. Therefore, under kinetically controlled conditions, the reaction should preferentially occur at the C-Br position. If you are seeing a loss of selectivity, it often means the reaction conditions are too harsh, allowing the less reactive C-Cl bond to also react.
-
Quick Solution: Reduce the reaction temperature and shorten the reaction time. This will favor the lower activation energy pathway of C-Br insertion. If the reaction is sluggish at lower temperatures, a more active catalyst system may be required (see Section 2).
Q2: I am using a di-chloro-pyrrolopyridine, but the coupling is occurring at the "wrong" position. How can I control this regioselectivity?
A2: With identical halogens, regioselectivity is determined by the electronic and steric environment of each C-Cl bond. For pyrrolopyridines, oxidative addition is often favored at positions alpha to the pyridine nitrogen (e.g., C2 or C6) due to electronic effects.[1] However, this intrinsic preference can be overridden.
-
Causality: The choice of ligand on the palladium catalyst can dramatically influence the regiochemical outcome. Bulky, electron-rich ligands can alter the steric environment around the catalyst, forcing it to react at a less sterically hindered or electronically different position.[3] For example, hindered N-heterocyclic carbene (NHC) ligands have been shown to invert the typical selectivity in some dihaloazine systems.[3]
-
Quick Solution: Screen a panel of ligands. Compare a standard ligand like PPh₃ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or NHC ligands (e.g., IPr, SImes).[4][5] This is often the most effective way to steer the reaction to the desired regioisomer.
Q3: My main side product is the dehalogenated pyrrolopyridine. What is causing this and how can I prevent it?
A3: Dehalogenation is a common side reaction, particularly with electron-rich heterocycles or when using certain bases and solvents.[6][7] It can occur through several mechanisms, including protonolysis of the organopalladium intermediate or hydride donation from reagents like triethylamine.[7]
-
Causality: For Suzuki couplings, a primary cause is protodeboronation of the boronic acid, which generates arene that can participate in side reactions.[8] For pyrroles specifically, the N-H proton can be acidic and interfere with the reaction; its deprotonation can lead to catalyst inhibition or decomposition pathways.[6]
-
Quick Solution:
-
Protect the Pyrrole N-H: If your substrate is unprotected, protecting it with a group like BOC or SEM can suppress dehalogenation.[6][9]
-
Use Anhydrous Conditions: Employ anhydrous solvents and a base like K₃PO₄ to minimize protic sources.[8]
-
Base Selection: Switch from an amine base like Et₃N to an inorganic base (e.g., K₂CO₃, Cs₂CO₃) to avoid hydride-transfer-mediated dehalogenation.
-
Q4: The reaction starts but then stalls. Is the pyridine nitrogen killing my catalyst?
A4: Yes, this is a well-known issue. The Lewis basic nitrogen atom in the pyrrolopyridine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species or catalyst inhibition.[10]
-
Causality: This coordination can prevent the catalyst from participating in the catalytic cycle, effectively lowering its concentration and stalling the reaction. This is particularly problematic with less-hindered pyridines.
-
Quick Solution: Use bulky ligands. Sterically demanding ligands, such as dialkylbiaryl phosphines (e.g., XPhos, RuPhos) or NHC ligands, create a crowded environment around the palladium center.[5] This steric bulk physically hinders the pyridine nitrogen from coordinating to the metal, maintaining catalyst activity throughout the reaction.[5]
Section 2: In-Depth Troubleshooting Guides
Scenario 1: Poor Chemoselectivity in Suzuki-Miyaura Coupling of a 2-Iodo-4-Chloro-Pyrrolopyridine
-
Problem: You are attempting to selectively couple an arylboronic acid at the C-2 position (C-I bond) but observe significant formation of the C-4 coupled product and/or the di-coupled product.
-
Underlying Logic: The C-I bond is significantly more reactive than the C-Cl bond. Poor selectivity indicates the reaction energy is high enough to overcome the activation barrier for C-Cl insertion. The goal is to find conditions that cleanly discriminate between the two sites.
Caption: Troubleshooting workflow for improving C-I vs. C-Cl selectivity.
-
Reduce Thermal Energy: Lower the reaction temperature significantly. Start a temperature screen from 60 °C to 80 °C. This is the most critical parameter for differentiating bond reactivities.[2]
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS every 30-60 minutes. As soon as the mono-iodide coupled product is maximized and before significant di-coupling begins, quench the reaction.
-
De-escalate Catalyst Reactivity: If selectivity is still poor, your catalyst may be too active. If you are using a highly active system with a bulky, electron-rich ligand (e.g., a Buchwald G3 precatalyst with XPhos), consider switching to a more "classic" and less reactive system like Pd(PPh₃)₄.[2]
-
Evaluate the Base: A very strong base can sometimes accelerate the reaction to the point of losing selectivity. If using a strong base like K₃PO₄, try a milder one such as Na₂CO₃ or K₂CO₃.[8]
Scenario 2: Competing Glaser Homocoupling in Sonogashira Reactions
-
Problem: You are attempting a Sonogashira coupling of a halogenated pyrrolopyridine with a terminal alkyne, but the primary product observed is the symmetrical di-alkyne resulting from homocoupling of your alkyne starting material.
-
Underlying Logic: Glaser homocoupling is an oxidative dimerization of terminal alkynes, a reaction notoriously promoted by the copper(I) co-catalyst (typically CuI) used in the standard Sonogashira protocol, especially in the presence of oxygen.[11]
Caption: Decision tree for minimizing alkyne homocoupling in Sonogashira reactions.
-
Ensure Strict Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[11] Solvents and the reaction mixture must be rigorously degassed. A simple argon bubble is often insufficient. Use a minimum of three freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (argon is preferred over nitrogen) throughout the reaction.
-
Verify Reagent Purity: Use high-purity, recently purchased CuI. The amine base (e.g., Et₃N, DIPEA) should be distilled before use, as aged amines can contain impurities that facilitate oxidation.
-
Implement Copper-Free Conditions: The most robust solution is to eliminate the primary cause of the side reaction. Numerous copper-free Sonogashira protocols have been developed.[11] These typically require a more specialized palladium/ligand system but are highly effective at preventing homocoupling.
-
Control Alkyne Concentration: If a copper-free protocol is not feasible, keeping the instantaneous concentration of the terminal alkyne low can favor the cross-coupling pathway. After setting up the reaction, add the alkyne slowly over several hours using a syringe pump.[11]
Section 3: Standardized Experimental Protocols
These protocols provide a validated starting point for optimization. Always perform reactions on a small scale first.
Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol is designed to test the effect of different ligands on the regioselectivity of a di-chloro-pyrrolopyridine.
-
Array Setup: In a glovebox, arrange an array of reaction vials, each with a stir bar. To each vial, add the di-chloro-pyrrolopyridine (1.0 eq, e.g., 0.1 mmol), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst/Ligand Addition: In separate stock solutions, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) with each ligand to be screened (e.g., PPh₃, XPhos, SPhos, IPr·HCl, 10 mol%) in the reaction solvent. Add the appropriate catalyst/ligand solution to each corresponding vial.
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block at the desired temperature (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Dilute each with a standard solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze the crude mixture by LC-MS and ¹H NMR to determine the conversion and ratio of regioisomers.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize Glaser homocoupling.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a stir bar, add the halogenated pyrrolopyridine (1.0 eq), Pd(PPh₃)₄ (5 mol%), and the amine base (e.g., distilled Et₃N, 3.0 eq).
-
Inert Atmosphere: Seal the flask, and perform three freeze-pump-thaw cycles to ensure a completely oxygen-free environment. Backfill with argon.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe. Add the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Section 4: Reference Data Tables
Table 1: Catalyst & Ligand Selection Guide for Pyrrolopyridine Coupling
| Catalyst System | Ligand Type | Typical Application / Selectivity Bias | Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | General purpose, good for C-I/C-Br selective couplings.[2] | May be less effective for difficult C-Cl couplings or with inhibiting substrates. |
| Pd(OAc)₂ + XPhos/SPhos | Bulky Dialkylbiaryl Phosphine | Excellent for C-Cl activation and Buchwald-Hartwig aminations.[5] Mitigates catalyst inhibition by pyridine N. | Highly active; may reduce selectivity between different halogens if conditions are not optimized. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Very robust for C-Cl activation. Can invert regioselectivity in some dihalo-systems.[3] | Often requires higher temperatures. The catalyst is air and moisture stable. |
| PdCl₂(dppf) | Ferrocene-based Diphosphine | Good for a range of couplings, including Suzuki and Buchwald-Hartwig.[5] | Bidentate nature can sometimes slow reductive elimination. |
Table 2: Solvent and Base Compatibility
| Reaction Type | Recommended Solvents | Recommended Bases | Comments |
| Suzuki-Miyaura | Dioxane/H₂O, Toluene, 2-MeTHF | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is strong and often effective but can promote side reactions.[8] Aqueous base is common. |
| Buchwald-Hartwig | Toluene, Dioxane, t-BuOH | NaOt-Bu, KOt-Bu, LHMDS | Strong, non-nucleophilic bases are required.[12] Reaction is highly sensitive to air and moisture. |
| Sonogashira | THF, DMF, Acetonitrile | Et₃N, DIPEA | Amine acts as both a base and a solvent. Must be high purity to avoid side reactions.[11] |
| Heck | DMF, NMP, Acetonitrile | Et₃N, K₂CO₃ | Choice of base can influence selectivity and dehalogenation pathways.[7] |
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Ligand Efficiency in 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Phenyl-1H-pyrrolo[2,3-b]pyridine inhibitors. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of optimizing ligand efficiency for this promising class of compounds. Our goal is to empower you with the knowledge to make informed decisions, overcome experimental hurdles, and accelerate your discovery programs.
Introduction: The Central Role of Ligand Efficiency
In the quest for novel therapeutics, potency is a critical attribute. However, achieving high potency by simply increasing molecular size and lipophilicity often leads to compounds with poor pharmacokinetic properties, a phenomenon sometimes referred to as "molecular obesity."[1] Ligand efficiency (LE) metrics provide a powerful framework to assess the quality of a compound by normalizing its potency for its size. By focusing on maximizing the binding energy per atom, researchers can identify and optimize compounds that are not only potent but also possess favorable drug-like properties.[2] This guide will focus on the practical application of these principles to the this compound scaffold, a versatile core found in numerous kinase inhibitors.[3][4][5]
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges you may encounter during the synthesis, purification, and biological evaluation of this compound inhibitors.
Synthetic Challenges
Question: I am experiencing low yields in the Suzuki-Miyaura cross-coupling reaction to install the 2-phenyl group on the 1H-pyrrolo[2,3-b]pyridine core. What are the common causes and how can I troubleshoot this?
Answer: The Suzuki-Miyaura coupling is a robust method for this transformation, but its success with the 7-azaindole core can be sensitive to several factors.[6][7] Here’s a systematic approach to troubleshooting:
-
Root Cause Analysis:
-
Catalyst and Ligand Incompatibility: The choice of palladium catalyst and phosphine ligand is critical for efficient coupling with electron-rich nitrogen-containing heterocycles.[6]
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: The polarity and composition of the solvent mixture are crucial for dissolving all reaction components and facilitating the catalytic cycle.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation.[6]
-
-
Step-by-Step Troubleshooting Protocol:
-
Verify Inert Atmosphere: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.
-
Screen Catalysts and Ligands: If using a standard catalyst like Pd(PPh₃)₄ yields poor results, consider more modern catalyst systems. Pre-catalysts such as XPhos Pd G2 or a combination of Pd₂(dba)₃ with bulky, electron-rich ligands like XPhos or SPhos have shown high efficacy for coupling with 7-azaindoles.[6]
-
Optimize the Base: While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, particularly with less reactive arylboronic acids.[6]
-
Adjust the Solvent System: A mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v) is a good starting point.[6] The presence of water is often essential for the efficacy of the reaction.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of your starting material. If the reaction stalls, a small addition of fresh catalyst may be beneficial.
-
-
Workflow Diagram:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Biological Evaluation Challenges
Question: My this compound inhibitor shows high potency in a biochemical kinase assay but has significantly lower activity in a cell-based assay. What are the likely reasons for this discrepancy?
Answer: This is a common challenge in drug discovery and often points to issues with the compound's physicochemical properties affecting its ability to reach the intracellular target.
-
Root Cause Analysis:
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to engage its intracellular kinase target.
-
Low Aqueous Solubility: Precipitation of the compound in the aqueous cell culture medium can lead to a much lower effective concentration than intended. This is often referred to as "DMSO shock" when diluting a DMSO stock solution.
-
Efflux by Transporters: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Kₘ of the kinase, whereas intracellular ATP levels are much higher (millimolar range). This can significantly reduce the apparent potency of ATP-competitive inhibitors.
-
-
Step-by-Step Troubleshooting Protocol:
-
Assess Physicochemical Properties:
-
Calculate cLogP and Polar Surface Area (TPSA): These in silico predictions can provide an initial assessment of the compound's likely permeability and solubility. Aim for a balanced cLogP (ideally < 3) and a TPSA between 40 and 90 Ų.[8]
-
Measure Aqueous Solubility: Experimentally determine the kinetic solubility of your compound in the final assay buffer.
-
-
Optimize Compound Formulation and Dosing:
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of <0.5% in your cell-based assays to minimize precipitation.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the assay medium.
-
-
Evaluate Cell Permeability:
-
PAMPA Assay: The Parallel Artificial Membrane Permeability Assay can provide a high-throughput assessment of a compound's passive permeability.
-
-
Consider Co-solvents or Formulation Strategies: If solubility remains an issue, explore the use of pharmaceutically acceptable co-solvents or formulation strategies like cyclodextrins for in vitro studies. For in vivo studies, more advanced formulation strategies may be required.[9][10]
-
Question: I am observing high variability and inconsistent results in my in vitro kinase assays with a series of this compound inhibitors. How can I improve the robustness of my assay?
Answer: Inconsistent kinase assay data can arise from several factors, ranging from reagent handling to the specific properties of your inhibitors.
-
Root Cause Analysis:
-
Reagent Instability: Kinases and ATP can be unstable, especially after multiple freeze-thaw cycles.
-
Pipetting Inaccuracies: Small volume additions, if not done carefully, can lead to significant concentration errors.
-
Assay Conditions: The concentration of ATP, enzyme, and substrate, as well as the incubation time, can all affect the results.
-
Compound-Specific Issues: Your inhibitors may be precipitating in the assay buffer or interfering with the detection method (e.g., fluorescence quenching).
-
-
Step-by-Step Troubleshooting Protocol:
-
Standardize Reagent Handling:
-
Aliquot kinase and ATP solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Always include a positive control (a known inhibitor for your target kinase) and a negative control (vehicle, typically DMSO) in every assay plate.
-
-
Refine Assay Protocol:
-
Use a master mix for all common reagents to minimize pipetting variability.
-
Ensure the ATP concentration is appropriate for your experimental goals. For determining the potency of ATP-competitive inhibitors, an ATP concentration close to the Kₘ of the kinase is recommended.
-
Confirm that the kinase reaction is in the linear range with respect to time and enzyme concentration.
-
-
Address Potential Compound Interference:
-
Visually inspect your assay plates for any signs of compound precipitation.
-
If using a fluorescence-based assay, run a control experiment without the kinase to check if your compounds interfere with the fluorescent signal.
-
-
Data Analysis:
-
Use a robust data analysis software to fit your dose-response curves and calculate IC₅₀ values.
-
Pay close attention to the quality of the curve fit (e.g., R² value) and the Hill slope.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of ligand efficiency for this compound inhibitors.
Question: What are the key ligand efficiency metrics I should be tracking, and what are the ideal values?
Answer: Several ligand efficiency metrics can guide your optimization efforts. The most common are:
-
Ligand Efficiency (LE): This metric normalizes the binding affinity (ΔG) for the number of heavy atoms (HA) in the molecule. A higher LE value is generally better. An LE of ≥ 0.3 is often considered a good starting point for hits.
-
Lipophilic Ligand Efficiency (LLE or LiPE): LLE relates potency (pIC₅₀ or pKᵢ) to lipophilicity (logP or logD). It is calculated as pIC₅₀ - logP. A higher LLE is desirable, with a value of ≥ 5 often targeted for lead compounds. This indicates that the compound's potency is not solely driven by increasing lipophilicity.[2]
Table 1: Key Ligand Efficiency Metrics and Their Interpretation
| Metric | Formula | Recommended Value | Interpretation |
| Ligand Efficiency (LE) | 1.37 * pIC₅₀ / HA | ≥ 0.3 | Measures the binding energy per heavy atom. |
| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - logP | ≥ 5 | Balances potency with lipophilicity. |
| Binding Efficiency Index (BEI) | pIC₅₀ / MW (kDa) | > 18 | Relates potency to molecular weight. |
| Size-Independent Ligand Efficiency (SILE) | pIC₅₀ / HA^0.7 | Target dependent | Aims to be less dependent on molecular size. |
Note: The recommended values are general guidelines and can be target-dependent.
Question: How can I use Structure-Activity Relationships (SAR) to improve the ligand efficiency of my this compound series?
Answer: A systematic exploration of the SAR is crucial for optimizing ligand efficiency. For the this compound scaffold, consider the following:
-
The 2-Phenyl Ring: Substitutions on this ring can significantly impact potency and selectivity. Small, electron-withdrawing or -donating groups can fine-tune interactions within the kinase hinge-binding region.
-
The Pyrrolo[2,3-b]pyridine Core: Modifications to the core itself, such as substitutions on the pyridine or pyrrole rings, can modulate the compound's physicochemical properties and its interaction with the target. For example, introducing a group at the 5-position that can form a hydrogen bond has been shown to improve activity against FGFR1.[11][12]
-
Other Positions: Depending on the target kinase, other positions on the scaffold can be explored to pick up additional interactions or to improve properties like solubility.
Case Study: Optimizing FGFR Inhibitors
A study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors provides an excellent example of optimizing ligand efficiency.[11][12]
-
Starting Point (Compound 1): A compound with a simple 1H-pyrrolo[2,3-b]pyridine core showed an IC₅₀ of 1900 nM against FGFR1 and a low ligand efficiency (LE = 0.13).
-
Initial Optimization (Compound 4a): Introduction of a trifluoromethyl group at the 5-position, designed to form a hydrogen bond with a nearby glycine residue, dramatically increased the potency to an IC₅₀ of 95 nM.
-
Further Optimization (Compound 4h): Modification of the phenyl ring with two methoxy groups led to a compound with an IC₅₀ of 7 nM against FGFR1. This optimization resulted in a significant improvement in ligand efficiency to 0.44.[11][12]
Table 2: Progressive Optimization of a this compound Series against FGFR1
| Compound | R¹ (5-position) | R² (Phenyl) | FGFR1 IC₅₀ (nM) | LE |
| 1 | H | 3-methoxy | 1900 | 0.13 |
| 4a | CF₃ | 3-methoxy | 95 | - |
| 4h | CF₃ | 3,5-dimethoxy | 7 | 0.44 |
Data adapted from a study on FGFR inhibitors.[11][12]
This case study demonstrates how rational, structure-based design can lead to significant improvements in both potency and ligand efficiency.
-
Workflow Diagram for Ligand Efficiency-Guided Optimization:
Caption: A workflow for optimizing ligand efficiency.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. ajol.info [ajol.info]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to V600E B-RAF Inhibitors: Evaluating Established Therapeutics Against the Potential of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
This guide provides an in-depth comparison of prominent V600E B-RAF inhibitors used in cancer research and therapy. We will delve into the mechanisms, preclinical efficacy, and experimental evaluation of first- and second-generation inhibitors, as well as next-generation "paradox breakers." A central focus will be to contrast these established agents with the therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine chemical scaffold, a core component of early B-RAF inhibitor development, to provide a comprehensive perspective for researchers in oncology and drug discovery.
The Central Role of B-RAF V600E in Cancer Pathogenesis
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes like cell growth, proliferation, and survival.[1][2] The pathway operates as a cascade, where extracellular signals are transduced through a series of protein kinases: RAS, RAF, MEK, and ERK.[2] Within the RAF kinase family, B-RAF is a critical member, and specific mutations in its gene can lead to constitutive, uncontrolled activation of the downstream pathway.
The most prevalent of these mutations is a single amino acid substitution at position 600, from a valine (V) to a glutamic acid (E), known as V600E.[3][4] This mutation is found in over 50% of melanomas and a significant percentage of other cancers, including colorectal and thyroid cancers.[2][3] The B-RAF V600E oncoprotein is constitutively active, driving relentless signaling through MEK and ERK, which promotes tumorigenesis and makes it a prime target for therapeutic intervention.[3][5]
MAPK/ERK Signaling Pathway and B-RAF Inhibition
The diagram below illustrates the canonical MAPK/ERK signaling cascade, highlighting the critical position of B-RAF and the point of intervention for targeted inhibitors.
Caption: The MAPK/ERK signaling cascade initiated by growth factors.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for B-RAF Inhibitors
While "2-Phenyl-1H-pyrrolo[2,3-b]pyridine" itself is not a widely documented V600E B-RAF inhibitor, its core structure, 1H-pyrrolo[2,3-b]pyridine , is of significant historical and chemical importance in this field. This scaffold serves as a "hinge-binding" motif, a common strategy in kinase inhibitor design where a specific chemical structure forms key hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.
The relevance of this scaffold is exemplified by PLX4720 , a potent and selective inhibitor of B-RAF V600E, which features the 1H-pyrrolo[2,3-b]pyridine core.[6][7] PLX4720 was a direct chemical precursor to Vemurafenib (PLX4032), one of the first FDA-approved B-RAF inhibitors.[4][7] Studies on compounds with this core demonstrated that it could be effectively modified to achieve high potency and selectivity against the mutated B-RAF kinase.[8] Therefore, while we cannot directly compare this compound, we can use the foundational properties of its scaffold as a conceptual baseline to understand the evolution and performance of clinically approved inhibitors.
A Comparative Analysis of V600E B-RAF Inhibitors
The landscape of B-RAF inhibitors has evolved significantly, from first-generation agents that validated the therapeutic target to newer compounds designed to overcome inherent limitations.
First-Generation Inhibitors: Vemurafenib and Dabrafenib
Vemurafenib (PLX4032/Zelboraf®) and Dabrafenib (GSK2118436/Tafinlar®) were revolutionary in the treatment of B-RAF V600E-mutant melanoma.[9][10] They are ATP-competitive inhibitors that selectively target the constitutively active conformation of the B-RAF V600E kinase, leading to potent inhibition of the MAPK pathway, cell cycle arrest, and apoptosis in cancer cells harboring the mutation.[9][10]
A critical characteristic of these inhibitors is the phenomenon of paradoxical MAPK pathway activation . In B-RAF wild-type cells, particularly those with upstream RAS mutations, these inhibitors can promote the dimerization of RAF kinases (e.g., C-RAF with B-RAF), leading to an unexpected activation of MEK/ERK signaling.[11][12] This is believed to contribute to certain side effects, such as the development of cutaneous squamous cell carcinomas.[11]
Second-Generation Inhibitor: Encorafenib
Encorafenib (LGX818/Braftovi®) is a more recent B-RAF inhibitor with distinct pharmacological properties. It exhibits a significantly longer dissociation half-life from the B-RAF V600E kinase compared to Vemurafenib and Dabrafenib.[13] This prolonged target engagement is thought to contribute to its potent activity. While still susceptible to causing paradoxical activation, its unique kinetic profile sets it apart from the first-generation agents.[14]
Next-Generation "Paradox Breaker": PLX8394
To address the limitations of earlier inhibitors, "paradox breakers" like PLX8394 were developed. These compounds are designed to inhibit oncogenic B-RAF V600E without inducing RAF dimerization, thereby avoiding paradoxical MAPK activation in wild-type B-RAF cells.[12][14][15] PLX8394 has been shown to selectively disrupt B-RAF-containing dimers while not affecting C-RAF homodimers, offering a more targeted inhibition profile that could translate to a better safety profile and efficacy against certain resistance mechanisms.[14][15]
Mechanism of Paradoxical Activation and its Evasion
The following diagram illustrates the differential effects of conventional B-RAF inhibitors versus "paradox breakers" on RAF dimerization and downstream signaling.
Caption: Contrasting mechanisms of conventional vs. paradox-breaking B-RAF inhibitors.
Quantitative Performance Comparison
The following tables summarize key preclinical data for these inhibitors, providing a quantitative basis for comparison.
Table 1: In Vitro Kinase Inhibition (IC₅₀ values)
| Inhibitor | Target: B-RAF V600E (nM) | Target: Wild-Type B-RAF (nM) | Target: C-RAF (nM) |
| PLX4720 (Vemurafenib Precursor) | 13[16] | 160[16] | 6.7-48[16] |
| Vemurafenib | 13-31[16] | 100-160[16] | 48[17] |
| Dabrafenib | 0.8[18] | 3.2[18] | 4.9[18] |
| Encorafenib | ~0.35[13] | - | ~0.30[13] |
| PLX8394 | Potent, comparable to first-gen[19] | - | - |
Note: IC₅₀ values can vary based on assay conditions. Data is compiled from multiple sources for reference.
Table 2: In Vitro Cellular Proliferation (gIC₅₀ / IC₅₀ values in B-RAF V600E cell lines)
| Inhibitor | Cell Line | gIC₅₀ / IC₅₀ (nM) |
| Vemurafenib | A375 (Melanoma) | 248.3[3] |
| M229 (Melanoma) | 500[20] | |
| Dabrafenib | A375P (Melanoma) | <200[18][21] |
| SK-MEL-28 (Melanoma) | <200[21] | |
| Encorafenib | COLO 201 (Colorectal) | ~100 (used in combination studies)[22] |
| PLX8394 | Multiple CRC lines | Stronger blockage than PLX4720[23] |
Experimental Methodologies for Inhibitor Evaluation
To ensure scientific integrity and reproducibility, the characterization of B-RAF inhibitors relies on a series of standardized experimental protocols. The causality behind these choices is to build a comprehensive profile of a compound, from its direct enzymatic interaction to its effect on cellular systems and in vivo models.
General Experimental Workflow
This diagram outlines a typical workflow for the preclinical evaluation of a novel B-RAF inhibitor.
Caption: A standard workflow for preclinical B-RAF inhibitor evaluation.
Protocol 1: In Vitro B-RAF V600E Kinase Assay (ADP-Glo™ Format)
This assay directly measures the enzymatic activity of recombinant B-RAF V600E and its inhibition by a test compound. It is a primary screen to determine a compound's potency (IC₅₀).
-
Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate (e.g., inactive MEK1). The amount of ADP is converted to a luminescent signal.[24][25]
-
Materials:
-
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. Prepare a master mix containing the MEK1 substrate and ATP in kinase buffer.[24]
-
Enzyme Addition: To the wells of the plate, add the diluted inhibitor followed by the diluted B-RAF V600E enzyme. Include "no enzyme" blank controls and "vehicle only" positive controls.[24]
-
Reaction Initiation: Add the Substrate/ATP master mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate for 40-60 minutes at 30°C.[24]
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24][25]
-
Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[24]
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the ADP produced and thus the kinase activity.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells. It is a crucial secondary screen to confirm that enzymatic inhibition translates to a cellular anti-cancer effect.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells by measuring the amount of ATP present, which is an indicator of metabolically active cells.[26][27][28]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Add serial dilutions of the test inhibitor to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (typically 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[18]
-
Assay Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[27]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[28]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated cells and plot the percent viability against inhibitor concentration to determine the growth inhibitory concentration 50 (gIC₅₀).
-
Protocol 3: Western Blotting for MAPK Pathway Inhibition
This protocol provides a direct readout of the inhibitor's effect on its intended signaling pathway within the cell.
-
Principle: Western blotting uses antibodies to detect specific proteins. By probing for the phosphorylated forms of MEK and ERK (p-MEK, p-ERK) and comparing them to total protein levels, one can directly visualize the inhibition of the MAPK cascade.[19][29]
-
Materials:
-
Treated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-MEK, anti-total MEK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a short duration (e.g., 1-2 hours) to observe direct pathway inhibition. Lyse the cells in ice-cold RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[29]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[29]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.[29]
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (e.g., β-actin) to ensure equal protein loading and to assess the specific decrease in phosphorylation.
-
Protocol 4: In Vivo Tumor Xenograft Study
This is the definitive preclinical step to evaluate an inhibitor's efficacy and tolerability in a living organism.
-
Principle: Human cancer cells (e.g., A375 melanoma) are implanted into immunocompromised mice.[30][31] Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time to assess anti-tumor activity.[17]
-
Materials:
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ cells) into the flank of each mouse.[22]
-
Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, inhibitor group). Administer the inhibitor according to the planned schedule (e.g., daily oral gavage).[22][32]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (Width² x Length)/2).
-
Tolerability Assessment: Monitor mouse body weight and general health throughout the study as a measure of drug toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via Western blot).
-
Analysis: Plot the mean tumor volume for each group over time to visualize the treatment effect. Calculate metrics such as Tumor Growth Inhibition (TGI).
-
Conclusion
The development of B-RAF inhibitors represents a landmark achievement in targeted cancer therapy. From the foundational discovery of the 1H-pyrrolo[2,3-b]pyridine scaffold's potential in molecules like PLX4720 to the clinical success of Vemurafenib, Dabrafenib, and Encorafenib, the field has continuously advanced. The emergence of next-generation "paradox breakers" like PLX8394 demonstrates a sophisticated, mechanism-based approach to drug design aimed at improving efficacy and safety. For researchers, a thorough understanding of the comparative performance, underlying mechanisms, and rigorous experimental validation of these inhibitors is paramount. This guide provides the foundational knowledge and detailed protocols necessary to confidently evaluate and compare existing and novel B-RAF inhibitors, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. oncotarget.com [oncotarget.com]
- 15. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 19. benchchem.com [benchchem.com]
- 20. BRAF inhibitor vemurafenib improves the antitumor activity of adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. helios.eie.gr [helios.eie.gr]
- 24. benchchem.com [benchchem.com]
- 25. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. scribd.com [scribd.com]
- 28. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 29. benchchem.com [benchchem.com]
- 30. An in vivo avian model of human melanoma to perform rapid and robust preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
- 32. mdpi.com [mdpi.com]
A Comparative Guide to the Potency of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a phenyl group at the 2-position of this scaffold gives rise to 2-Phenyl-1H-pyrrolo[2,3-b]pyridine, a class of derivatives that has garnered significant attention for its potential as potent inhibitors of various protein kinases and other important biological targets.[2][3][4][5][6][7][8][9][10] This guide provides a comparative analysis of the potency of these derivatives, delving into their structure-activity relationships (SAR) and providing standardized protocols for their evaluation.
The this compound Scaffold: A Versatile Core
The versatility of the this compound core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties. Key positions for modification include the pyrrole nitrogen (N1), the phenyl ring, and various positions on the pyrrolo[2,3-b]pyridine ring system itself. These modifications influence the compound's binding affinity and selectivity for its target protein.
Structure-Activity Relationship (SAR) Insights
The potency of this compound derivatives is intricately linked to the nature and position of substituents. Analysis of various studies reveals several key trends:
-
Substitutions on the Phenyl Ring: The electronic and steric properties of substituents on the 2-phenyl ring play a crucial role in determining potency. For instance, in a series of fibroblast growth factor receptor (FGFR) inhibitors, the replacement of a methoxy group with a chlorine atom at the 3-position of the phenyl ring led to decreased potency, suggesting the importance of hydrogen bonding capabilities in this region.[3] Conversely, the introduction of larger hydrophobic groups can enhance interactions within hydrophobic pockets of the target protein.[3]
-
Modifications of the Pyrrolo[2,3-b]pyridine Core: Alterations to the core structure can significantly impact activity. For example, in the development of phosphodiesterase 4B (PDE4B) inhibitors, moving from an imidazo[4,5-b]pyrazine scaffold to the 1H-pyrrolo[2,3-b]pyridine core resulted in a notable increase in potency.[7]
-
Linker and Side Chain Variations: The nature of the linker connecting the core to other functionalities is critical. In a study on c-Met inhibitors, derivatives with different linkers such as methylene, sulfur, or sulfoxide groups were synthesized and evaluated, with a cyclopropyl linker showing promising results.[6]
Comparative Potency of this compound Derivatives
The following table summarizes the in vitro potency of selected this compound derivatives against various biological targets. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
| Compound ID/Reference | Target | Assay Type | IC50 (nM) | Cell Line (for cellular assays) |
| Compound 42 [2] | Cdc7 Kinase | Enzymatic | 7 | - |
| Compound 4h [3][11] | FGFR1 | Enzymatic | 7 | - |
| Compound 4h [3][11] | FGFR2 | Enzymatic | 9 | - |
| Compound 4h [3][11] | FGFR3 | Enzymatic | 25 | - |
| Compound 9 [6] | c-Met Kinase | Enzymatic | 22.8 | - |
| Compound 16h [5] | MELK | Enzymatic | 32 | - |
| Compound 22 [8] | CDK8 | Enzymatic | 48.6 | - |
| Unnamed TNIK inhibitor[9] | TNIK | Enzymatic | < 1 | - |
| Compound 41 [10] | GSK-3β | Enzymatic | 0.22 | - |
| Compound 46 [10] | GSK-3β | Enzymatic | 0.26 | - |
| Compound 54 [10] | GSK-3β | Enzymatic | 0.24 | - |
Experimental Protocols for Potency Determination
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the potency of this compound derivatives.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.[12][13]
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a suitable kinase assay buffer. The composition will be specific to the kinase being tested but generally includes a buffering agent (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a surfactant (e.g., Brij-35).
-
Reconstitute the recombinant kinase, substrate (peptide or protein), and ATP to their desired stock concentrations.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Perform serial dilutions of the compound stock in the assay buffer to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
In a microplate (e.g., 96- or 384-well), add the kinase solution.
-
Add the serially diluted test compound to the wells.
-
Initiate the reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.[14]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity. This can be achieved through various methods, such as:
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[15]
-
Fluorescence-based assays: Utilizes fluorescently labeled substrates.
-
Radiolabeling assays: Employs [γ-32P]-ATP or [γ-33P]-ATP to measure the incorporation of radiolabeled phosphate into the substrate.[14]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[14]
-
Cell Viability/Antiproliferative Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.[16][17][18][19]
Workflow for MTT Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the cells for a specified period, typically 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[18]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The this compound scaffold represents a highly promising starting point for the development of potent inhibitors for a range of therapeutic targets. A thorough understanding of the structure-activity relationships and the application of robust, standardized in vitro assays are crucial for the successful identification and optimization of lead compounds. This guide provides a framework for researchers to compare the potency of these derivatives and to design and execute the necessary experiments to advance their drug discovery programs.
References
- 1. ajol.info [ajol.info]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Kinase Selectivity Profiling of Novel 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Compounds
The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, represents a privileged scaffold in medicinal chemistry, giving rise to potent inhibitors of various protein kinases.[1][2][3] Compounds bearing the 2-phenyl substitution on this scaffold have shown promise in targeting a range of kinases, from receptor tyrosine kinases like FGFR to cytosolic kinases such as TNIK and CDK8.[1][4][5] However, the clinical success and biological utility of any new kinase inhibitor hinge not just on its on-target potency but critically on its selectivity profile across the human kinome.[6][7] Unintended off-target activity can lead to toxicity or unexpected polypharmacology, which can be either detrimental or beneficial.[6] Therefore, a rigorous and systematic kinase selectivity profiling cascade is an indispensable component of the drug discovery process.
This guide provides a comprehensive framework for researchers and drug development professionals to assess the kinase selectivity of novel 2-Phenyl-1H-pyrrolo[2,3-b]pyridine compounds. We will delve into the strategic rationale behind experimental choices, present detailed protocols for key assays, and offer a template for comparative data analysis against established kinase inhibitors.
The Strategic Imperative: Why Kinase Selectivity Matters
The human genome encodes over 500 protein kinases, many of which share significant structural homology within the ATP-binding site.[8] This similarity presents a formidable challenge in designing truly selective inhibitors.[9] Kinase profiling serves several critical functions:
-
Target Validation: Confirming that the compound potently inhibits the intended kinase target.
-
Off-Target Liability Assessment: Identifying potential unintended targets that could lead to adverse effects.[10]
-
Polypharmacology Discovery: Uncovering opportunities where inhibiting multiple kinases could offer a therapeutic advantage, a common feature of successful cancer drugs like Sunitinib.[6]
-
Structure-Activity Relationship (SAR) Refinement: Guiding medicinal chemistry efforts to optimize selectivity and potency.[9][11]
Our profiling strategy is designed as a tiered approach, beginning with a broad, cost-effective screen to map the landscape of interactions, followed by more focused, quantitative assays to determine potency against identified hits.
Experimental Workflow: A Tiered Approach to Selectivity Profiling
The journey from a novel compound to a well-characterized inhibitor follows a logical progression. This workflow ensures that resources are used efficiently, generating a comprehensive data package for informed decision-making.
Caption: A tiered kinase selectivity profiling workflow.
Part 1: Tier 1 - Broad Kinome Screening
Objective: To obtain an initial, semi-quantitative overview of the compound's selectivity across a large, representative panel of the human kinome.
Rationale: A single-dose screen is a cost-effective method to quickly identify potential on- and off-targets.[12] A high concentration (e.g., 1 µM) is used to cast a wide net and capture even weaker interactions, which can then be prioritized for more rigorous follow-up.
Protocol: Single-Dose Kinase Profiling using ADP-Glo™ Assay
This protocol is adapted from commercially available luminescence-based kinase assay platforms, such as Promega's Kinase Selectivity Profiling Systems.[12] The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 100 µM stock solution of the test compound (e.g., "Compound X") and control inhibitors (e.g., Sunitinib) in 100% DMSO.
-
Reaction Setup: In a 384-well plate, combine the following in order:
-
5 µL of Kinase Reaction Buffer (containing buffer, DTT, and MgCl₂).
-
2.5 µL of test compound or control, diluted to a 4X final concentration in buffer (final assay concentration will be 1 µM compound, 1% DMSO).
-
2.5 µL of 4X Kinase/Substrate mix. Many commercial services provide pre-aliquoted kinases and their optimized substrates.[13][14]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Part 2: Tier 2 - IC₅₀ Potency Determination
Objective: To quantitatively determine the potency (IC₅₀ value) of the compound against the primary on-target kinase and any significant off-target hits identified in Tier 1.
Rationale: An IC₅₀ value provides a precise measure of a compound's inhibitory potency. Comparing the on-target IC₅₀ to off-target IC₅₀ values establishes a selectivity window, a critical parameter for predicting therapeutic index. Assays are typically run at the Kₘ value of ATP for each kinase to provide a standardized comparison of inhibitor potency.[14]
Comparative Data Analysis
To contextualize the performance of our novel agent, "Compound X," we compare its hypothetical IC₅₀ values against two well-known multi-kinase inhibitors, Sunitinib and Sorafenib , and a more selective inhibitor, Erlotinib . Assume the intended primary target for Compound X is FGFR1 , based on initial design and SAR.[4][15]
| Kinase Target | Compound X IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Sorafenib IC₅₀ (nM) | Erlotinib IC₅₀ (nM) |
| FGFR1 | 7 | 80 | 68 | >10,000 |
| VEGFR2 | 45 | 9 | 90 | 1,900 |
| PDGFRβ | 98 | 2 | 57 | >10,000 |
| c-KIT | 250 | 1 | - | >10,000 |
| BRAF | >1,000 | - | 22 | >10,000 |
| EGFR | 1,500 | >10,000 | >10,000 | 1 |
| CDK8 | 850 | - | - | >10,000 |
Data is hypothetical and for illustrative purposes. "-" indicates data not typically reported or of low relevance.
Interpretation: The data suggest that Compound X is a potent inhibitor of FGFR1 with a high degree of selectivity over EGFR. It shows moderate activity against other receptor tyrosine kinases like VEGFR2 and PDGFRβ, suggesting a potential anti-angiogenic profile similar to, but distinct from, Sunitinib and Sorafenib. The >100-fold selectivity against CDK8 and high selectivity against EGFR highlight a favorable profile compared to the broader activity of the multi-kinase inhibitors.
Part 3: Tier 3 - Cellular Target Engagement and Pathway Validation
Objective: To confirm that the compound engages its intended target in a cellular context and produces the desired downstream biological effect.
Rationale: Biochemical assays, while essential, do not fully replicate the cellular environment. Factors like cell permeability, intracellular ATP concentrations, and target protein complexes can significantly influence a compound's activity.[6] Cellular assays provide the crucial link between enzymatic potency and physiological function.
Protocol: Western Blot for Downstream Pathway Inhibition
This protocol assesses the inhibition of FGFR1 signaling in a relevant cancer cell line (e.g., MDA-MB-134, which harbors an FGFR1 amplification).
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 9. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. assayquant.com [assayquant.com]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Emergence of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine as a Promising Kinase Inhibitor Scaffold: A Comparative Guide for Therapeutic Lead Validation
Introduction: The relentless pursuit of novel therapeutic agents has spotlighted the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold as a privileged structure in medicinal chemistry. Its structural resemblance to purine has made it a fertile ground for the development of potent kinase inhibitors. This guide focuses on the validation of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine as a foundational lead compound. We will objectively compare its potential performance, based on data from closely related analogues, with established multi-kinase inhibitors, providing the necessary experimental frameworks for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
The Kinase Inhibitor Landscape: Where Does this compound Fit?
The 1H-pyrrolo[2,3-b]pyridine core is a versatile kinase hinge-binder, and derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFRs), MET proto-oncogene (c-Met), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] These kinases are critical nodes in signaling pathways that drive tumor proliferation, angiogenesis, and metastasis.[3][4][5] The 2-phenyl substitution provides a vector for further chemical modification to enhance potency and selectivity.
For the purpose of this guide, we will evaluate this compound as a multi-kinase inhibitor with a focus on its potential anti-angiogenic and anti-proliferative effects, comparing it to well-established, FDA-approved multi-kinase inhibitors: Sorafenib, Sunitinib, and Cabozantinib.
Comparative Analysis: Performance Against Established Alternatives
While specific kinase profiling data for the unsubstituted this compound is not extensively published, we can infer its potential from published data on its closely related, substituted derivatives. This approach allows for a foundational comparison and highlights the therapeutic potential of this scaffold.
Table 1: Comparative in vitro Kinase Inhibitory Activity (IC50, nM)
| Compound/Scaffold | VEGFR2 | c-Met | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| 1H-pyrrolo[2,3-b]pyridine Derivative (4h) | - | - | 7 | 9 | 25 | 712 |
| 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 9) | - | 22.8 | - | - | - | - |
| Sorafenib | 90 | - | - | - | - | - |
| Sunitinib | Potent Inhibitor | - | 0.83 µM | - | - | - |
| Cabozantinib | Potent Inhibitor | Potent Inhibitor | - | - | - | - |
Data for 1H-pyrrolo[2,3-b]pyridine derivatives are from representative published analogues to illustrate the scaffold's potential.[1][2] Data for established inhibitors are from various public sources.[2][3]
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound/Scaffold | MKN-45 (Gastric) | EBC-1 (Lung) | 4T1 (Breast) | HepG2 (Liver) |
| 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 9) | 0.329 | 0.479 | - | - |
| 1H-pyrrolo[2,3-b]pyridine Derivative (4h) | - | - | Potent Inhibitor | - |
| Sorafenib | - | - | - | Low to mid µM |
| Sunitinib | - | - | Active | Active |
| Cabozantinib | Active | Active | Active | Active |
Data for 1H-pyrrolo[2,3-b]pyridine derivatives are from representative published analogues.[1][2] Data for established inhibitors are from various public sources.
Signaling Pathways and Experimental Workflows
A thorough understanding of the targeted signaling pathways and the experimental workflows to validate inhibition is crucial.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6]
Caption: Simplified VEGFR2 signaling pathway and the proposed point of inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This workflow outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Detailed Experimental Protocols
To ensure scientific integrity, the following are detailed, step-by-step methodologies for key validation experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the ability of this compound to inhibit the activity of a target kinase (e.g., VEGFR2, FGFR1, c-Met). The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-kinase binding.
-
Initiate Reaction: Add 5 µL of the substrate/ATP mixture (at 2x final concentration) to each well to start the kinase reaction. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., a line with known dependency on VEGFR, FGFR, or c-Met signaling)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth).[5][7][8]
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in an immunocompromised mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cell line to a sufficient number. On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or a 1:1 mixture with Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound and the vehicle control to their respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Terminate the study when tumors in the control group reach a predetermined size or after a specified treatment duration.
-
Data Analysis: Compare the mean tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.[9][10][11]
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. While the specific biological profile of this compound requires further elucidation, the data from its analogues strongly suggest its potential as a multi-kinase inhibitor with therapeutic relevance in oncology. The comparative framework and detailed experimental protocols provided in this guide offer a robust roadmap for researchers to validate its potential as a therapeutic lead compound. Through systematic evaluation, this scaffold has the potential to yield next-generation targeted therapies.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 8. c-MET [abbviescience.com]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Docking Analysis of Pyrrolo[2,3-b]pyridine Inhibitors Targeting Janus Kinase 2 (JAK2)
A Senior Application Scientist's Guide to In Silico Evaluation
This guide provides a comprehensive framework for conducting comparative molecular docking studies of pyrrolo[2,3-b]pyridine-based inhibitors against Janus Kinase 2 (JAK2), a critical target in oncology and inflammatory diseases. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating computational protocol. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques for inhibitor design and optimization.
Introduction: The Convergence of a Privileged Scaffold and a Critical Target
The pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a variety of biological targets with high affinity. Its rigid, bicyclic nature and specific arrangement of hydrogen bond donors and acceptors make it particularly adept at targeting the ATP-binding site of kinases.
Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a central role in signal transduction for numerous cytokines and growth factors essential for hematopoiesis and immune response.[1] Dysregulation of the JAK2 signaling pathway, often through activating mutations like V617F, is a key driver in myeloproliferative neoplasms (MPNs).[1][2] Consequently, JAK2 has emerged as a high-value therapeutic target, with several inhibitors, such as Ruxolitinib, gaining regulatory approval.[3]
Computational methods, particularly molecular docking, are indispensable tools for accelerating the discovery of novel JAK2 inhibitors.[4][5] These techniques allow for the rapid assessment of large compound libraries, prediction of binding modes, and rationalization of structure-activity relationships (SAR) at the molecular level. This guide presents a comparative docking workflow to evaluate different pyrrolo[2,3-b]pyridine derivatives against JAK2, providing insights into their potential efficacy and selectivity.
The JAK/STAT Signaling Pathway: The Biological Context
Upon cytokine binding, cell surface receptors dimerize, bringing receptor-associated JAK2 proteins into close proximity.[6] This triggers a cascade of auto-phosphorylation and activation.[4] Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][6] STATs are subsequently phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription related to cell proliferation, differentiation, and survival.[4][6] Inhibitors targeting the ATP-binding pocket of JAK2 block this initial phosphorylation step, effectively shutting down the entire downstream pathway.
References
- 1. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 2. rcsb.org [rcsb.org]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]
- 5. Drug Repositioning via Graph Neural Networks: Identifying Novel JAK2 Inhibitors from FDA-Approved Drugs through Molecular Docking and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Pexidartinib and the 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition
For Immediate Release to the Scientific Community
In the landscape of targeted cancer therapy, the inhibition of key signaling pathways driven by protein kinases remains a cornerstone of drug development. Pexidartinib (TURALIO®), an FDA-approved tyrosine kinase inhibitor, has established its clinical utility in treating tenosynovial giant cell tumor (TGCT) by potently targeting the colony-stimulating factor 1 receptor (CSF1R). This guide provides a detailed comparison of the well-characterized activity of Pexidartinib with the broader therapeutic potential of the 2-Phenyl-1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry. While direct comparative data for a specific this compound analog against Pexidartinib's targets is not publicly available, this guide will explore the established profile of Pexidartinib and the diverse kinase inhibitory activities reported for derivatives of the pyrrolo[2,3-b]pyridine core, offering a comprehensive perspective for researchers in the field.
Pexidartinib: A Clinically Validated Multi-Kinase Inhibitor
Pexidartinib is a potent, orally bioavailable small molecule that functions as an ATP-competitive inhibitor of several critical receptor tyrosine kinases.[1][2] Its primary mechanism of action involves the inhibition of CSF1R, a key driver of macrophage differentiation and survival.[2] In TGCT, the overexpression of the CSF1 ligand leads to the recruitment and proliferation of CSF1R-expressing macrophages, which constitute a major component of the tumor mass.[3] By blocking CSF1R signaling, Pexidartinib effectively depletes these tumor-associated macrophages, leading to significant tumor regression and symptomatic improvement in patients.[3]
Beyond CSF1R, Pexidartinib also exhibits potent inhibitory activity against the proto-oncogene c-KIT and FMS-like tyrosine kinase 3 (FLT3).[1][4] Mutations in c-KIT are oncogenic drivers in various cancers, including gastrointestinal stromal tumors (GIST), while activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML).[4][5] This multi-targeted profile underscores the broader therapeutic potential of Pexidartinib beyond its current indication.
Biochemical Activity of Pexidartinib
The inhibitory potency of Pexidartinib against its primary targets has been well-characterized in biochemical assays, with reported half-maximal inhibitory concentrations (IC50) in the nanomolar range.
| Target Kinase | IC50 (nM) |
| c-KIT | 10[1] |
| CSF1R | 20[1] |
| FLT3 | 160[1] |
The this compound Scaffold: A Versatile Kinase Inhibitor Core
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its ability to serve as a bioisostere for indole and its prevalence in a variety of biologically active compounds.[6][7] The addition of a phenyl group at the 2-position creates the this compound structure, a foundation for a diverse range of kinase inhibitors.
While direct, publicly available data on the specific inhibitory activity of this compound against CSF1R, c-KIT, and FLT3 is lacking, numerous studies have demonstrated the potent and selective inhibitory activities of various substituted 1H-pyrrolo[2,3-b]pyridine derivatives against a wide array of other protein kinases. This highlights the versatility of this scaffold in the design of targeted therapies.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been reported as inhibitors of:
-
Fibroblast Growth Factor Receptors (FGFRs) [8]
-
Glycogen Synthase Kinase-3β (GSK-3β)
-
Ataxia Telangiectasia Mutated (ATM) kinase
-
TRAF2- and NCK-interacting kinase (TNIK) [9]
-
Cyclin-Dependent Kinase 8 (CDK8) [10]
-
Cell division cycle 7 (Cdc7) kinase [11]
-
V600E-mutant B-RAF [12]
One study on the synthesis and structure-activity relationships of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides identified potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), demonstrating the scaffold's utility beyond kinase inhibition.[13] Another study exploring 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines noted weak CSF1R inhibitory activity, suggesting that while the core scaffold can be directed towards this target, specific substitution patterns are crucial for potent inhibition.
The diverse range of targets for which potent inhibitors have been developed based on the 1H-pyrrolo[2,3-b]pyridine scaffold underscores its importance as a "privileged structure" in kinase inhibitor design. The specific substitution at the 2-position, such as with a phenyl group, and further modifications on both the phenyl and pyrrolopyridine rings, can be systematically explored to optimize potency and selectivity against desired kinase targets.
Experimental Methodologies for Comparative Evaluation
To directly compare the activity of a novel this compound derivative with Pexidartinib, a series of standardized biochemical and cellular assays would be required. The following protocols outline the fundamental experiments necessary for such a comparison.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14][15][16]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest (e.g., recombinant human CSF1R, c-KIT, or FLT3), the appropriate substrate, and ATP in a kinase assay buffer.
-
Add serial dilutions of the test compounds (Pexidartinib and the this compound derivative) or vehicle control to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).[15]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a pexidartinib bioisostere inhibiting CSF1 production and CSF1R kinase activity in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Phos-Tag in Western Blotting Analysis to Evaluate Protein Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.kr]
A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
Introduction: The Privileged Scaffold and the Inevitable Challenge of Selectivity
The 2-phenyl-1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, represents a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its inherent ability to form critical hydrogen bonds within the ATP-binding pocket of kinases has rendered it a "privileged scaffold," leading to the development of potent inhibitors against a range of therapeutically relevant kinases, including Fibroblast Growth Factor Receptors (FGFRs), TRAF2- and NCK-interacting kinase (TNIK), and Salt-Inducible Kinase 2 (SIK2).[1][2] However, the very feature that makes this scaffold so effective—its interaction with the highly conserved ATP binding site—also presents its greatest challenge: off-target activity.
Off-target effects, the unintended interactions of a drug with proteins other than its primary target, are a primary cause of clinical toxicity and can lead to misleading interpretations of biological research.[3] For kinase inhibitors, which must distinguish between over 500 structurally similar proteins, achieving absolute selectivity is a formidable task. Therefore, a rigorous and multi-faceted approach to evaluating off-target effects is not merely a supplementary step but a core component of the drug discovery and validation process.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the off-target profile of kinase inhibitors derived from the this compound scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and compare the performance of a representative compound against other well-characterized kinase inhibitors.
The Rationale for a Multi-Pronged Off-Targeting Strategy
No single method can fully capture the complex landscape of a compound's interactions within the cellular environment. A robust off-target evaluation relies on a tiered, integrated approach that combines predictive methods with direct biochemical and cellular assays. This strategy allows for early identification of potential liabilities and provides a deeper, more physiologically relevant understanding of a compound's true mechanism of action.
Figure 1. A tiered workflow for comprehensive off-target effect evaluation.
Part 1: In Vitro Biochemical Profiling - A Kinome-Wide View
The most direct way to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. This provides a quantitative measure of a compound's inhibitory activity against its intended target versus hundreds of other kinases under controlled, cell-free conditions.
Methodology: Broad-Panel Kinase Profiling
Kinase profiling services, such as Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot, have become the industry standard.[4] These platforms typically utilize radiometric or fluorescence-based assays to measure the ability of a compound to inhibit the activity of a large number of kinases.
Experimental Protocol: Single-Dose Kinase Profiling
-
Compound Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in 100% DMSO). For an initial screen, a final assay concentration of 1 µM is standard.
-
Assay Execution (by CRO): The compound is incubated with a panel of individual kinases, a suitable substrate, and ATP (often at or near its Km concentration to provide a sensitive measure of competitive inhibition).
-
Data Acquisition: The amount of substrate phosphorylation is measured. Results are typically reported as "Percent Inhibition" relative to a vehicle (DMSO) control.
-
Data Analysis: Kinases showing significant inhibition (e.g., >70-80%) are flagged as potential off-targets. This initial screen provides a broad overview of the compound's selectivity. For promising candidates, a follow-up dose-response analysis is performed to determine the IC50 values for these "hits."[5]
Interpreting the Data: Selectivity Scores
To quantify selectivity, various metrics can be used. A simple yet effective method is the Selectivity Score (S-score) , which categorizes kinases based on the compound's potency against them. For example, S(10) represents the number of off-targets inhibited by more than 90% at a 1 µM concentration. A lower S-score indicates higher selectivity.
Part 2: Cellular Target Engagement - Confirming Intracellular Interactions
While biochemical assays are essential, they do not account for cell permeability, efflux pumps, or the true intracellular concentration of a compound. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures a compound's engagement with its target protein within the complex milieu of an intact cell.[6]
The principle of CETSA is based on ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[6]
Figure 2. The principle of the Cellular Thermal Shift Assay (CETSA).
Methodology: Isothermal Dose-Response CETSA
This CETSA format is particularly useful for quantifying target engagement in a dose-dependent manner.
Experimental Protocol: Isothermal Dose-Response CETSA
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and allow them to adhere. Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 1 hour). Include a vehicle (DMSO) control.
-
Heating Step: Determine the optimal melting temperature (Tm) for the target protein in your cell line through a preliminary thermal profile experiment. Heat the treated cell suspensions at this specific temperature for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein remaining in the soluble fraction using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. The resulting sigmoidal curve allows for the determination of an EC50 value, representing the concentration at which 50% of the target protein is stabilized.
Part 3: Comparative Analysis - Benchmarking Against Alternatives
To put the off-target profile of a this compound-based inhibitor into context, it is crucial to compare it with other well-known inhibitors. For this guide, we will compare a hypothetical TNIK inhibitor based on our core scaffold, "Pyrrolo-TNIKi-1" , with two clinically relevant compounds known for their distinct off-target profiles: Pexidartinib and Vemurafenib .
-
Pexidartinib: A CSF1R inhibitor that also potently inhibits c-KIT, leading to observable side effects like hair depigmentation.[7] Its development highlights the clinical consequences of specific, potent off-target activity.
-
Vemurafenib: A BRAF(V600E) inhibitor known for causing paradoxical activation of the MAPK pathway in BRAF wild-type cells, leading to secondary malignancies like cutaneous squamous cell carcinoma.[8][9] This exemplifies how off-target effects can fundamentally alter signaling pathways.
Signaling Pathway Context: TNIK and FGFR
Understanding the primary target's signaling pathway is essential for interpreting both on- and off-target effects. TNIK is a key regulator in the Wnt signaling pathway, which is crucial for cell proliferation.[10][11][12] Many 1H-pyrrolo[2,3-b]pyridine derivatives also target FGFRs, which activate downstream pathways like RAS-MAPK and PI3K-AKT to control cell growth and survival.[6][13][14][15]
Figure 3. Simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Data Summary Table
The following table summarizes hypothetical and literature-derived data for our comparative compounds.
| Parameter | Pyrrolo-TNIKi-1 (Hypothetical) | Pexidartinib | Vemurafenib |
| Primary Target | TNIK | CSF1R | BRAF(V600E) |
| Primary Target IC50 | 2 nM | 10 nM | 31 nM |
| Key Off-Targets (>80% Inhb. @ 1µM) | FLT3, PDGFRα | c-KIT, FLT3 | SRC family kinases, ZAK |
| Selectivity Score (S(10) @ 1µM) | 3 | 2 | >15 |
| CETSA EC50 (On-Target) | 50 nM | 85 nM | 200 nM |
| Known Off-Target Phenotype | Potential for myelosuppression (FLT3) | Hair depigmentation (c-KIT), Hepatotoxicity[16][17][18][19] | Paradoxical MAPK activation, cSCC[8][9] |
Conclusion: Towards Safer, More Effective Therapeutics
The this compound scaffold is a powerful tool in the medicinal chemist's arsenal. However, its privileged status necessitates a deep and unwavering commitment to characterizing the off-target effects of the inhibitors derived from it. By employing an integrated strategy that combines broad-panel biochemical screening with cellular target engagement assays like CETSA, researchers can build a comprehensive and physiologically relevant profile of their compounds.
This self-validating system, where biochemical "hits" are confirmed in a cellular context, provides the trustworthiness required for advancing a compound through the drug discovery pipeline. Comparing these profiles against well-understood drugs like Pexidartinib and Vemurafenib offers crucial context, helping to predict potential clinical toxicities and enabling the rational design of more selective and, ultimately, safer therapeutics. The goal is not simply to find an active compound, but to thoroughly understand its complete biological signature.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 7. dovepress.com [dovepress.com]
- 8. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 11. TNIK - Wikipedia [en.wikipedia.org]
- 12. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 14. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 15. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Pexidartinib and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adverse events of pexidartinib for the treatment of TGCT: a real-world disproportionality analysis using FDA Adverse Event Reporting System database - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
A Head-to-Head Comparison of Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of privileged structures, pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[2,3-d]pyrimidine (7-deazapurine) have emerged as particularly fruitful frameworks, especially in the realm of kinase inhibition. Their structural resemblance to the endogenous purine core of ATP allows them to effectively compete for the kinase hinge-binding region. This guide provides a comprehensive, head-to-head comparison of these two scaffolds, delving into their structural nuances, physicochemical properties, synthetic accessibility, and their proven performance in developing potent and selective inhibitors.
At a Glance: Key Structural and Physicochemical Distinctions
The seemingly subtle difference between a pyridine and a pyrimidine ring fused to a pyrrole core gives rise to significant variations in the electronic and steric properties of the resulting bicyclic systems. These differences can be strategically exploited by medicinal chemists to fine-tune the pharmacological profile of a drug candidate.
| Property | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) | Rationale and Implication in Drug Design |
| Hydrogen Bonding | Typically forms a single hydrogen bond with the kinase hinge region via the pyrrolic N-H. | Forms a crucial bidentate hydrogen bond with the kinase hinge region, with the pyrrolic N-H acting as a donor and the N7 atom of the pyrimidine ring acting as an acceptor.[1][2] | The bidentate interaction of the pyrrolo[2,3-d]pyrimidine scaffold often leads to higher binding affinity and potency. However, the single hydrogen bond of the pyrrolo[2,3-b]pyridine can offer opportunities for exploring other interactions within the ATP binding pocket. |
| Aqueous Solubility | Generally exhibits improved aqueous solubility compared to the parent indole scaffold.[3] | Also demonstrates enhanced aqueous solubility over purine, contributing to better drug-like properties. | The presence of additional nitrogen atoms in both scaffolds enhances their polarity and potential for hydrogen bonding with water, which is advantageous for pharmacokinetic properties. |
| pKa | The pyridine-like nitrogen has a pKa of approximately 4.5-5.5, while the pyrrole-like nitrogen has a pKa of around 16-17. | The pyrimidine ring nitrogens have pKa values generally lower than pyridine, influencing the overall basicity of the scaffold. | The basicity of the scaffold can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target interactions. |
| Metabolic Stability | The electron-rich pyrrole ring can be susceptible to oxidative metabolism.[4] | The pyrimidine ring can also be a site of metabolism. Strategic substitution is often required to block metabolic hotspots. | Understanding the metabolic liabilities of each scaffold is crucial for designing long-acting and safe drug candidates. |
The Kinase Inhibition Landscape: A Tale of Two Scaffolds
Both pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds have been successfully employed in the development of numerous kinase inhibitors, some of which have reached clinical use. Their utility spans a wide range of kinase families, underscoring their versatility.
Pyrrolo[2,3-d]pyrimidine: The Power of Bidentate Hinge Binding
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of many approved and clinical-stage kinase inhibitors. Its ability to form a strong bidentate hydrogen bond with the kinase hinge region provides a robust anchor for achieving high potency.
Key Kinase Targets for Pyrrolo[2,3-d]pyrimidine-Based Inhibitors:
-
Janus Kinases (JAKs): This scaffold is prominent in JAK inhibitors. For instance, Tofacitinib (a JAK1/JAK3 inhibitor) and Ruxolitinib (a JAK1/JAK2 inhibitor) are both based on the pyrrolo[2,3-d]pyrimidine core and are approved for the treatment of rheumatoid arthritis and myelofibrosis, respectively. The selectivity among JAK family members can be modulated by substitutions on the core scaffold.[2][5]
-
Epidermal Growth Factor Receptor (EGFR): Several series of pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC).[6]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): This scaffold has been explored for developing selective CSF1R inhibitors for applications in oncology and inflammatory diseases.[7][8]
-
RET Kinase: Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of RET kinase, which is implicated in certain types of thyroid and lung cancers.[5][9][10]
-
Multi-Kinase Inhibition: The versatility of this scaffold has been leveraged to design multi-targeted kinase inhibitors, for example, targeting EGFR, Her2, VEGFR2, and CDK2 simultaneously.[11][12]
Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative
The following is a representative, multi-step synthesis of a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, a class of compounds investigated as multi-targeted kinase inhibitors.[11]
Caption: Synthetic workflow for a pyrrolo[2,3-d]pyrimidine derivative.
Methodology:
-
Step 1: Synthesis of Ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate: A mixture of 6-chloro-7-deazapurine and benzocaine is refluxed in absolute ethanol overnight. The resulting precipitate is filtered, washed, and dried to yield the ester intermediate.
-
Step 2: Synthesis of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide: The ester from Step 1 is refluxed with hydrazine hydrate. Upon cooling, the product crystallizes, is filtered, and washed to give the hydrazide.
-
Step 3: Synthesis of the Final Benzylidenebenzohydrazide Derivatives: The hydrazide from Step 2 is dissolved in ethanol, and a catalytic amount of glacial acetic acid is added, followed by the respective substituted benzaldehyde. The mixture is refluxed, and the resulting solid is filtered and purified.
Pyrrolo[2,3-b]pyridine: Leveraging a Versatile Hinge-Binding Motif
The pyrrolo[2,3-b]pyridine scaffold, while typically forming a single hydrogen bond with the kinase hinge, offers significant versatility for achieving potency and selectivity. The additional space in the ATP-binding pocket can be explored with various substituents to engage with other key residues.
Key Kinase Targets for Pyrrolo[2,3-b]pyridine-Based Inhibitors:
-
BRAF Kinase: Several potent inhibitors of the V600E mutant of BRAF, a key driver in melanoma and other cancers, are based on the pyrrolo[2,3-b]pyridine scaffold.[13]
-
CDK8: A novel and selective CDK8 inhibitor with a pyrrolo[2,3-b]pyridine core has been identified as a potential treatment for psoriasis.[14]
-
CSF1R: This scaffold is also utilized in the design of CSF1R inhibitors, with Pexidartinib , an approved drug for tenosynovial giant cell tumor, featuring this core.
-
Multi-Kinase Inhibition: Similar to its pyrimidine counterpart, the pyrrolo[2,3-b]pyridine scaffold has been employed to develop multi-kinase inhibitors targeting enzymes like EGFR and VEGFR-2.[12]
Experimental Protocol: Synthesis of a Pyrrolo[2,3-b]pyridine Derivative
A common and effective strategy for the synthesis of substituted pyrrolo[2,3-b]pyridines involves a sequence of cross-coupling reactions. The following protocol outlines the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.[15]
Caption: Synthetic workflow for a pyrrolo[2,3-b]pyridine derivative.
Methodology:
-
Step 1: Suzuki-Miyaura Cross-Coupling: A mixture of the 2-iodo-4-chloropyrrolopyridine intermediate, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd₂(dba)₃), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water) is heated. After completion, the product is isolated and purified.
-
Step 2: Buchwald-Hartwig Amination: The 2-aryl-4-chloropyrrolopyridine from Step 1 is reacted with the desired amine in the presence of a palladium catalyst, a suitable ligand (e.g., BINAP), and a base in an appropriate solvent. The final product is then isolated and purified.
Synthetic Accessibility: A Comparative Overview
Both scaffolds are readily accessible through various synthetic routes, often starting from commercially available materials.
-
Pyrrolo[2,3-d]pyrimidine: The synthesis often commences from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a versatile building block for introducing substituents at the 4-position via nucleophilic aromatic substitution.[5] Further functionalization at other positions can be achieved through protection-deprotection strategies and cross-coupling reactions like the Suzuki-Miyaura coupling.[5] One-pot, multi-component reactions have also been developed for the efficient synthesis of polysubstituted pyrrolo[2,3-d]pyrimidines.[16]
-
Pyrrolo[2,3-b]pyridine: The synthesis of this scaffold can also be achieved through multi-step sequences involving cyclization and subsequent functionalization. Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are pivotal in elaborating the core structure.[15] The regioselectivity of these reactions can be controlled by the appropriate choice of starting materials and reaction conditions.
Conclusion: Choosing the Right Scaffold for the Job
The choice between the pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug discovery program.
Caption: Decision-making flowchart for scaffold selection.
-
Opt for Pyrrolo[2,3-d]pyrimidine when:
-
The primary goal is to achieve high potency through strong, bidentate hinge-binding interactions.
-
The target kinase has a well-defined adenine-binding pocket that can accommodate this interaction.
-
Leveraging the established success of this scaffold in numerous approved drugs is a strategic advantage.
-
-
Consider Pyrrolo[2,3-b]pyridine when:
-
Fine-tuning selectivity is a major objective, and exploring interactions beyond the canonical hinge-binding is desired.
-
Modulating physicochemical properties through more subtle changes in the heterocyclic core is necessary.
-
Exploring novel intellectual property space is a priority.
-
Ultimately, both the pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their distinct properties, coupled with structure-based drug design, will continue to fuel the discovery of innovative and life-saving therapeutics.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 8. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitarget selectivity and tolerability of novel pyrrolo[2,3-d]pyrimidine RET inhibitors - OAK Open Access Archive [oak.novartis.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 16. ajol.info [ajol.info]
A Researcher's Guide to Assessing the Anti-proliferative Activity of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Analogs
The 2-Phenyl-1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, represents a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to adenine, a key component of ATP, makes it an ideal framework for designing potent kinase inhibitors.[1] This guide provides a comprehensive overview for researchers and drug development professionals on how to systematically assess and compare the anti-proliferative activity of novel analogs based on this scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the potential mechanisms of action, empowering you to generate robust and reproducible data.
The Rationale: Why Focus on 2-Phenyl-1H-pyrrolo[2,3-b]pyridines?
The 1H-pyrrolo[2,3-b]pyridine core has been successfully exploited to develop inhibitors for a range of kinases implicated in cancer cell proliferation, including but not limited to c-Met, Fibroblast Growth Factor Receptor (FGFR), Src, and Cell Division Cycle 7 (Cdc7) kinase.[2][3][4][5] The phenyl group at the 2-position offers a versatile point for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. By systematically synthesizing and evaluating analogs with diverse substitutions on this phenyl ring and other positions of the core scaffold, researchers can elucidate critical structure-activity relationships (SAR) to guide the development of next-generation anti-cancer therapeutics.[2][6]
Experimental Design: A Multi-faceted Approach to Assessing Anti-proliferative Activity
A robust assessment of anti-proliferative activity requires a multi-pronged approach, moving from broad cytotoxicity screening to more nuanced mechanistic studies. The choice of assays and cell lines is paramount and should be driven by the specific kinase targets of interest and the desired therapeutic application.
Workflow for Assessing Anti-proliferative Activity
Caption: A generalized workflow for the comprehensive evaluation of the anti-proliferative activity of novel compounds.
Comparative Analysis of Analog Performance
The primary goal of synthesizing a library of analogs is to identify compounds with superior potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. Below is a hypothetical table summarizing the anti-proliferative activity of a series of this compound analogs against various cancer cell lines.
| Compound ID | R1-substitution | A549 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
| Lead-01 | H | 9.84 | >10 | >10 |
| Analog-A | 4-F | 5.21 | 7.83 | 8.12 |
| Analog-B | 4-Cl | 2.15 | 3.45 | 4.56 |
| Analog-C | 4-CF3 | 0.12 | 0.25 | 0.31 |
| Analog-D | 3,4-diCl | 0.08 | 0.15 | 0.19 |
Note: The data presented in this table is illustrative and intended for comparative purposes only. Actual experimental results may vary.
From this hypothetical data, a clear SAR emerges: the introduction of electron-withdrawing groups at the para-position of the phenyl ring enhances anti-proliferative activity, with the trifluoromethyl group (Analog-C) and di-chloro substitution (Analog-D) showing the most significant improvement over the unsubstituted lead compound.[7][8]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of your findings, it is crucial to follow standardized and well-validated protocols.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase culture.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analog. Include vehicle control (medium with the same concentration of the solvent) and no-treatment control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT solution only) from all other wells.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[9]
-
Colony Formation Assay
The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo sustained proliferation and form a colony.[11] This long-term assay provides insights into the cytostatic versus cytotoxic effects of a compound.
Principle: This assay measures the ability of a single cell to grow into a visible colony of at least 50 cells. It is a key indicator of a cell's long-term survival and reproductive viability following treatment.[12]
Detailed Protocol:
-
Cell Preparation and Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Determine the optimal number of cells to seed, which can vary depending on the cell line's plating efficiency.
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound analog for a specified duration (e.g., 24 hours).
-
-
Incubation:
-
Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.[13]
-
-
Fixing and Staining:
-
Colony Counting:
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Unraveling the Mechanism of Action
Identifying the molecular mechanism by which these analogs exert their anti-proliferative effects is a critical step in drug development.
Proposed Signaling Pathway
Many this compound analogs function as ATP-competitive kinase inhibitors. A common mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as c-Met or FGFR, or non-receptor tyrosine kinases like Src. This inhibition blocks downstream signaling cascades that are crucial for cell proliferation, survival, and migration.
Caption: A simplified signaling pathway illustrating the potential mechanism of action of this compound analogs as RTK inhibitors.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] This can reveal whether a compound induces cell cycle arrest at a specific checkpoint.
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and thus will have twice the fluorescence intensity.[15][16]
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the analog for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
-
Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.
-
Apoptosis Assays
To determine if the observed anti-proliferative activity is due to the induction of programmed cell death (apoptosis), several assays can be employed.[18][19]
Principle: Apoptosis is characterized by a series of biochemical events, including the activation of caspases and the externalization of phosphatidylserine on the cell membrane.[20] Assays like Annexin V/PI staining can distinguish between viable, apoptotic, and necrotic cells.[21][22]
Conclusion
The systematic evaluation of this compound analogs requires a logical and multi-faceted experimental approach. By combining initial high-throughput screening assays with more detailed mechanistic studies, researchers can effectively identify promising lead compounds and elucidate their mechanisms of action. This guide provides a foundational framework to support these endeavors, emphasizing the importance of robust experimental design and data interpretation in the quest for novel anti-cancer therapeutics.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 12. ossila.com [ossila.com]
- 13. m.youtube.com [m.youtube.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. nanocellect.com [nanocellect.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. tandfonline.com [tandfonline.com]
- 19. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 22. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Results for 2-Phenyl-1H-pyrrolo[2,3-b]pyridine and its Analogs
In the landscape of modern drug discovery, particularly within oncology, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure. Its derivatives are at the forefront of research into potent kinase inhibitors, targeting critical signaling pathways implicated in cancer progression.[1][2] A prime example of this scaffold is 2-Phenyl-1H-pyrrolo[2,3-b]pyridine, which represents a fundamental structure for further chemical elaboration. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical process of cross-validating in vitro findings with in vivo efficacy for this important class of compounds. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the data to bridge the translational gap between the lab bench and preclinical models.
The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a versatile heterocyclic motif. Its structure is adept at forming key hydrogen bonds within the ATP-binding pocket of various kinases, making it an excellent starting point for the design of targeted inhibitors.[1] Research has demonstrated the efficacy of its derivatives against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Ataxia-Telangiectasia Mutated (ATM) kinase.[1][3][4][5] The overarching goal of developing these compounds is to translate potent enzymatic and cellular inhibition observed in vitro into tangible anti-tumor activity in vivo. This guide will illuminate the path to achieving that goal.
In Vitro Evaluation: Establishing a Baseline of Activity
The initial assessment of any new chemical entity, such as a derivative of this compound, begins with a battery of in vitro assays. These experiments are designed to determine the compound's potency, selectivity, and cellular effects in a controlled environment.
Key In Vitro Assays:
-
Kinase Inhibition Assays: These are cell-free assays that directly measure the ability of a compound to inhibit the activity of a specific kinase. The output is typically an IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[6] A variety of formats are available, including radiometric and fluorescence-based methods.[7]
-
Cell Proliferation/Viability Assays: These cell-based assays assess the compound's ability to inhibit the growth of cancer cell lines. Common examples include MTT and CellTiter-Glo® assays. The results are usually reported as GI50 (concentration for 50% growth inhibition) or IC50 values.
-
Apoptosis Assays: These assays determine if the compound induces programmed cell death in cancer cells. Techniques like flow cytometry with Annexin V/PI staining are commonly employed.
-
Cell Migration and Invasion Assays: For cancers with high metastatic potential, these assays (e.g., Transwell assays) are crucial to evaluate if the compound can inhibit the cancer cells' ability to move and invade surrounding tissues.[8][9][10]
Representative In Vitro Data for 1H-pyrrolo[2,3-b]pyridine Derivatives:
| Compound ID | Target Kinase | Kinase IC50 (nM) | Cell Line | Cellular Proliferation IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | Not explicitly stated, but inhibited proliferation | [1][8][9][10] |
| 22 | CDK8 | 48.6 | HCT116 (Colorectal Cancer) | Not explicitly stated, but inhibited tumor growth | [3] |
| 25a | ATM | >700-fold selectivity | HCT116, SW620 (Colorectal Cancer) | Not explicitly stated, but showed synergistic antitumor efficacy | [4][5] |
| 11h | PDE4B | 110 | Macrophages | Inhibited TNF-α release | [11] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a target kinase.
1. Reagents and Materials:
- Recombinant human kinase
- Kinase-specific substrate
- ATP (Adenosine triphosphate)
- Test compound (dissolved in DMSO)
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- Microplate reader
2. Procedure:
- Prepare a serial dilution of the test compound in DMSO.
- In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Read the signal on a microplate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Evaluation: Assessing Efficacy in a Living System
Positive in vitro results are a prerequisite, but the true test of a potential therapeutic agent lies in its in vivo efficacy. For oncology-focused 1H-pyrrolo[2,3-b]pyridine derivatives, this typically involves studies in animal models of cancer.
Key In Vivo Models and Endpoints:
-
Xenograft Models: These are the workhorse models in preclinical oncology research. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is evaluated.
-
Pharmacokinetics (PK): These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model. Key parameters include bioavailability and half-life.[7]
-
Pharmacodynamics (PD): These studies measure the effect of the compound on its target in the tumor tissue. This can involve analyzing protein phosphorylation levels or other biomarkers.[7]
-
Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint in xenograft studies, measuring the percentage by which the compound inhibits tumor growth compared to a vehicle control.
Representative In Vivo Data for 1H-pyrrolo[2,3-b]pyridine Derivatives:
| Compound ID | Animal Model | Dosing Regimen | Key In Vivo Outcome | Reference |
| 22 | HCT116 xenograft | Not specified | Significantly inhibited tumor growth | [3] |
| 25a | HCT116 and SW620 xenografts | In combination with irinotecan | Synergistic antitumor efficacy (TGI of 79.3% and 95.4%) | [4][5] |
Experimental Protocol: In Vivo Xenograft Study (Generic)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound derivative in a mouse xenograft model.
1. Cell Culture and Animal Implantation:
- Culture the desired human cancer cell line in vitro.
- Implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Treatment and Monitoring:
- Randomize the mice into treatment and vehicle control groups.
- Administer the test compound at a predetermined dose and schedule (e.g., daily oral gavage).
- Measure tumor volume and body weight regularly (e.g., twice weekly).
3. Data Analysis:
- Calculate the tumor growth inhibition (TGI) at the end of the study.
- Monitor for any signs of toxicity.
- At the end of the study, tumors and other tissues may be collected for pharmacodynamic analysis.
The Crux of the Matter: Cross-Validating In Vitro and In Vivo Data
A successful drug development campaign hinges on a strong correlation between in vitro potency and in vivo efficacy. However, this is not always straightforward. A compound that is highly potent in vitro may fail in vivo, and understanding the reasons for such discrepancies is paramount.
Factors Influencing In Vitro-In Vivo Correlation:
-
Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or rapid clearance can prevent the compound from reaching therapeutic concentrations in the tumor.[12]
-
Off-Target Effects: A compound may have unforeseen off-target activities that contribute to its in vivo efficacy or toxicity.[12]
-
Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma and immune cells in the tumor microenvironment can influence drug response in ways that are not captured by in vitro models.
-
Target Engagement: It is crucial to demonstrate that the compound is hitting its intended target in the tumor at concentrations that are effective.
A Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of in vitro and in vivo data for a novel 1H-pyrrolo[2,3-b]pyridine derivative.
Caption: A workflow for the cross-validation of in vitro and in vivo data.
Unraveling the Mechanism of Action
For 1H-pyrrolo[2,3-b]pyridine derivatives acting as kinase inhibitors, understanding their binding mode and the downstream signaling consequences is essential. Molecular docking studies have shown that the 1H-pyrrolo[2,3-b]pyridine nucleus often forms two hydrogen bonds with the hinge region of the kinase.[1]
The following diagram illustrates a simplified representation of the FGFR signaling pathway, which is a common target for this class of compounds.
Caption: Simplified FGFR signaling pathway inhibited by a pyrrolo[2,3-b]pyridine derivative.
By inhibiting FGFR, these compounds can block downstream signaling through pathways like RAS-MEK-ERK and PI3K-AKT, ultimately leading to reduced cell proliferation and survival.[1]
Conclusion
The journey of a 1H-pyrrolo[2,3-b]pyridine derivative from a laboratory curiosity to a potential clinical candidate is a meticulous process of iterative testing and validation. A thorough in vitro characterization is the foundation, but it is the successful translation of these findings into in vivo efficacy that truly marks a compound for further development. By carefully designing experiments, understanding the potential pitfalls of in vitro-in vivo correlation, and rigorously analyzing the data, researchers can increase the probability of success for this promising class of therapeutic agents. This guide provides a roadmap for that journey, emphasizing a logical, evidence-based approach to the cross-validation of experimental results.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
A Senior Application Scientist's Guide to Confirming Target Engagement of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine in Cellular Models
Introduction: The Challenge of "On-Target" Efficacy
In the landscape of modern drug discovery, particularly in kinase inhibitor development, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure. Its derivatives have been successfully developed as potent inhibitors for a range of kinases, including ATM, TNIK, and FGFR.[1][2][3][4] When a novel derivative like 2-Phenyl-1H-pyrrolo[2,3-b]pyridine (herein referred to as 'PHPB') is developed, a critical question arises before committing to extensive preclinical studies: does the compound engage its intended target within the complex milieu of a living cell?
Confirming target engagement is the crucial link between observing a cellular phenotype and claiming a specific mechanism of action.[5][6] Without this confirmation, any observed biological effect could be the result of off-target activity, leading to costly and ultimately futile research avenues. This guide provides a comparative analysis of robust, field-proven methodologies to confirm the cellular target engagement of PHPB, assuming its putative target is a protein kinase ("Target Kinase X" or TKX). We will delve into methods that assess direct physical binding and those that measure the functional consequences of that binding, providing the necessary evidence to confidently advance a lead compound.
Part 1: The Gold Standard for Direct Binding - Cellular Thermal Shift Assay (CETSA®)
The most direct way to prove engagement is to demonstrate that your compound physically binds to its target protein in its native environment. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique that accomplishes precisely this.[7]
The Principle of Thermal Stabilization
The core concept of CETSA is that when a ligand (like PHPB) binds to its target protein (TKX), it confers additional thermodynamic stability.[8][9] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating intact cells treated with PHPB across a temperature gradient, we can observe that TKX remains soluble at higher temperatures compared to cells treated with a vehicle control.[10] This "thermal shift" is the hallmark of direct target engagement.
Why CETSA is a Foundational Assay:
-
Physiological Relevance: It's performed in intact, live cells, ensuring that factors like cell permeability and intracellular competition are accounted for.[11]
-
Label-Free: It requires no modification of the compound or the target protein, eliminating the risk of artifacts from reporter tags.[12]
-
Direct Evidence: It directly measures the biophysical consequence of binding, providing unambiguous evidence of target interaction.
Visualizing the CETSA Workflow
References
- 1. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound within the broader aza-indole class.[1] Adherence to these protocols is essential for minimizing risk and ensuring that waste is handled in a safe and compliant manner.
Hazard Identification and Core Principles
While specific, comprehensive toxicological and environmental data for this compound is not extensively published, the known hazards of related pyrrolopyridine and aza-indole compounds necessitate treating it as a hazardous chemical waste.[2][3][4] Safety Data Sheets (SDS) for analogous structures consistently indicate risks such as skin irritation (H315), serious eye irritation (H319), being harmful if swallowed (H302), and potential respiratory irritation (H335).[3][4] Therefore, the foundational principle is to prevent its release into the environment and ensure personnel safety through rigorous waste management protocols.[2]
The disposal of any laboratory chemical is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), which mandates a "cradle to grave" management system for hazardous waste.[5][6] This means the responsibility for the waste lies with the generator—from its creation to its final, safe disposition.
Key Principles:
-
Assume Hazardous Nature: Due to limited specific data, treat all waste containing this compound as hazardous.
-
Segregation is Paramount: Never mix this chemical waste with non-hazardous trash or incompatible chemicals.[6][7][8]
-
No Drain Disposal: As a hazardous chemical, this compound must never be disposed of down the sink or in regular trash.[2][9]
-
Engage Professionals: Final disposal must be conducted by a licensed and approved professional waste disposal service, coordinated through your institution's Environmental Health and Safety (EHS) department.[2][6]
Personal Protective Equipment (PPE) Mandates
Before handling any waste materials containing this compound, equipping oneself with the appropriate PPE is non-negotiable. This is a critical control measure to prevent personal exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses or chemical splash goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2] | Protects against splashes of liquid waste and airborne solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[10] | Prevents direct skin contact and potential irritation or absorption.[11] |
| Body Protection | A standard lab coat or other protective clothing must be worn.[2] For significant spill cleanup, impervious clothing may be required.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | If handling fine powders, generating dust, or working with solutions that may aerosolize, use an approved respirator (e.g., N95).[2] | Prevents inhalation of the compound, which may cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for managing this compound waste from the point of generation to its readiness for professional collection.
Immediately upon generation, waste must be correctly identified and segregated.
-
Solid Waste: Unused or contaminated this compound solid waste, along with contaminated items like weigh boats, gloves, or paper towels, should be placed into a dedicated, clearly labeled solid waste container.[2] Avoid generating dust during transfer.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof liquid waste container.[2] Ensure the container material is compatible with the solvent used (e.g., avoid metal containers for acidic solutions).[12]
-
Sharps Waste: Contaminated sharps such as needles, syringes, or broken glassware must be disposed of in a designated, puncture-proof sharps container.[7]
Proper containment and communication are critical for safety and compliance.
-
Container Integrity: Use only approved, compatible containers designed for chemical waste.[5][13] Containers must be in good condition, free of leaks, and have a secure, tight-fitting lid.[7][8] The container must remain closed at all times except when adding waste.[5][14]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" .[8] The label must also include:
-
The full chemical name: "this compound".
-
The names and approximate percentages of all other constituents (including solvents).[8]
-
The date when waste was first added to the container (accumulation start date).
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.[8]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[8][12]
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to capture any potential leaks.[2]
-
Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents.[2]
-
Quantity and Time Limits: Be aware of regulatory limits. Typically, no more than 55 gallons of hazardous waste may be accumulated, and it must be collected by the EHS-approved disposal service within a specific timeframe (often 90 days) from the accumulation start date.[2][12]
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. pfw.edu [pfw.edu]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. usbioclean.com [usbioclean.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. echemi.com [echemi.com]
- 10. file.ambeed.com [file.ambeed.com]
- 11. fishersci.com [fishersci.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. epa.gov [epa.gov]
- 14. ethz.ch [ethz.ch]
A Researcher's Guide to the Safe Handling of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
As researchers and drug development professionals, our work with novel chemical entities like 2-Phenyl-1H-pyrrolo[2,3-b]pyridine is foundational to therapeutic innovation. This compound, a member of the pyrrolopyridine class, holds potential in various research applications, including as a kinase inhibitor for diseases like colorectal cancer.[1] However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before handling this compound, a thorough risk assessment is paramount. The primary routes of potential exposure are inhalation, skin contact, and eye contact.
-
Engineering Controls: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[3] This is crucial to prevent the inhalation of any dust or aerosols.[4] The fume hood also provides a contained space in the event of a spill. Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][4]
II. Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[6][7] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[6][7][8] | To protect the eyes from dust particles and splashes of solutions, which can cause serious irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[9] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contact with the chemical is suspected.[6] | To prevent skin contact. Structurally similar compounds are known to cause skin irritation.[2][3][4][5] |
| Protective Clothing | A flame-resistant laboratory coat, fully buttoned.[7] Long pants and closed-toe shoes are also required.[6][7][10] | To protect the skin from accidental contact and prevent contamination of personal clothing.[9] |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. If work outside a fume hood is unavoidable and there is a risk of aerosol or dust generation, a risk assessment should be conducted to determine the appropriate respiratory protection.[6] | To prevent inhalation, which may cause respiratory tract irritation.[3][4][5] |
III. Step-by-Step Handling and Operational Protocol
Adherence to a systematic workflow is essential for minimizing the risk of exposure and ensuring the integrity of your experiment.
Preparation and Weighing:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations within a chemical fume hood.
-
When weighing the solid compound, use a spatula to carefully transfer the material. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
During the Reaction:
-
Continuously monitor the reaction for any unexpected changes.
-
Ensure that the work area is kept clean and organized to prevent accidental spills.
Post-Reaction Work-up and Purification:
-
Conduct all work-up and purification steps within the fume hood.
-
Be mindful of potential exposure during solvent removal or product isolation.
The following diagram illustrates the essential workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
IV. Spill Management and Emergency Procedures
In the event of a spill, it is crucial to act quickly and safely.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[3]
-
Carefully collect the contaminated material into a sealed container for disposal.
-
Clean the spill area thoroughly.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the affected area.
-
Allow only trained emergency responders to handle the cleanup.
-
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
V. Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Keep it away from incompatible materials such as strong oxidizing agents.[2][3]
-
Disposal: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container.[9]
-
Do not mix with other waste streams unless directed to do so by your institution's EHS guidelines.
-
Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal service.[9] Never dispose of this chemical down the drain.[3]
-
By adhering to these guidelines, researchers can confidently work with this compound while maintaining a safe and secure laboratory environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. aaronchem.com [aaronchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
